Gossypol acetic acid
Description
Structure
3D Structure of Parent
Propriétés
IUPAC Name |
acetic acid;7-(8-formyl-1,6,7-trihydroxy-3-methyl-5-propan-2-ylnaphthalen-2-yl)-2,3,8-trihydroxy-6-methyl-4-propan-2-ylnaphthalene-1-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H30O8.C2H4O2/c1-11(2)19-15-7-13(5)21(27(35)23(15)17(9-31)25(33)29(19)37)22-14(6)8-16-20(12(3)4)30(38)26(34)18(10-32)24(16)28(22)36;1-2(3)4/h7-12,33-38H,1-6H3;1H3,(H,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIOHNDKHQHVLKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C(C(=C2C(C)C)O)O)C=O)C(=C1C3=C(C4=C(C=C3C)C(=C(C(=C4C=O)O)O)C(C)C)O)O.CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H34O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90921593 | |
| Record name | Acetic acid--1,1',6,6',7,7'-hexahydroxy-3,3'-dimethyl-5,5'-di(propan-2-yl)[2,2'-binaphthalene]-8,8'-dicarbaldehyde (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90921593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
578.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115038-46-5, 866541-93-7, 5453-04-3, 12542-36-8 | |
| Record name | Gossypol acetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115038465 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Gossypol acetic acid, (R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0866541937 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Gossypol acetic acid clathrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005453043 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MLS002702979 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19048 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Acetic acid--1,1',6,6',7,7'-hexahydroxy-3,3'-dimethyl-5,5'-di(propan-2-yl)[2,2'-binaphthalene]-8,8'-dicarbaldehyde (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90921593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Gossypol-acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GOSSYPOL ACETIC ACID, (R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U9GNI6VT5N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | GOSSYPOL ACETIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S7RL72610R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical and Physical Properties of Gossypol Acetic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gossypol, a polyphenolic aldehyde derived from the cotton plant (Gossypium species), has garnered significant interest in the scientific community for its wide range of biological activities, including its potential as an anticancer and contraceptive agent. This technical guide provides a comprehensive overview of the chemical and physical properties of gossypol acetic acid, a common solvate of gossypol. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and other related fields. This document details the fundamental characteristics of this compound, outlines experimental protocols for its analysis, and provides visualizations of a key signaling pathway it modulates, as well as a typical experimental workflow.
Chemical and Physical Properties
The chemical and physical properties of this compound are crucial for its handling, formulation, and application in research and development. A summary of these properties is presented in the tables below.
General and Physical Properties
| Property | Value | Reference(s) |
| Chemical Name | Acetic acid;7-(8-formyl-1,6,7-trihydroxy-3-methyl-5-propan-2-ylnaphthalen-2-yl)-2,3,8-trihydroxy-6-methyl-4-propan-2-ylnaphthalene-1-carbaldehyde | [1] |
| Synonyms | Gossypol Acetate, (±)-Gossypol-acetic acid | [2][3] |
| CAS Number | 12542-36-8 | [2] |
| Molecular Formula | C₃₂H₃₄O₁₀ | [2] |
| Molecular Weight | 578.61 g/mol | |
| Appearance | Yellow to very dark yellow solid/powder | |
| Melting Point | 164-168 °C, 168 °C (decomposes) |
Solubility
| Solvent | Solubility | Reference(s) |
| Water | Insoluble | |
| Acetone | Soluble (5 mg/ml) | |
| Methanol | Soluble (5 mg/ml) | |
| Ethanol | Soluble | |
| Dimethyl Sulfoxide (DMSO) | Soluble | |
| Chloroform | Soluble | |
| Dichloromethane | Soluble | |
| Ethyl Acetate | Soluble |
Spectral Data
| Technique | Wavelength/Frequency | Reference(s) |
| UV-Vis (in Chloroform) | λmax: 365 nm | |
| Infrared (IR) | 3420 cm⁻¹ (O-H stretching), 2991, 2961, 2872 cm⁻¹ (C-H stretching) |
Chemical Properties
Stability and Reactivity
This compound is stable under normal storage conditions, typically at -20°C in a dry, dark environment. It is incompatible with strong oxidizing agents, strong acids, and strong alkalis. Hazardous decomposition products include carbon monoxide and carbon dioxide, particularly under fire conditions.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the characterization of this compound.
Extraction and Purification of this compound from Cottonseed
This protocol is a generalized procedure based on established methods for isolating this compound.
-
Defatting of Cottonseed Kernels:
-
Grind cottonseed kernels into a fine powder.
-
Extract the oil from the powdered kernels using a nonpolar solvent like hexane or petroleum ether in a Soxhlet apparatus.
-
Air-dry the defatted meal to remove residual solvent.
-
-
Extraction of Gossypol:
-
Extract the defatted cottonseed meal with a polar solvent such as acetone or a mixture of butanol-ethanol-water under acidic conditions (e.g., using citric or phosphoric acid).
-
The extraction can be enhanced using ultrasound-assisted methods.
-
Filter the mixture to separate the extract from the solid meal.
-
-
Crystallization of this compound:
-
Concentrate the extract under reduced pressure.
-
Add glacial acetic acid to the concentrated extract to induce crystallization.
-
Allow the solution to stand, facilitating the formation of this compound crystals.
-
Collect the crystals by filtration.
-
-
Purification:
-
Recrystallize the crude this compound from a suitable solvent system, such as acetone and acetic acid, to achieve high purity.
-
Wash the purified crystals with a non-polar solvent like petroleum ether and dry them under vacuum.
-
Determination of Melting Point
The melting point is a critical parameter for assessing the purity of a crystalline solid.
-
Sample Preparation:
-
Finely powder a small amount of dry this compound.
-
Pack the powdered sample into a capillary tube to a height of 2-3 mm.
-
-
Measurement:
-
Place the capillary tube in a melting point apparatus.
-
Heat the sample at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.
-
Determination of Solubility
This qualitative protocol helps to establish the solubility profile of this compound.
-
Sample Preparation:
-
Place a small, accurately weighed amount of this compound (e.g., 1-5 mg) into a small test tube.
-
-
Solvent Addition:
-
Add a measured volume of the desired solvent (e.g., 1 mL) to the test tube.
-
-
Observation:
-
Vigorously agitate the mixture for a set period (e.g., 1-2 minutes).
-
Visually inspect the solution for the presence of undissolved solid. If the solid dissolves completely, the compound is considered soluble in that solvent at that concentration.
-
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is used to determine the wavelength of maximum absorbance (λmax), which is characteristic of the compound's electronic structure.
-
Solution Preparation:
-
Prepare a dilute solution of this compound in a suitable UV-transparent solvent (e.g., chloroform or methanol) of a known concentration.
-
-
Instrument Setup:
-
Use a UV-Vis spectrophotometer and set the wavelength range for scanning (e.g., 200-800 nm).
-
Use the pure solvent as a blank to zero the instrument.
-
-
Measurement:
-
Fill a quartz cuvette with the sample solution and place it in the spectrophotometer.
-
Run the scan to obtain the absorbance spectrum.
-
Identify the wavelength(s) at which the absorbance is maximal (λmax).
-
Infrared (IR) Spectroscopy
IR spectroscopy is employed to identify the functional groups present in the molecule.
-
Sample Preparation:
-
For a solid sample, the Attenuated Total Reflectance (ATR) technique is commonly used. Place a small amount of the this compound powder directly onto the ATR crystal.
-
Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin, transparent disk.
-
-
Measurement:
-
Place the prepared sample in the IR spectrometer.
-
Acquire the IR spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).
-
Identify the characteristic absorption bands corresponding to the functional groups in the molecule (e.g., O-H, C=O, C-H).
-
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for assessing the purity of this compound and for quantitative analysis.
-
Sample and Mobile Phase Preparation:
-
Dissolve a known amount of this compound in a suitable solvent to prepare a stock solution.
-
Prepare the mobile phase, which typically consists of a mixture of an aqueous buffer (e.g., potassium phosphate at a specific pH) and an organic solvent (e.g., acetonitrile or methanol).
-
-
Chromatographic Conditions:
-
Use a suitable HPLC column, such as a C18 reversed-phase column.
-
Set the flow rate of the mobile phase and the column temperature.
-
Set the UV detector to a wavelength where this compound has strong absorbance (e.g., 254 nm).
-
-
Analysis:
-
Inject a known volume of the sample solution into the HPLC system.
-
Record the chromatogram. The purity can be determined by the relative area of the main peak.
-
For quantitative analysis, a calibration curve is constructed using standard solutions of known concentrations.
-
Biological Activity and Signaling Pathway
Gossypol is a well-documented inhibitor of the B-cell lymphoma 2 (Bcl-2) family of anti-apoptotic proteins, including Bcl-2 and Bcl-xL. By binding to the BH3 domain of these proteins, gossypol disrupts their interaction with pro-apoptotic proteins like Bak and Bax. This leads to the activation of the intrinsic apoptosis pathway.
The inhibition of anti-apoptotic Bcl-2 proteins by gossypol allows for the activation of pro-apoptotic proteins Bak and Bax, which then oligomerize on the mitochondrial outer membrane. This leads to mitochondrial outer membrane permeabilization (MOMP) and the release of cytochrome c into the cytoplasm. Cytosolic cytochrome c then binds to Apaf-1, leading to the formation of the apoptosome and the activation of caspase-9, which in turn activates the executioner caspase-3, ultimately resulting in apoptosis.
Conclusion
This technical guide has provided a detailed overview of the chemical and physical properties of this compound, along with standardized experimental protocols for its characterization. The visualization of its role in the intrinsic apoptosis pathway highlights one of its most significant biological activities. The information compiled here is intended to support the ongoing research and development efforts of scientists and professionals in the field, facilitating a deeper understanding and more effective utilization of this promising natural compound.
References
- 1. Gossypol induces apoptosis in multiple myeloma cells by inhibition of interleukin-6 signaling and Bcl-2/Mcl-1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (-)-Gossypol acts directly on the mitochondria to overcome Bcl-2- and Bcl-X(L)-mediated apoptosis resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. quora.com [quora.com]
A Technical Guide to the Discovery and Historical Background of Gossypol Acetic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, historical background, and early experimental protocols related to gossypol and its acetic acid derivative. It details the initial isolation, characterization, and the pivotal research that defined its toxicological and pharmacological profiles.
Discovery and Historical Milestones
The history of gossypol is intertwined with the industrialization of cottonseed oil in the 19th century. The presence of a problematic colorant in the oil spurred initial investigations.[1] In 1886, Longmore first reported on this compound, isolating it in a crude form.[1][2] However, it was the Polish chemist Leon Marchlewski who, in 1899, first purified the compound by precipitating it from an ether solution using acetic acid, thereby creating gossypol acetic acid.[2] Marchlewski coined the name "gossypol" by combining its origin, the cotton genus Gossypium, with its chemical nature as a phenol.[2]
For several years, gossypol was primarily a chemical curiosity. This changed in 1915 when W. A. Withers and F. E. Carruth definitively linked the known toxicity of cottonseed to gossypol. The precise chemical formula for gossypol, C₃₀H₃₀O₈, was later established in 1927 by Earl Perry Clark.
A significant chapter in gossypol's history began in the 1950s in China. Epidemiological studies linked widespread male infertility in certain rural communes to the consumption of crude cottonseed oil for cooking. This observation led to the identification of gossypol as the active antifertility agent. Subsequently, the Chinese government initiated large-scale clinical trials in the 1970s, involving over 8,800 volunteers, to investigate gossypol as a potential male oral contraceptive. While the studies confirmed its efficacy, they also revealed serious and unacceptable side effects, including a high rate of hypokalemia (a potassium deficiency) and irreversible infertility in a significant percentage of subjects. These findings ultimately led the World Health Organization (WHO) to discontinue research into gossypol as a male contraceptive in 1986.
Despite its failure as a contraceptive, research into gossypol and its derivatives, including this compound, continues. Its diverse biological activities, including antitumor, antiviral, and antioxidant properties, have made it a subject of interest in oncology and other therapeutic areas.
Caption: Key milestones in the discovery and research of gossypol.
Chemical and Physical Properties
Gossypol is a naturally occurring polyphenolic aldehyde derived from the cotton plant. It functions as a phytoalexin, providing the plant with a natural defense against predators. The compound is a yellow, crystalline pigment.
Structurally, gossypol is a dimeric sesquiterpenoid. It exhibits atropisomerism due to hindered rotation around the central binaphthyl single bond, resulting in two enantiomers: (+)-gossypol and (-)-gossypol, which possess different biochemical properties. Natural gossypol is a racemic mixture of these two forms.
Data Summary
The following table summarizes key quantitative data for gossypol.
| Property | Value / Description | Reference(s) |
| Chemical Formula | C₃₀H₃₀O₈ | |
| Molecular Weight | 518.55 g/mol | |
| Solubility | Insoluble in water and hexane; Soluble in acetone, chloroform, ether, and methyl ethyl ketone (MEK); Partially soluble in crude vegetable oils. | |
| Purity (Recrystallized) | A single recrystallization of crude 87% this compound from soapstock can yield a product of 99% purity. A method starting from cottonseeds can yield purity over 97%. | |
| Yield (from Soapstock) | From a soapstock sample containing 3.7% gossypol, an overall recovery of 58% of highly pure this compound was achieved. | |
| Yield (from Cottonseed) | An improved method using cottonseeds as raw material increased the product yield from a traditional 0.03% to 0.1%. |
Experimental Protocols
The isolation of gossypol has evolved from early laboratory methods using cottonseed kernels to more industrial processes utilizing by-products of cottonseed oil refining. The key historical method involves the precipitation of the compound as this compound.
Historical Isolation of this compound (Carruth Method)
This protocol, based on the work of F.E. Carruth, was a significant simplification of Marchlewski's original method and became a standard for early researchers.
Objective: To isolate gossypol from raw cottonseed kernels in the form of this compound.
Methodology:
-
Oil Removal (Defatting): Raw cottonseed kernels are percolated with gasoline (a non-polar solvent) to remove the majority of the cottonseed oil.
-
Gossypol Extraction: The defatted cottonseed meal is subsequently extracted with ethyl ether. Gossypol, being soluble in ether, is dissolved out of the plant material.
-
Concentration: The resulting ether extract, containing the dissolved gossypol, is concentrated to reduce the volume of the solvent.
-
Precipitation/Crystallization: Glacial acetic acid is added to the concentrated ether extract. The mixture is allowed to stand for an extended period (several weeks). Gossypol is sparingly soluble in this mixture and precipitates out as a crystalline complex with acetic acid, forming crude "gossypol acetate".
-
Purification: The crude this compound is purified by recrystallization from a mixture of ether and glacial acetic acid.
-
Generation of Free Gossypol (Optional): To obtain free gossypol, the purified this compound is dissolved in ether. This solution is then treated with water, and the ether is removed by distillation, causing the free gossypol to separate.
Caption: Isolation workflow based on the Carruth method.
Modern Recovery from Cottonseed Soapstock
More recent methods focus on recovering gossypol from soapstock, a low-value co-product of crude cottonseed oil refining that can contain high concentrations of gossypol (up to 8%).
Objective: To recover high-purity this compound from cottonseed soapstock.
Methodology:
-
Hydrolysis: The soapstock is refluxed in acidic methyl ethyl ketone (MEK). This step hydrolyzes any covalently bound gossypol, converting it to its free form.
-
Phase Separation: Upon cooling, the mixture separates into an organic MEK phase and an aqueous phase. The free gossypol is distributed between these two phases.
-
Extraction: The MEK phase is recovered. The remaining aqueous phase is re-extracted with additional volumes of fresh MEK to maximize gossypol recovery.
-
Concentration: All MEK extracts are combined and concentrated to reduce the solvent volume.
-
Crystallization: Acetic acid is added to the concentrated MEK extract to induce the crystallization of gossypol. It precipitates as an equimolar crystalline complex: this compound.
-
Purification: The crude product is recovered and can be further purified by a single recrystallization to yield a product with >99% purity.
Conclusion
The journey of this compound from an obscure cottonseed pigment to a potential male contraceptive and now a candidate for other therapeutic applications is a compelling example of natural product discovery. Its initial isolation as an acetic acid complex was a pivotal step, enabling its purification and subsequent study. While its development as a contraceptive was halted due to significant toxicity, the historical research laid the groundwork for understanding its complex biological activities. Modern recovery methods have made high-purity this compound more accessible, facilitating ongoing research into its potential as a multitargeting drug candidate in oncology and beyond. The detailed protocols and historical context provided herein serve as a valuable resource for professionals engaged in the research and development of this multifaceted compound.
References
Gossypol Acetic Acid: A Deep Dive into its Anticancer Mechanism of Action
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Gossypol, a naturally occurring polyphenolic aldehyde derived from the cotton plant (Gossypium species), has garnered significant interest in oncology for its potent anticancer properties. The R-(-)-enantiomer, gossypol acetic acid (also known as AT-101), is the more biologically active form and has been the subject of numerous preclinical and clinical investigations. This technical guide provides an in-depth exploration of the molecular mechanisms through which this compound exerts its effects on cancer cells, with a focus on its core targets, signaling pathways, and the experimental methodologies used to elucidate these actions.
Core Mechanism of Action: Inhibition of Anti-Apoptotic Bcl-2 Family Proteins
The primary mechanism of action of this compound is its function as a BH3 mimetic. It binds to the BH3 domain-binding groove of anti-apoptotic proteins belonging to the B-cell lymphoma 2 (Bcl-2) family, thereby inhibiting their function.[1] This family of proteins is crucial in regulating the intrinsic pathway of apoptosis.
By binding to and neutralizing anti-apoptotic proteins such as Bcl-2, Bcl-xL, and Mcl-1, this compound disrupts the sequestration of pro-apoptotic effector proteins like Bax and Bak.[1] This leads to the activation and oligomerization of Bax and Bak at the outer mitochondrial membrane, resulting in mitochondrial outer membrane permeabilization (MOMP). MOMP, in turn, triggers the release of cytochrome c and other pro-apoptotic factors into the cytoplasm, initiating the caspase cascade and culminating in programmed cell death.
Quantitative Data on Anticancer Activity
The cytotoxic and apoptotic effects of this compound have been quantified across a wide range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values vary depending on the cell line and the duration of exposure.
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |
| DU145 | Prostate Cancer | 5 | 72 | [1] |
| PC3 | Prostate Cancer | 3 | 72 | [1] |
| LAPC4 | Prostate Cancer | 4 | 72 | [1] |
| HT-29 | Colon Cancer | ~20-40 | 24 | |
| BxPC-3 | Pancreatic Cancer | 14 | 24 | |
| MIA PaCa-2 | Pancreatic Cancer | 15 | 24 | |
| HepG2 | Hepatocellular Carcinoma | ~5-50 | 96 | |
| HCT-116 | Colon Cancer | ~5-50 | 96 |
Table 1: IC50 Values of this compound in Various Cancer Cell Lines.
The induction of apoptosis is a key quantitative measure of gossypol's efficacy. Flow cytometry analysis after Annexin V and propidium iodide (PI) staining is commonly used to quantify apoptotic cell death.
| Cell Line | Gossypol (µM) | Treatment Time (h) | Apoptotic Cells (%) | Reference |
| DU145 | 10 | 72 | 52 | |
| HT-29 | 40 | 24 | 74.79 (Early + Late) | |
| BxPC-3 | 10 | 48 | 84.0 | |
| MIA PaCa-2 | 10 | 48 | 72.7 |
Table 2: Quantitative Analysis of Gossypol-Induced Apoptosis.
Modulation of Key Signaling Pathways
Beyond its direct interaction with Bcl-2 family proteins, this compound influences several other signaling pathways critical for cancer cell survival and proliferation.
PI3K/Akt and NF-κB Pathways
The PI3K/Akt pathway is a central regulator of cell survival, proliferation, and metabolism. Gossypol has been shown to inhibit the phosphorylation of Akt, thereby downregulating this pro-survival pathway. The transcription factor NF-κB, a key player in inflammation and cell survival, is also modulated by gossypol. Inhibition of the PI3K/Akt pathway can lead to the downstream suppression of NF-κB activity.
Cell Cycle Arrest
This compound can induce cell cycle arrest, primarily at the G0/G1 or S phase, depending on the cancer cell type. This is often associated with the modulation of key cell cycle regulatory proteins. For instance, gossypol has been reported to downregulate cyclin D1 and upregulate the cyclin-dependent kinase inhibitor p21.
| Cell Line | Gossypol Effect | Key Protein Changes | Reference |
| HeLa, CHO | S phase arrest | Inhibition of DNA synthesis | |
| Jurkat | G1/S phase arrest | - | |
| MCF-7 | G0/G1 phase arrest | ↓ Cyclin D1, ↓ Rb phosphorylation |
Table 3: Effects of Gossypol on Cell Cycle Progression.
Inhibition of Lactate Dehydrogenase (LDH)
Gossypol is also known to be an inhibitor of lactate dehydrogenase A (LDHA), a critical enzyme in anaerobic glycolysis. Cancer cells often exhibit a high rate of glycolysis even in the presence of oxygen (the Warburg effect), and LDHA plays a key role in this metabolic phenotype. By inhibiting LDHA, gossypol can disrupt cancer cell metabolism, leading to reduced energy production and increased oxidative stress.
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the mechanism of action of this compound.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0-100 µM) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V/PI Staining and Flow Cytometry)
This method quantifies the percentage of apoptotic and necrotic cells.
-
Cell Treatment: Treat cells with the desired concentrations of this compound for the specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of propidium iodide (PI) solution.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Western Blot Analysis for Bcl-2 Family Proteins
This technique is used to detect changes in the expression levels of specific proteins.
-
Cell Lysis: After treatment with this compound, wash the cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate them by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bcl-2, Bcl-xL, Mcl-1, Bax, Bak, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in different phases of the cell cycle.
-
Cell Fixation: Harvest the treated cells and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL).
-
Incubation: Incubate the cells for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is proportional to the amount of DNA, allowing for the quantification of cells in G0/G1, S, and G2/M phases.
LDH Cytotoxicity Assay
This assay measures the release of lactate dehydrogenase from damaged cells as an indicator of cytotoxicity.
-
Sample Collection: After treating cells with this compound, collect the cell culture supernatant.
-
Assay Reaction: In a new 96-well plate, mix the supernatant with the LDH assay reaction mixture according to the manufacturer's protocol.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release from treated cells to that of control cells (spontaneous release) and cells lysed to induce maximum LDH release.
Conclusion
This compound is a promising anticancer agent with a multi-faceted mechanism of action. Its primary role as a BH3 mimetic, leading to the inhibition of anti-apoptotic Bcl-2 family proteins and subsequent induction of apoptosis, is well-established. Furthermore, its ability to modulate critical signaling pathways such as PI3K/Akt and NF-κB, induce cell cycle arrest, and inhibit cancer cell metabolism through LDH inhibition contributes to its overall antitumor efficacy. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of this compound and other novel anticancer compounds. A thorough understanding of its molecular mechanisms is crucial for its rational development as a therapeutic agent, both as a monotherapy and in combination with other cancer treatments.
References
An In-depth Technical Guide on the Biological Activities of Gossypol Acetic Acid
For Researchers, Scientists, and Drug Development Professionals
Gossypol, a polyphenolic aldehyde derived from the cotton plant (Gossypium species), and its acetic acid solvate, have garnered significant scientific interest due to their diverse and potent biological activities.[1][2][3] Initially investigated for its antifertility effects in men, the therapeutic potential of gossypol acetic acid has expanded to encompass anticancer, antiviral, anti-inflammatory, and antimicrobial properties.[1][4] This technical guide provides a comprehensive overview of the biological activities of this compound, with a focus on its mechanisms of action, quantitative data from key studies, and detailed experimental protocols.
Anticancer Activity
This compound has demonstrated significant antitumor effects across a variety of cancer cell lines. Its primary anticancer mechanism involves the induction of apoptosis by inhibiting anti-apoptotic proteins of the Bcl-2 family, such as Bcl-2 and Bcl-xL. This activity makes it a BH3 mimetic, a class of drugs that promote apoptosis in cancer cells.
Mechanisms of Action:
-
Inhibition of Anti-apoptotic Proteins: Gossypol binds to the BH3 groove of Bcl-2 and Bcl-xL, preventing them from sequestering pro-apoptotic proteins like Bax and Bak, thereby triggering the intrinsic apoptotic pathway.
-
Induction of Apoptosis: By inhibiting Bcl-2 family proteins, this compound leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and subsequent activation of caspase-9 and caspase-3. This caspase-dependent pathway results in the characteristic morphological and biochemical hallmarks of apoptosis.
-
Modulation of Autophagy: this compound can induce autophagy, a cellular degradation process. At low concentrations, it induces autophagy through the AMPK-mTORC1-ULK1 signaling pathway, which contributes to caspase-independent cell death. However, at high concentrations, it can block autophagic flux by decreasing intracellular ATP levels and suppressing lysosome activity.
-
Induction of Oxidative Stress: The compound can induce the production of reactive oxygen species (ROS), leading to mitochondrial dysfunction and apoptosis.
-
Cell Cycle Arrest: Gossypol has been shown to affect the cell cycle, contributing to its antiproliferative effects.
Quantitative Data on Anticancer Activity:
| Cell Line | Cancer Type | Effect | Concentration (IC50) | Time | Reference |
| U266 | Multiple Myeloma | Inhibition of proliferation | 2.4 µM | 48 h | |
| Wus1 | Multiple Myeloma | Inhibition of proliferation | 2.2 µM | 48 h | |
| PC-3 | Prostate Cancer | Inhibition of proliferation | 9.096 µmol/L | Not Specified | |
| MDA-MB-231 | Breast Cancer | Inhibition of proliferation | 14.37 µmol/L | Not Specified | |
| RAW264.7 | Macrophage | Inhibition of proliferation | Dose-dependent | 24 h |
Experimental Protocols:
Cell Proliferation Assay (MTT Assay)
-
Cell Seeding: RAW264.7 cells were seeded in 96-well plates at a density of 1 × 10^5 cells per well and cultured for 24 hours.
-
Treatment: Cells were treated with this compound at concentrations ranging from 15 to 40 µmol/L for 24 hours. A control group with fresh medium was included.
-
MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) was added to each well to a final concentration of 5 mg/mL and incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium was removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 490 nm using a microplate reader.
Measurement of Mitochondrial Membrane Potential (ΔΨm)
-
Cell Treatment: RAW264.7 cells were treated with various concentrations of this compound for 24 hours.
-
Rhodamine 123 Staining: Cells were incubated with Rhodamine 123 (10 µg/mL) for 30 minutes in the dark.
-
Washing and Centrifugation: Cells were washed twice with PBS and centrifuged at 500 × g for 10 minutes.
-
Fluorescence Measurement: The fluorescence intensity was measured using a spectrofluorometer with an excitation wavelength of 505 nm and an emission wavelength of 534 nm.
Signaling Pathways:
Caption: Anticancer signaling pathways of this compound.
Male Contraceptive Activity
This compound was initially identified for its potent male antifertility effects. It disrupts spermatogenesis, leading to a reduction in sperm count and motility.
Mechanisms of Action:
-
Inhibition of Spermatogenesis: Gossypol interferes with the development of sperm cells in the testes.
-
Impairment of Sperm Motility: It affects the function of mature sperm, reducing their motility.
Quantitative Data on Male Contraceptive Activity:
| Species | Dose | Duration | Effect | Reference |
| Langur Monkeys | 5 mg/day (oral) | 120 days | Severe oligospermia, impaired sperm motility | |
| Rats | 12.5 mg/kg/day (oral) | 8 weeks | Infertility (reversible) |
Side Effects: A significant limitation for its use as a male contraceptive is the potential for side effects, most notably hypokalemia (low potassium levels), which can lead to paralysis. Irreversible infertility has also been reported, particularly with higher doses and longer-term use.
Antiviral Activity
Gossypol and its derivatives have demonstrated inhibitory activity against a range of viruses.
Mechanisms of Action:
-
Inhibition of Viral Enzymes: Gossypol can inhibit viral reverse transcriptase, an enzyme crucial for the replication of retroviruses like HIV.
-
Inhibition of Viral Entry: Some derivatives have been shown to prevent viral entry into host cells by interacting with viral envelope proteins, such as gp41 of HIV-1.
-
Inhibition of RNA-Dependent RNA Polymerase (RdRp): Gossypol has been identified as an inhibitor of the SARS-CoV-2 RdRp, suggesting broad-spectrum activity against coronaviruses.
Quantitative Data on Antiviral Activity:
| Virus | Effect | EC50 | Reference |
| SARS-CoV-2 | Inhibition of replication | 0.72 µM (Gossypol Acetate) | |
| PEDV | Inhibition of replication | 0.99 µM (Gossypol) | |
| SADS-CoV | Inhibition of replication | 2.55 µM (Gossypol) | |
| IBV | Inhibition of replication | 1.02 µM (Gossypol) | |
| PDCOV | Inhibition of replication | 1.06 µM (Gossypol) |
Experimental Protocols:
Antiviral Assay (Cell-based)
-
Cell Culture: Vero E6 cells are typically used for coronavirus studies.
-
Virus Infection: Cells are infected with the virus in the presence of varying concentrations of the test compound.
-
Quantification of Viral Replication: Viral replication can be quantified by methods such as plaque reduction assays, quantitative PCR (qPCR) for viral RNA, or measuring virus-induced cytopathic effect (CPE).
-
EC50 Determination: The half-maximal effective concentration (EC50) is calculated from the dose-response curve.
Caption: Experimental workflow for antiviral activity assessment.
Anti-inflammatory Activity
This compound exhibits anti-inflammatory properties by modulating immune cell responses and signaling pathways.
Mechanisms of Action:
-
Inhibition of Cytokine Production: It can attenuate the production of pro-inflammatory cytokines like interleukin-2 (IL-2) in T lymphocytes.
-
Modulation of MAPK Signaling: The anti-inflammatory effects are mediated, in part, by the attenuation of the JNK and p38 mitogen-activated protein kinase (MAPK) signaling pathways.
-
Antioxidant Effects: Gossypol acts as an antioxidant and can scavenge oxygen-derived free radicals, which contributes to its anti-inflammatory effects in models of colitis.
-
Inhibition of Neutrophil Influx: It can reduce the influx of neutrophils to sites of inflammation, as measured by myeloperoxidase (MPO) activity.
Antimicrobial Activity
This compound has shown inhibitory effects against certain bacteria.
Mechanisms of Action:
-
Inhibition of Cell Division: It interferes with bacterial cell division by targeting the FtsZ protein, a key component of the bacterial cytoskeleton involved in forming the division septum. Gossypol acetate inhibits the GTPase activity of FtsZ and enhances its polymerization, leading to a block in cell division.
Quantitative Data on Antimicrobial Activity:
| Bacteria | Effect | MIC | Reference |
| Bacillus subtilis 168 | Inhibition of growth | 4 µg/mL | |
| Staphylococcus aureus 29213 | Inhibition of growth | 8 µg/mL | |
| Escherichia coli 25922 (with PMBN) | Inhibition of growth | 64 µg/mL |
Other Biological Activities
-
Antiferroptotic Activity: this compound can protect against ferroptosis, a form of iron-dependent cell death, in cardiomyocytes. It achieves this by reducing lipid peroxidation, chelating iron, and modulating the expression of ferroptosis markers like GPX4.
-
Regulation of Oxidative Stress: It can prevent oxidative stress-induced necrosis in retinal pigment epithelial cells by upregulating the antioxidant gene SESN2 through the FoxO3 pathway.
Conclusion
This compound is a multifaceted compound with a broad spectrum of biological activities. Its ability to induce apoptosis in cancer cells, inhibit viral replication, modulate inflammatory responses, and disrupt bacterial cell division highlights its significant therapeutic potential. However, the clinical development of this compound has been hampered by concerns regarding its toxicity, particularly hypokalemia and potential for irreversible infertility. Future research should focus on the development of derivatives and novel drug delivery systems to enhance its therapeutic index and minimize adverse effects. The detailed understanding of its mechanisms of action provides a solid foundation for the rational design of safer and more effective gossypol-based therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Metabolomic Profiling and Network Toxicology: Mechanistic Insights into Effect of Gossypol Acetate Isomers in Uterine Fibroids and Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The potential roles of gossypol as anticancer agent: advances and future directions - PMC [pmc.ncbi.nlm.nih.gov]
comprehensive literature review of gossypol acetic acid studies
An In-depth Technical Guide on Gossypol Acetic Acid Studies
Introduction
Gossypol, a polyphenolic aldehyde derived from the seeds of the cotton plant (Gossypium species), has garnered significant scientific interest for its diverse biological activities. The compound exists as two enantiomers, (+)-gossypol and (-)-gossypol, with the racemic mixture and its acetic acid salt being common subjects of study.[1][2] this compound has been extensively investigated for its potent antifertility effects in males and its promising anticancer properties.[3][4] Its mechanism of action is multifaceted, involving the inhibition of key enzymes and the modulation of critical cellular pathways, particularly those governing apoptosis.[3] This technical guide provides a comprehensive literature review of this compound, summarizing quantitative data, detailing key experimental protocols, and visualizing its core mechanisms of action for researchers, scientists, and drug development professionals.
Core Mechanisms of Action
This compound's biological effects are primarily attributed to two well-documented mechanisms: inhibition of dehydrogenase enzymes and mimicry of BH3-only proteins to induce apoptosis.
-
Inhibition of Lactate Dehydrogenase (LDH): Gossypol is a potent inhibitor of lactate dehydrogenase, particularly the testis-specific isozyme LDH-C4, which is vital for the energy metabolism of sperm cells. This inhibition is a key factor in its antispermatogenic and male contraceptive effects. The inhibition kinetics show that gossypol acts as a competitive inhibitor with respect to the coenzymes NADH and NAD+, and as a non-competitive inhibitor with respect to the substrates pyruvate and lactate.
-
BH3 Mimetic Activity: In oncology, gossypol functions as a small-molecule inhibitor of the Bcl-2 family of anti-apoptotic proteins (Bcl-2, Bcl-xL). It binds with high affinity to the BH3 surface binding groove on these proteins, a site normally occupied by pro-apoptotic BH3-only proteins. By displacing these pro-apoptotic partners, gossypol neutralizes the anti-apoptotic function of Bcl-2 and Bcl-xL, thereby triggering the downstream caspase cascade and inducing programmed cell death.
Signaling Pathway: Gossypol-Induced Apoptosis
As a BH3 mimetic, gossypol initiates the intrinsic pathway of apoptosis. It binds to anti-apoptotic proteins like Bcl-2 and Bcl-xL, releasing pro-apoptotic proteins such as Bak and Bax. These activated proteins then oligomerize on the mitochondrial outer membrane, leading to its permeabilization (MOMP). This event causes the release of cytochrome c into the cytosol, which complexes with Apaf-1 to activate caspase-9, the initiator caspase. Caspase-9, in turn, activates effector caspases like caspase-3, which execute the final stages of apoptosis by cleaving cellular substrates.
Caption: Gossypol induces apoptosis by inhibiting Bcl-2/Bcl-xL.
Quantitative Data Presentation
The efficacy of this compound has been quantified across numerous preclinical and clinical studies. The following tables summarize key data points.
Table 1: In Vitro Anticancer Activity of this compound
| Cell Line | Cancer Type | IC50 (µM) | Duration | Reference |
| U266 | Multiple Myeloma | 2.4 | 48 h | |
| Wus1 | Multiple Myeloma | 2.2 | 48 h | |
| PC-3 | Prostate Cancer | ~5.0 - 10.0 | Not Specified | |
| DU145 | Prostate Cancer | ~5.0 - 10.0 | Not Specified |
Table 2: Inhibition of Dehydrogenase Enzymes by Gossypol
| Enzyme | Source | Substrate Direction | IC50 (µM) | Ki (µM) | Inhibition Type (vs. Coenzyme) | Reference |
| LDH-X (LDH-C4) | Bovine Testis | Pyruvate to Lactate | 200 | 30 (vs. NADH) | Competitive | |
| LDH-X (LDH-C4) | Bovine Testis | Lactate to Pyruvate | 12 | 6 (vs. NAD+) | Competitive | |
| LDH-A4 | Goat Liver | Pyruvate Oxidation | ~16-42 | 43 (vs. NADH) | Competitive | |
| LDH-B4 | Goat Heart | Pyruvate Oxidation | ~16-42 | 33 (vs. NADH) | Competitive | |
| 5α-reductase 1 | Rat | Not Specified | 3.33 | Not Reported | Noncompetitive | |
| 3α-HSD | Rat | Not Specified | 0.52 | Not Reported | Mixed |
Table 3: Male Contraceptive Efficacy in Human Clinical Trials
| Study Design | Dosage | Duration | Efficacy Rate | Key Side Effects | Reference |
| Double-blind, randomized, controlled | 20 mg/day (loading phase) | ~14.5 months total | 92% efficacy at end of loading phase | Reduced serum potassium during maintenance | |
| Case Report | 20 mg/day | 19 days | Decreased sperm density | No acute side effects reported |
Experimental Protocols
Standardized methodologies are crucial for the evaluation of this compound's activity. Below are detailed protocols for key in vitro assays.
Cell Proliferation and Cytotoxicity (MTS/MTT Assay)
This colorimetric assay is used to determine the IC50 of gossypol in cancer cell lines by measuring metabolic activity.
Experimental Workflow:
Caption: Workflow for determining cell viability via MTS/MTT assay.
Methodology:
-
Cell Seeding: Cancer cells are seeded into 96-well microtiter plates at a predetermined density (e.g., 8x10³ cells/well) and allowed to adhere for 24 hours.
-
Treatment: The growth medium is replaced with fresh medium containing this compound at various concentrations. A vehicle control (e.g., DMSO) is run in parallel.
-
Incubation: Cells are incubated for specified time points (e.g., 24, 48, 72, 96 hours).
-
Reagent Addition: An MTS (or MTT) reagent is added to each well.
-
Final Incubation & Measurement: The plates are incubated for 1-4 hours to allow for the conversion of the tetrazolium salt into a colored formazan product by metabolically active cells. The absorbance is then measured using a microplate reader at the appropriate wavelength.
-
Data Analysis: Cell viability is expressed as a percentage relative to the vehicle-treated control. The IC50 value is calculated using non-linear regression analysis.
Apoptosis Detection (Annexin V/PI Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Logical Relationship Diagram:
Caption: Logical flow for quantifying apoptosis via Annexin V/PI staining.
Methodology:
-
Cell Preparation: Both adherent and floating cells are collected following treatment with this compound.
-
Washing: Cells are washed with cold phosphate-buffered saline (PBS).
-
Staining: Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: The cell suspension is incubated in the dark at room temperature for approximately 15 minutes.
-
Flow Cytometry: The stained cells are analyzed promptly on a flow cytometer. Annexin V detects the externalization of phosphatidylserine in early apoptosis, while PI enters cells with compromised membranes, indicating late apoptosis or necrosis.
Conclusion
This compound is a multitargeted phytochemical with well-defined mechanisms of action against cancer cells and spermatocytes. Its ability to act as a BH3 mimetic provides a strong rationale for its continued investigation in oncology, particularly in cancers overexpressing anti-apoptotic Bcl-2 proteins. Furthermore, its historical and documented efficacy as a male contraceptive agent, primarily through the inhibition of LDH-C4, highlights its unique biological profile. While challenges related to toxicity and the reversibility of its antifertility effects have been noted, the compound remains a valuable pharmacological tool and a lead for the development of novel therapeutics. The protocols and quantitative data summarized herein offer a foundational resource for furthering the research and development of gossypol-based agents.
References
gossypol acetic acid enantiomers and atropisomerism explained
An In-depth Technical Guide to Gossypol Acetic Acid: Enantiomers and Atropisomerism
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gossypol, a naturally occurring polyphenolic aldehyde derived from the cotton plant (genus Gossypium), has garnered significant scientific interest due to its wide spectrum of biological activities, including antifertility, antiviral, and potent anticancer properties.[1][2] The molecule's unique structural feature is its axial chirality, arising from hindered rotation around the central binaphthyl bond, a phenomenon known as atropisomerism. This results in the existence of two stable, non-superimposable stereoisomers: the (+)- and (-)-enantiomers. Gossypol is often isolated and studied as a crystalline complex with acetic acid, known as this compound. The biological effects of gossypol are stereospecific, with the (-)-enantiomer, also referred to as AT-101 in clinical studies, generally exhibiting significantly higher potency, particularly in the context of anticancer activity.[3][4][5] This technical guide provides a comprehensive overview of the chemistry, atropisomerism, and enantiomer-specific biological activities of this compound, with a focus on its mechanisms of action, relevant experimental protocols, and data pertinent to drug development professionals.
The Phenomenon of Atropisomerism in Gossypol
Gossypol's chirality does not stem from a traditional stereocenter (an atom with four different substituents). Instead, it is a result of atropisomerism (from the Greek a, not, and tropos, turn), a type of axial chirality that arises from restricted rotation around a single bond. In the gossypol molecule, the bulky isopropyl and hydroxyl groups on the two naphthalene rings create significant steric hindrance, preventing free rotation around the C2-C2' bond that connects them. This restricted rotation locks the molecule into one of two stable, mirror-image conformations, the (+)- and (-)-enantiomers.
This compound: Physicochemical Properties
Gossypol is typically isolated from cottonseed as a crystalline complex with acetic acid (C₃₀H₃₀O₈ · C₂H₄O₂). This complex, this compound, is more stable and easier to handle than free gossypol. The acetic acid molecules are incorporated into the crystal lattice of gossypol.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₃₂H₃₄O₁₀ | |
| Molecular Weight | 578.61 g/mol | |
| Appearance | Yellow Crystalline Powder | |
| Melting Point | ~184 °C | |
| Solubility | Soluble in DMSO, Methanol, Ethanol. Insoluble in water. | |
| Boiling Point (est.) | 707.90 °C @ 760 mm Hg | |
| logP (o/w) (est.) | 6.157 |
Biological Activity and Enantiomer Specificity
The two enantiomers of gossypol possess distinct biological and toxicological profiles. In most, but not all, biological systems studied, the (-)-enantiomer is the more active form. This stereospecificity is crucial for drug development, as isolating the more potent enantiomer can enhance therapeutic efficacy and potentially reduce off-target effects.
Anticancer Activity
The primary anticancer mechanism of gossypol, particularly (-)-gossypol (AT-101), is the inhibition of the anti-apoptotic Bcl-2 family proteins (Bcl-2, Bcl-xL, Mcl-1). As a BH3 mimetic, (-)-gossypol binds to the BH3 surface groove of these proteins, preventing them from sequestering pro-apoptotic proteins like Bax and Bak. This disruption leads to mitochondrial outer membrane permeabilization and the activation of the caspase cascade, ultimately inducing apoptosis.
Table 2: Comparative Biological Activity of Gossypol Enantiomers
| Parameter | (-)-Gossypol (AT-101) | (+)-Gossypol | Cell Line/System | Reference |
| ED₅₀ (Cytotoxicity) | 2.0 µM (Wild Type) | 8.4 µM (Wild Type) | Mouse Cell Line | |
| ED₅₀ (Cytotoxicity) | 4.9 µM (Resistant) | 8.8 µM (Resistant) | Mouse Cell Line | |
| Ki (Bcl-2) | 0.2-0.3 µM | - | In vitro assay | |
| Ki (Bcl-xL) | 0.5-0.6 µM | - | In vitro assay | |
| Ki (Mcl-1) | 0.18 µM | - | In vitro assay | |
| Antibacterial Activity | Bacteriostatic | Higher than (-)-gossypol | Edwardsiella ictaluri | |
| Toxicity to Animals | More Toxic | Little to no toxicity | Nonruminant animals |
Signaling Pathways
Gossypol influences multiple signaling pathways to exert its biological effects. Its role as a Bcl-2 inhibitor is central to its pro-apoptotic function. Additionally, studies have shown that gossypol can induce apoptosis through the generation of reactive oxygen species (ROS), which in turn modulates the SIRT1-p53-PUMA signaling axis.
Experimental Protocols
Protocol: Enantiomeric Separation by HPLC
This protocol is based on the derivatization of gossypol followed by reversed-phase HPLC, a common method for determining the enantiomeric ratio.
Objective: To separate and quantify (+)- and (-)-gossypol enantiomers from a sample.
Materials:
-
Gossypol sample (e.g., extracted from cottonseed)
-
(R)-(-)-2-amino-1-propanol (derivatizing agent)
-
Acetonitrile (HPLC grade)
-
Potassium dihydrogen phosphate (KH₂PO₄)
-
Phosphoric acid (H₃PO₄)
-
Reversed-phase C18 column (e.g., Phenomenex Prodigy ODS-3, 5 µm)
-
HPLC system with UV detector
Methodology:
-
Sample Preparation & Derivatization:
-
Accurately weigh the gossypol-containing sample.
-
Extract gossypol using a suitable solvent (e.g., acetone or an ethanol:acetonitrile mixture).
-
Evaporate the solvent and redissolve the residue in a known volume of a suitable solvent.
-
Add an excess of (R)-(-)-2-amino-1-propanol to an aliquot of the sample extract. The amine group reacts with the aldehyde groups of gossypol to form diastereomeric Schiff base complexes.
-
Allow the reaction to proceed for a sufficient time (e.g., 30 minutes) at room temperature.
-
-
HPLC Analysis:
-
Mobile Phase: Prepare an isocratic mobile phase of 80% acetonitrile and 20% 10 mM KH₂PO₄. Adjust the aqueous phase to pH 3.0 with phosphoric acid.
-
Column: Use a C18 reversed-phase column.
-
Flow Rate: Set the flow rate to 1.0 mL/min.
-
Detection: Monitor the eluent using a UV detector at an appropriate wavelength (e.g., 254 nm or a specific wavelength determined by UV scan).
-
Injection: Inject the derivatized sample onto the column.
-
-
Data Analysis:
-
The two diastereomeric complexes will elute at different retention times.
-
Identify the peaks corresponding to the (+)- and (-)-gossypol derivatives based on the elution of derivatized standards.
-
Calculate the enantiomeric ratio by comparing the peak areas of the two separated diastereomers.
-
Protocol: Preparation of Enantiomeric Gossypol by Crystallization
This protocol allows for the preparation of gram quantities of optically pure gossypol enantiomers without chromatographic separation.
Objective: To grow large, enantiomorphic crystals of gossypol from a racemic mixture.
Materials:
-
rac-Gossypol-acetic acid (1:1)
-
Acetone (reagent grade)
-
Vacuum oven or desiccator
Methodology:
-
Solution Preparation:
-
Prepare a solution of racemic gossypol-acetic acid in acetone. The initial concentration is a critical parameter to control crystal growth.
-
-
Crystallization:
-
Place the solution in a controlled environment at 4°C.
-
Allow large, single crystals of gossypol-acetone (1:3) to form over a period of time. Crystal growth can be controlled by adjusting the initial concentration, time, and solution volume. Individual crystals will contain only one of the gossypol enantiomers.
-
-
Crystal Harvesting and Processing:
-
Carefully harvest individual crystals from the solution.
-
Determine the chirality of each crystal. This can be done by dissolving a small fragment, derivatizing it as per Protocol 4.1, and analyzing it by HPLC.
-
Group the crystals by their determined chirality [(+) or (-)].
-
-
Solvent Removal:
-
To obtain pure gossypol, the acetone from the crystal solvate must be removed.
-
Place the harvested and sorted crystals under vacuum for 3-4 days to remove essentially all of the acetone.
-
-
Purity Assessment:
-
Confirm the chemical and optical purity of the final enantiomeric gossypol product using appropriate analytical techniques (e.g., HPLC, optical rotation).
-
Conclusion and Future Directions
This compound and its enantiomers represent a fascinating and complex area of natural product chemistry with significant therapeutic potential. The atropisomerism of the gossypol molecule is directly linked to its stereospecific biological activity, with the (-)-enantiomer (AT-101) being a promising anticancer agent due to its potent inhibition of Bcl-2 family proteins. For researchers and drug developers, understanding the distinct properties of each enantiomer is paramount. Future research should continue to focus on elucidating the full range of molecular targets for each isomer, optimizing drug delivery systems to improve bioavailability and reduce toxicity, and exploring synergistic combinations with other chemotherapeutic agents to enhance clinical outcomes. The development of more efficient and scalable methods for enantiomeric separation will also be critical for the clinical and commercial viability of gossypol-based therapeutics.
References
- 1. Gossypol and Its Natural Derivatives: Multitargeted Phytochemicals as Potential Drug Candidates for Oncologic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure, properties of gossypol and its derivatives—from physiological activities to drug discovery and drug design - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 3. The potential roles of gossypol as anticancer agent: advances and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Different pathways of cell killing by gossypol enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytotoxicity of enantiomers of gossypol - PubMed [pubmed.ncbi.nlm.nih.gov]
The Intricate Chemistry of Gossypol Acetic Acid: A Guide to its Tautomeric Forms and Structural Analysis
For Researchers, Scientists, and Drug Development Professionals
Gossypol, a naturally occurring polyphenolic aldehyde derived from the cotton plant (Gossypium species), has garnered significant interest in the scientific community for its diverse biological activities, including its potential as an anti-cancer agent.[1][2] Gossypol acetic acid is a crystalline form of gossypol complexed with acetic acid.[3] Understanding the fundamental chemical characteristics of gossypol, particularly its tautomerism, is crucial for its development as a therapeutic agent. This technical guide provides an in-depth exploration of the tautomeric forms and chemical structure of this compound, complete with experimental protocols and data presented for clarity and comparison.
Chemical Structure and Tautomerism
Gossypol is a dissymmetric molecule with restricted rotation around the binaphthyl bond, leading to the existence of two enantiomers.[4] Its chemical formula is C₃₀H₃₀O₈, and the molecular weight of this compound (C₃₂H₃₄O₁₀) is approximately 578.61 g/mol .[5]
A key feature of gossypol's chemistry is its existence in three distinct tautomeric forms: the aldehyde-aldehyde form, the lactol-lactol form, and the ketol-ketol form. The equilibrium between these tautomers is dynamic and significantly influenced by the solvent environment.
In chloroform, the aldehyde-aldehyde tautomer is the predominant form. In methanol, while initially present as the aldehyde-aldehyde form, gossypol converts to the more stable lactol-lactol tautomer over time. Dimethyl sulfoxide (DMSO) supports the presence of all three tautomers: aldehyde-aldehyde, lactol-lactol, and ketol-ketol. The ketol-ketol form is primarily observed in alkaline solutions.
Physicochemical and Spectroscopic Data
The tautomeric forms of gossypol can be characterized using various spectroscopic techniques. The following tables summarize key physicochemical properties and representative spectroscopic data.
| Property | Value | Reference |
| Molecular Formula (this compound) | C₃₂H₃₄O₁₀ | |
| Molecular Weight (this compound) | 578.61 g/mol | |
| Appearance | Yellow crystalline substance |
Table 1: Physicochemical Properties of this compound
| Solvent | Predominant Tautomer(s) | Key ¹H NMR Signals (ppm) | UV-Vis λmax (nm) |
| Chloroform (CDCl₃) | Aldehyde-aldehyde | Signals corresponding to aldehyde protons | Not specified |
| Methanol (CD₃OD) | Aldehyde-aldehyde -> Lactol-lactol | Changes in proton signals over time | Not specified |
| Dimethyl Sulfoxide (DMSO-d₆) | Aldehyde-aldehyde, Lactol-lactol, Ketol-ketol | Complex spectra with signals for all forms | Not specified |
Table 2: Spectroscopic Data for Gossypol Tautomers in Different Solvents.
| Technique | Observation | Reference |
| Infrared (IR) Spectroscopy | Valence oscillation of OH groups at 3420 cm⁻¹, aldehyde group (-C=O) at 1610 cm⁻¹ |
Table 3: Infrared Spectroscopy Data for this compound.
Experimental Protocols
Detailed methodologies are essential for the accurate characterization of gossypol and its tautomers. The following are outlines of key experimental protocols based on published literature.
Spectroscopic Analysis of Tautomerism
This protocol describes the use of ¹H NMR, UV-Vis, and HPLC-QTOF-MS to investigate the stability and tautomerization of gossypol in different solvents.
Materials:
-
Gossypol
-
Solvents: Chloroform (CHCl₃), Dimethyl Sulfoxide (DMSO), Methanol (CH₃OH)
-
NMR tubes
-
UV-Vis spectrophotometer and cuvettes
-
HPLC-QTOF-MS system
Procedure:
-
Prepare solutions of gossypol in each of the three solvents.
-
For each solvent, divide the solution into aliquots for analysis at different time intervals (e.g., 0, 3, 5, 7, 15, 30, and 45 days).
-
Store the solutions at room temperature.
-
At each time point, acquire ¹H NMR spectra to observe changes in chemical shifts indicative of tautomeric transformation.
-
Record UV-Vis absorption spectra to monitor changes in the maximum absorbance, which is dependent on the solvent and tautomeric form.
-
Analyze the samples using HPLC-QTOF-MS to identify and quantify the different tautomeric forms present.
Spectrophotometric Determination of Total Gossypol
This method is based on the reaction of gossypol with 3-amino-1-propanol and subsequent complexation with Iron(III) for colorimetric analysis.
Materials:
-
Gossypol standard
-
Cottonseed or cottonseed meal sample
-
3-amino-1-propanol
-
Iron(III) solution
-
Spectrophotometer
Procedure:
-
Extract gossypol from the sample using an appropriate solvent.
-
React the extracted gossypol with 3-amino-1-propanol.
-
Add the Iron(III) solution to form a green-colored complex.
-
Measure the absorbance of the complex at its characteristic maximum absorption wavelength of 620 nm.
-
Quantify the total gossypol content by comparing the absorbance to a standard curve prepared with known concentrations of gossypol.
Signaling Pathway Involvement
Gossypol has been shown to induce apoptosis in various cell types, a key mechanism in its anti-cancer activity. One identified pathway involves the generation of reactive oxygen species (ROS) and the subsequent modulation of the SIRT1-p53-PUMA axis in male germline stem cells.
Gossypol treatment leads to an increase in intracellular ROS. This oxidative stress inhibits the activity of SIRT1, a deacetylase. The inhibition of SIRT1 results in the accumulation of its substrate, the tumor suppressor p53. Elevated p53 levels then transcriptionally upregulate the pro-apoptotic protein PUMA, which ultimately triggers the mitochondrial pathway of apoptosis.
Conclusion
The chemical versatility of gossypol, particularly its tautomerism, is a critical factor influencing its biological activity and formulation development. A thorough understanding of its structural forms and the analytical methods to characterize them is paramount for researchers in the fields of medicinal chemistry and drug development. The provided data and protocols offer a comprehensive resource for the continued investigation of this compound as a promising therapeutic candidate.
References
- 1. Gossypol and Its Natural Derivatives: Multitargeted Phytochemicals as Potential Drug Candidates for Oncologic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure, properties of gossypol and its derivatives—from physiological activities to drug discovery and drug design - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Investigating Stability and Tautomerization of Gossypol—A Spectroscopy Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | C32H34O10 | CID 227456 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Toxicity Profile of Gossypol Acetic Acid: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Gossypol, a polyphenolic compound derived from the cotton plant (Gossypium spp.), and its acetic acid form have been the subject of extensive research due to their wide-ranging biological activities, including antifertility and potential anticancer properties. However, the clinical development and application of gossypol acetic acid are significantly hampered by its inherent toxicity. This technical guide provides a comprehensive overview of the in vitro and in vivo toxicity profile of this compound, with a focus on quantitative data, experimental methodologies, and the underlying molecular mechanisms.
In Vivo Toxicity Data
The in vivo toxicity of this compound has been evaluated in various animal models. The primary toxic effects observed include reproductive toxicity, hepatotoxicity, and cardiotoxicity. The following tables summarize key quantitative data from these studies.
Acute and Sub-chronic Toxicity Data
| Species | Route of Administration | Dosage | Observation | Reference |
| Northern Bobwhite | Oral | LD50: 651 mg/kg BW | Mortality, hepatocellular pigment accumulation, and pancreatic necrosis. | [1][2] |
| Sprague-Dawley Rats | Oral | 25 mg/kg/day | Marked suppression of body weight gain and testicular pathology in some animals. | [3] |
| Cynomolgus Monkeys | Oral | 25 mg/kg/day for 13 weeks | Induced death, extensive biochemical changes, and pathology in the heart, liver, kidney, and testes. | [3] |
No-Observed-Adverse-Effect Level (NOAEL)
| Species | Route of Administration | NOAEL | Observation | Reference |
| Sprague-Dawley Rats | Oral | 5 mg/kg/day | No significant toxicological effects observed. | [3] |
Organ-Specific Toxicity
Reproductive Toxicity
This compound is well-documented for its adverse effects on both male and female reproductive systems.
Male Reproductive Toxicity:
| Species | Route of Administration | Dosage | Effects | Reference |
| Rats | Oral | 5 mg/kg BW | Reduction in the total number of sperm from the tail of the epididymides. | |
| Rats | Oral | 25 mg/kg/day | Varying degrees of testicular pathology. |
Female Reproductive Toxicity:
| Species | Route of Administration | Dosage | Effects | Reference |
| Holtzman Rats | Oral | 20 mg/kg/day for 60 days | Irregular estrous cycles, prolonged time for mating, decreased incidence of pregnancy, and a reduction in the number of viable embryos. |
Hepatotoxicity
| Species | Route of Administration | Dosage | Effects | Reference |
| Rats | Daily | 30 mg/kg for 2 weeks | Increased SGPT level, decreased liver concentration of cytochrome P-450 and GSH content, and inhibition of cytochrome C reductase and aminopyrine-N-demethylase activity. Marked pathological changes in liver cells were also observed. | |
| Rats | Daily | 15 mg/kg for 4 weeks | Rise in SGPT level and GSH content. |
Cardiotoxicity
Gossypol has been reported to have direct cardiotoxic effects. In dogs, gossypol exposure can lead to progressive deterioration and ascites. Studies on isolated guinea-pig atrial muscle have shown that gossypol can produce transient positive chronotropic and inotropic effects, followed by a marked negative inotropic effect.
In Vitro Toxicity Data
In vitro studies have been crucial in elucidating the cytotoxic effects of this compound and its mechanisms of action at the cellular level.
Cytotoxicity (IC50 Values)
| Cell Line | Compound | Incubation Time | IC50 (µM) | Reference |
| Multiple Myeloma (U266) | Gossypol Acetate | 48 h | 2.4 | |
| Multiple Myeloma (Wus1) | Gossypol Acetate | 48 h | 2.2 | |
| Melanoma (SK-mel-19) | Racemic Gossypol | Not Specified | 23-46 | |
| Cervix (Sihas) | Racemic Gossypol | Not Specified | 23-46 | |
| Small Cell Lung (H69) | Racemic Gossypol | Not Specified | 23-46 | |
| Myelogenous Leukemia (K562) | Racemic Gossypol | Not Specified | 23-46 | |
| Bovine Kidney (BK) | Gossypol | Not Specified | Varies with incubation time | |
| HeLa | Gossypol | Not Specified | Varies with incubation time | |
| Mouse 4T1 | (S)-Gossypol | 72 h | 18.78 | |
| Human A549 | (S)-Gossypol | 72 h | 1.32 | |
| Mouse B16-F10 | (S)-Gossypol | 72 h | 5.54 |
Mechanisms of Toxicity and Signaling Pathways
The toxicity of this compound is multifactorial, involving the induction of oxidative stress, apoptosis, and interference with key cellular signaling pathways.
Oxidative Stress and Ferroptosis
Gossypol can induce the formation of reactive oxygen species (ROS), leading to lipid peroxidation and oxidative damage to cellular components. This is a key mechanism in its reproductive toxicity, where it damages cell membranes and reduces sperm production. Recent studies have also implicated ferroptosis, an iron-dependent form of cell death characterized by lipid peroxidation, in gossypol-induced cardiotoxicity. This compound has been shown to attenuate cardiac ischemia/reperfusion injury by inhibiting ferroptosis.
Apoptosis Induction
This compound is a potent inducer of apoptosis in various cell types.
In RAW264.7 macrophage cells, this compound induces apoptosis through a caspase-dependent mitochondrial signaling pathway. This involves an increase in ROS production, a loss of mitochondrial membrane potential (ΔΨm), and the activation of caspase-9 and caspase-3.
Caption: Caspase-Dependent Apoptosis Pathway.
Gossypol acts as a small molecule inhibitor of the anti-apoptotic proteins Bcl-2 and Bcl-xL. By binding to the BH3-binding groove of these proteins, gossypol promotes apoptosis in cancer cells, such as multiple myeloma.
FoxO3/Sestrin2 Pathway
This compound has been identified as an inhibitor of oxidative stress-induced necrosis in retinal pigment epithelial (RPE) cells. It achieves this by upregulating the expression of Sestrin2 (SESN2) through the activation of the transcription factor FoxO3. This pathway enhances the cellular antioxidant response and prevents ATP depletion.
Caption: FoxO3/Sestrin2 Protective Pathway.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of toxicological findings. The following outlines a general workflow for assessing the toxicity of this compound.
General Workflow for In Vivo Toxicity Assessment
Caption: In Vivo Toxicity Assessment Workflow.
Key Experimental Procedures
-
Acute Oral Toxicity (LD50) Determination: As described in studies on northern bobwhites, a two-stage oral toxicity test (range-finding and definitive test) can be employed. Animals are administered a single oral dose of this compound, and mortality and signs of intoxication are observed over a 14-day period. Probit analysis is used to calculate the LD50.
-
Hepatotoxicity Assessment: Rats are treated with daily doses of this compound. Liver function is assessed by measuring serum levels of enzymes like SGPT. Liver tissue is analyzed for cytochrome P-450 and glutathione (GSH) content, as well as the activity of various metabolic enzymes. Histopathological examination of liver sections is performed to identify cellular damage.
-
Reproductive Toxicity Studies:
-
Male: Male rats are administered this compound for a specified period. Testicular and epididymal sperm counts are performed. Testes are examined histologically for damage to the germinal epithelium.
-
Female: Female rats are dosed daily, and their estrous cycles are monitored. Mating studies are conducted to assess fertility, pregnancy rates, and the number of viable embryos.
-
-
In Vitro Cytotoxicity Assay (MTT Assay): Cell lines are seeded in 96-well plates and treated with varying concentrations of this compound for a specified duration (e.g., 24, 48, 72 hours). MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added, and the resulting formazan crystals are dissolved. The absorbance is measured to determine cell viability and calculate the IC50 value.
-
Apoptosis Assays:
-
TUNEL Assay: To detect DNA fragmentation characteristic of apoptosis.
-
Acridine Orange/Ethidium Bromide Staining: To visualize apoptotic and necrotic cells.
-
Flow Cytometry: To quantify the percentage of apoptotic cells (e.g., using Annexin V/Propidium Iodide staining).
-
Western Blot: To measure the expression levels of apoptosis-related proteins such as caspases, Bcl-2, and Bcl-xL.
-
-
Mitochondrial Membrane Potential (ΔΨm) Assay: Cells are stained with a fluorescent dye like Rhodamine 123, and the fluorescence intensity is measured to assess changes in mitochondrial membrane potential.
-
Reactive Oxygen Species (ROS) Measurement: Intracellular ROS levels are determined using fluorescent probes such as DCFH-DA.
Conclusion
This compound exhibits a complex toxicity profile characterized by significant in vivo effects on reproductive, hepatic, and cardiac systems, and potent in vitro cytotoxicity. The underlying mechanisms are multifaceted, involving the induction of oxidative stress, apoptosis via mitochondrial pathways and inhibition of anti-apoptotic proteins, and modulation of other signaling cascades. A thorough understanding of these toxicological properties is essential for the safe and effective development of this compound for any potential therapeutic application. Future research should focus on developing strategies to mitigate its toxicity while preserving its desired biological activities.
References
A Technical Guide to the Natural Sources and Isolation of Gossypol Acetic Acid
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide explores the natural origins of gossypol and provides a detailed overview of the methodologies for its isolation in the form of gossypol acetic acid. The information presented is intended to support research and development efforts in leveraging this potent natural compound for various applications, including drug development.
Natural Sources of Gossypol
Gossypol is a naturally occurring polyphenolic aldehyde produced by plants of the Gossypium genus (cotton).[1][2] It is found in various parts of the cotton plant, including the stems, leaves, flower buds, and roots, but is most concentrated in the seeds.[2][3][4] The compound is sequestered within pigment glands, which appear as small, dark spots throughout the plant. Gossypol serves as a natural defensive agent for the plant, protecting it against pests and diseases.
The concentration of gossypol can vary significantly depending on the cotton species, environmental conditions during growth, and the specific variety. Gossypol exists in two enantiomeric forms, (+)-gossypol and (-)-gossypol, with the latter being more biologically active and toxic. The ratio of these enantiomers is genetically determined.
Gossypol Content in Natural Sources
The following table summarizes the gossypol content found in various cotton-derived materials. It is important to note that values can range widely.
| Natural Source | Gossypol Content (Free Form) | Gossypol Content (Total) | Reference |
| Whole Cottonseed (Gossypium hirsutum) | 0.02% - 6.64% | Up to 14,000 mg/kg | |
| Whole Cottonseed (Gossypium barbadense) | - | Up to 34 g/kg | |
| Egyptian Cottonseed | 8.705 g/kg | - | |
| Chinese Cottonseed | 5.395 g/kg | - | |
| Cottonseed Soapstock | - | Up to 8% | |
| Cottonseed Meal (Solvent Extraction) | Up to 0.6% | - | |
| Cottonseed Meal (Mechanical/Heat) | ~0.06% | - |
Isolation of this compound
Gossypol is typically isolated from its natural sources as this compound, which is a stable, crystalline complex formed between gossypol and acetic acid. This form is less soluble in certain organic solvents than free gossypol, facilitating its precipitation and purification.
General Isolation Workflow
The isolation of this compound generally follows a multi-step process that can be adapted based on the starting material and desired purity. A typical workflow is outlined below.
Caption: General workflow for the isolation of this compound.
Detailed Experimental Protocols
The following sections provide detailed methodologies for key steps in the isolation of this compound.
This protocol is adapted from methodologies described for the extraction of gossypol from cottonseed.
1. Preparation of Seed Material:
-
Grind whole cottonseed to a fine powder to increase the surface area for extraction.
-
Sieve the ground material to ensure a uniform particle size.
2. Defatting:
-
Extract the ground cottonseed with a non-polar solvent such as petroleum ether or hexane to remove the bulk of the cottonseed oil. This is typically done by percolation or repeated washing.
-
Air-dry the defatted meal to remove any residual solvent.
3. Gossypol Extraction:
-
Extract the defatted cottonseed meal with a polar solvent like diethyl ether or acetone. Some methods suggest moistening the meal with water prior to ether extraction to improve efficiency.
-
The extraction can be performed at room temperature with stirring or under reflux.
4. Concentration:
-
Combine the solvent extracts and concentrate the solution under reduced pressure using a rotary evaporator. Maintain the temperature below 40°C to prevent degradation of gossypol.
5. Precipitation and Crystallization:
-
To the concentrated extract, slowly add glacial acetic acid dropwise until the pH reaches approximately 3.
-
Seal the flask and store it in a dark, undisturbed place for several days to a week to allow for the crystallization of this compound as a yellow precipitate.
6. Purification:
-
Collect the crystalline precipitate by filtration.
-
Wash the crystals sequentially with small volumes of glacial acetic acid and then petroleum ether to remove impurities.
-
For further purification, the crude this compound can be recrystallized. A common method involves dissolving the crystals in a minimal amount of diethyl ether containing a small amount of glacial acetic acid, followed by slow evaporation of the ether to induce recrystallization.
Cottonseed soapstock, a byproduct of crude cottonseed oil refining, is a rich source of gossypol. This protocol is based on a method for recovering gossypol from this material.
1. Hydrolysis and Extraction:
-
Reflux the cottonseed soapstock in an acidic solution of methyl ethyl ketone (MEK). The acid (e.g., phosphoric acid) helps to hydrolyze any bound gossypol, converting it to the free form.
-
After refluxing, cool the mixture, which will separate into an organic (MEK) phase and an aqueous phase. The gossypol will be distributed between these two phases.
2. Phase Separation and Re-extraction:
-
Separate the MEK phase.
-
Re-extract the aqueous phase with fresh MEK to recover any remaining gossypol.
3. Concentration and Crystallization:
-
Combine all the MEK extracts and concentrate the solution under vacuum.
-
Add glacial acetic acid to the concentrated extract to induce the crystallization of this compound.
4. Purification:
-
Collect the crude this compound crystals by filtration.
-
A single recrystallization of the crude product can yield a high-purity this compound.
Ultrasound can be employed to enhance the efficiency of both the extraction and crystallization steps.
1. Ultrasound-Assisted Extraction:
-
Disperse the starting material (e.g., cottonseed soapstock) in a suitable solvent (e.g., MEK with phosphoric acid).
-
Subject the mixture to ultrasonication in a water bath. This can reduce the extraction time and improve the yield.
2. Ultrasound-Assisted Crystallization:
-
After concentration of the extract and addition of acetic acid, the solution can be treated in an ultrasound bath. This can promote the formation of crystals and reduce the crystallization time significantly.
Characterization and Purity Assessment
The purity of the isolated this compound can be assessed using various analytical techniques, including:
-
Thin-Layer Chromatography (TLC): A rapid and inexpensive method for monitoring the purification process and assessing the purity of the final product.
-
High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity and can be used to separate the (+) and (-) enantiomers of gossypol.
-
Spectrophotometry (UV/IR): Used to confirm the identity of the isolated compound by comparing its spectrum to that of a known standard.
Gossypol Biosynthesis Pathway
Gossypol is a terpenoid aldehyde synthesized in the cotton plant through the isoprenoid pathway. The key steps in its biosynthesis are illustrated in the following diagram.
Caption: Simplified gossypol biosynthesis pathway.
Conclusion
This technical guide provides a comprehensive overview of the natural sources of gossypol and detailed methods for its isolation as this compound. The provided protocols and data are intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development. The variability in gossypol content across different cotton varieties and the efficiency of various extraction methods highlight the importance of careful selection of starting materials and optimization of isolation procedures to achieve high yields of pure this compound for further research and application.
References
- 1. Gossypol - Wikipedia [en.wikipedia.org]
- 2. Gossypol and Its Natural Derivatives: Multitargeted Phytochemicals as Potential Drug Candidates for Oncologic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gossypol Toxicity from Cottonseed Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Preparation of Gossypol Acetic Acid Stock Solution for Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
Gossypol, a polyphenolic compound derived from the cotton plant (Gossypium sp.), has garnered significant interest for its wide range of biological activities, including anticancer, antiviral, and contraceptive properties.[1] For in vitro studies, gossypol is often used as gossypol acetic acid, a more stable crystalline complex.[1][2] Accurate and consistent preparation of stock solutions is critical for obtaining reproducible results in cell culture experiments. Improper dissolution or storage can lead to precipitation, degradation, or inaccurate concentrations, ultimately affecting experimental outcomes.
This document provides a detailed protocol for the preparation, storage, and use of this compound stock solutions for cell culture applications.
Physicochemical and Solubility Data
Properly preparing a stock solution begins with understanding the physicochemical properties and solubility of the compound. This compound is sparingly soluble in aqueous solutions but shows good solubility in organic solvents.[3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Synonyms | Gossypol Acetate; (±)-Gossypol-acetic acid | [4] |
| Molecular Formula | C₃₂H₃₄O₁₀ | |
| Molecular Weight | 578.61 g/mol | |
| Appearance | Crystalline solid |
Table 2: Solubility of this compound
| Solvent | Solubility | Notes | Reference |
| DMSO | ≥25 mg/mL (~43.2 mM) | Use of newly opened, anhydrous DMSO is recommended. Sonication may be required. | |
| Ethanol | ~14.3 mg/mL | - | |
| Dimethylformamide (DMF) | ~20 mg/mL | - | |
| Water | < 0.1 mg/mL (Insoluble) | Sparingly soluble in aqueous buffers. |
Experimental Protocol: Stock Solution Preparation
This protocol details the steps for preparing a high-concentration stock solution of this compound in DMSO, the most common solvent for this compound in cell culture studies.
Materials and Equipment
-
This compound powder (CAS No: 12542-36-8)
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional, but recommended)
-
Pipettes and sterile, filtered pipette tips
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
Safety Precautions
-
This compound is harmful if swallowed.
-
Handle the powder in a chemical fume hood or a well-ventilated area.
-
Wear appropriate PPE to avoid inhalation, skin, or eye contact.
-
Consult the Safety Data Sheet (SDS) for complete safety information.
Stock Solution Workflow Diagram
Caption: Workflow for preparing this compound stock solution.
Step-by-Step Protocol
-
Calculate Required Mass: Determine the desired stock concentration and volume. For example, to prepare 1 mL of a 20 mM stock solution: Mass (g) = Concentration (mol/L) × Volume (L) × Molecular Weight ( g/mol ) Mass (mg) = 20 mmol/L × 0.001 L × 578.61 g/mol = 11.57 mg
-
Weigh Compound: Carefully weigh the calculated amount of this compound powder using an analytical balance.
-
Dissolution: a. Transfer the powder to a sterile, light-protected vial (e.g., an amber tube). b. Add the required volume of anhydrous, cell-culture grade DMSO. It is crucial to use newly opened DMSO as it is hygroscopic, and water content can significantly reduce the solubility of this compound. c. Vortex the mixture thoroughly for 1-2 minutes. d. If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes until the solution is clear.
-
Aliquoting and Storage: a. Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, light-protected microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound. b. Store the aliquots under the appropriate conditions as outlined in Table 3.
Table 3: Recommended Storage Conditions for Stock Solutions
| Storage Temperature | Duration | Notes | Reference |
| -20°C | 1 month | Store in sealed containers, protected from moisture. | |
| -80°C | 6 months | Store in sealed containers, protected from moisture. |
Note: Aqueous working solutions are not recommended for storage beyond one day.
Preparation of Working Solution for Cell Culture
The high-concentration stock solution must be diluted to the final working concentration in cell culture medium immediately before use.
Dilution Workflow Diagram
Caption: Dilution of stock solution to prepare the final working solution.
Step-by-Step Protocol
-
Thaw Stock: Thaw one aliquot of the this compound stock solution at room temperature.
-
Calculate Dilution: Determine the volume of stock solution needed to achieve the desired final concentration in your culture medium. A common practice is to perform a serial dilution. Example: To prepare 1 mL of a 20 µM working solution from a 20 mM stock: C₁V₁ = C₂V₂ (20 mM) × V₁ = (20 µM) × (1 mL) (20,000 µM) × V₁ = (20 µM) × (1000 µL) V₁ = (20 × 1000) / 20,000 = 1 µL
-
Dilute: Add the calculated volume (1 µL) of the stock solution to the final volume (999 µL) of pre-warmed cell culture medium.
-
Mix and Use: Vortex or pipette the working solution gently to ensure it is thoroughly mixed. Add the working solution to your cell cultures immediately.
Important: The final concentration of DMSO in the culture medium should be kept as low as possible, typically well below 0.5%, as DMSO itself can be toxic to cells. A 1:1000 dilution, as in the example above, results in a final DMSO concentration of 0.1%, which is generally considered safe for most cell lines.
Application Data: Working Concentrations
The optimal working concentration of this compound is cell-type dependent. Preliminary dose-response experiments are recommended to determine the IC₅₀ or effective concentration for your specific cell line and experimental endpoint.
Table 4: Examples of Working Concentrations in Cell Culture
| Cell Line / System | Working Concentration Range | Effect Observed | Reference |
| Rat Luteal Cells | 10 - 30 µg/mL | Inhibition of steroidogenesis | |
| Ovine Myometrium (PSMo24) | ≤ 5 µg/mL | Maintained cell viability | |
| Macrophage (RAW264.7) | 15 - 40 µM | Induction of apoptosis | |
| Human RPE (ARPE-19) | 5 µM | Non-toxic, protective against oxidative stress | |
| Swine Granulosa Cells | 6.25 - 25 µM | Decreased cell viability |
References
Application Notes and Protocols for Determining Gossypol Acetic Acid Dosage in In Vivo Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gossypol, a polyphenolic compound derived from the cotton plant (Gossypium species), has garnered significant interest for its therapeutic potential, particularly in oncology. Its acetic acid form is commonly used in research settings. Gossypol and its derivatives, such as AT-101 (R-(-)-gossypol acetic acid), function as small-molecule inhibitors of the B-cell lymphoma 2 (Bcl-2) family of anti-apoptotic proteins, including Bcl-2 and Bcl-xL. By binding to the BH3 domain of these proteins, gossypol disrupts their function, leading to the induction of apoptosis in cancer cells. Furthermore, recent studies have elucidated its role as a modulator of autophagy through the AMPK/mTOR/ULK1 signaling pathway.
These application notes provide a comprehensive guide for researchers on the determination of appropriate dosages of gossypol acetic acid for in vivo mouse models. This document includes a summary of effective dosages from the literature, detailed protocols for administration and key experimental assays, and diagrams of the relevant signaling pathways.
Data Presentation: Quantitative Summary of this compound Dosages
The following tables summarize the reported dosages of this compound and their observed effects in various in vivo mouse models. These tables are intended to serve as a starting point for dose-finding studies.
Table 1: Anti-Tumor Efficacy of this compound in Mouse Xenograft Models
| Cancer Type | Mouse Strain | Administration Route | Dosage (mg/kg/day) | Treatment Duration | Observed Effect | Reference |
| Head and Neck Squamous Cell Carcinoma | Nude Mice | Intraperitoneal | 5 and 15 | Daily | Significant suppression of tumor growth.[1] | |
| Multiple Myeloma | Balb/C Mice | Not Specified | 40 | Not Specified | 30.9% tumor growth inhibition. | |
| Prostate Cancer (VCaP) | SCID Mice | Not Specified | Not Specified | Not Specified | Tumor growth inhibition following castration.[2] | |
| Salivary Gland Cancer | BALB/c Mice | Intratumoral and Oral | Not Specified | Not Specified | Reduced tumor growth and prolonged survival.[3] |
Table 2: Dosages Used in Non-Oncological In Vivo Mouse Studies
| Study Focus | Mouse Strain | Administration Route | Dosage (mg/kg/day) | Treatment Duration | Observed Effect | Reference |
| Fertility | BALB/c/O1a and CBA/Gr | Oral | 10 and 20 | ~4 weeks | Reduction in sperm counts.[4] | |
| Genotoxicity | Male Mice | Intraperitoneal (single dose) | 20, 40, and 80 µg/g | 24 hours | Dose-dependent increase in micronuclei frequency (not statistically significant).[5] | |
| Genotoxicity | Mice | Not Specified | ≥ 12 | Daily | Increased sister chromatid exchange frequencies. | |
| Immunology | Balb/c Mice | Oral | 5, 25, and 125 | 4 days | Dose-dependent immunomodulatory effects. |
Table 3: Binding Affinities of Gossypol to Bcl-2 Family Proteins
| Protein | Binding Affinity (Kᵢ, µM) | Reference |
| Bcl-2 | 0.28 | |
| Bcl-xL | 3.03 | |
| Mcl-1 | 1.75 | |
| Bcl-w | 1.40 | |
| A1 | >10 |
Experimental Protocols
Protocol 1: Preparation and Administration of this compound
A. Oral Gavage Formulation
-
Vehicle Selection: A common vehicle for oral administration of this compound is 0.5% carboxymethylcellulose sodium (CMC-Na) in sterile water or saline. Alternatively, a formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline can be used for compounds with poor water solubility.
-
Preparation:
-
Weigh the desired amount of this compound powder.
-
If using CMC-Na, prepare the 0.5% solution by dissolving CMC-Na in sterile water with gentle heating and stirring. Allow the solution to cool to room temperature.
-
Create a homogenous suspension of this compound in the CMC-Na solution by vigorous vortexing or sonication.
-
If using the DMSO/PEG300/Tween-80/saline vehicle, first dissolve the this compound in DMSO, then add PEG300 and Tween-80, and finally bring to the final volume with saline, mixing thoroughly at each step.
-
-
Administration:
-
Administer the suspension to mice using a ball-tipped gavage needle.
-
The volume should not exceed 10 mL/kg body weight.
-
To improve animal welfare and ease of administration, consider precoating the gavage needle with a sucrose solution.
-
B. Intraperitoneal (IP) Injection Formulation
-
Vehicle Selection: For IP injections, this compound can be dissolved in a vehicle such as 10% DMSO in phosphate-buffered saline (PBS).
-
Preparation:
-
Dissolve the this compound in DMSO first.
-
Gradually add sterile PBS to the desired final concentration while vortexing to prevent precipitation.
-
Warm the solution to room temperature before injection to minimize discomfort to the animal.
-
-
Administration:
-
Restrain the mouse appropriately.
-
Inject into the lower right quadrant of the abdomen to avoid injuring internal organs.
-
The injection volume should not exceed 10 mL/kg body weight.
-
Protocol 2: In Vivo Apoptosis Detection (TUNEL Assay)
The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay is used to detect DNA fragmentation, a hallmark of apoptosis.
-
Tissue Preparation:
-
Euthanize mice and excise tumor tissue.
-
Fix the tissue in 4% paraformaldehyde for 24 hours at 4°C.
-
Dehydrate the tissue through a series of graded ethanol solutions and embed in paraffin.
-
Cut 5 µm thick sections and mount them on slides.
-
-
Staining Procedure (using a commercial kit):
-
Deparaffinize and rehydrate the tissue sections.
-
Permeabilize the sections with Proteinase K solution.
-
Incubate the sections with the TdT reaction mix (containing TdT enzyme and labeled dUTPs) in a humidified chamber at 37°C.
-
Stop the reaction and wash the slides.
-
If using a fluorescent label, counterstain with a nuclear stain like DAPI.
-
Mount the slides and visualize under a fluorescence microscope. Apoptotic cells will show bright nuclear staining.
-
Protocol 3: In Vivo Autophagy and Apoptosis Marker Analysis (Western Blot)
Western blotting can be used to quantify the expression of key proteins involved in apoptosis and autophagy in tumor lysates.
-
Tissue Lysate Preparation:
-
Excise tumor tissue and snap-freeze in liquid nitrogen.
-
Homogenize the frozen tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the homogenate at high speed to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of the lysate using a BCA or Bradford assay.
-
-
Western Blot Procedure:
-
Denature protein lysates by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Key antibodies include:
-
Apoptosis: Anti-Bcl-2, Anti-Bax, Anti-cleaved Caspase-3.
-
Autophagy: Anti-LC3B (to detect LC3-I and LC3-II), Anti-p62/SQSTM1.
-
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot. The ratio of LC3-II to LC3-I is an indicator of autophagic activity.
-
Mandatory Visualizations
Signaling Pathways
References
- 1. (-)-gossypol inhibits growth and promotes apoptosis of human head and neck squamous cell carcinoma in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. (-)-Gossypol acts directly on the mitochondria to overcome Bcl-2- and Bcl-X(L)-mediated apoptosis resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Table 1, Affinity (Ki) of BCL-2 Inhibitors for Different Anti-apoptotic BCL-2-Family Protein Members - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Systematic Review of Gossypol/AT-101 in Cancer Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Gossypol Acetic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
Gossypol, a naturally occurring polyphenolic aldehyde derived from the cotton plant (Gossypium species), has garnered significant interest for its diverse biological activities, including antifertility and potential anticancer properties.[1][2] Accurate and reliable quantification of gossypol is crucial for research, quality control of raw materials, and pharmacokinetic studies in drug development. This application note details a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of gossypol acetic acid. The method is simple, precise, and accurate, making it suitable for routine analysis.[3]
Method Overview
This method utilizes an isocratic RP-HPLC system with UV detection for the separation and quantification of gossypol. A C18 column is used to achieve efficient separation from potential impurities and degradation products. The methodology has been validated for linearity, precision, accuracy, and sensitivity.
Chromatographic Conditions
The following table summarizes the optimized chromatographic conditions for the analysis of gossypol.
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | Zorbax Eclipse XDB-C18, 4.6 x 250 mm, 5 µm[1][4] |
| Mobile Phase | Acetonitrile : 10 mM KH₂PO₄ (pH 3.0) (80:20, v/v) |
| Alternative: Acetonitrile : Water with 0.1% Phosphoric Acid (80:20, v/v) | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 20 µL |
| Detection Wavelength | 254 nm |
| Run Time | Approximately 15 minutes |
Experimental Protocols
Reagents and Materials
-
This compound reference standard (>99% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium Dihydrogen Phosphate (KH₂PO₄) (Analytical grade)
-
Phosphoric Acid (H₃PO₄) (Analytical grade)
-
Water (HPLC grade or Milli-Q)
-
0.45 µm membrane filters
Preparation of Solutions
Mobile Phase Preparation (Acetonitrile : 10 mM KH₂PO₄)
-
Prepare 10 mM KH₂PO₄: Dissolve 1.36 g of KH₂PO₄ in 1 L of HPLC-grade water.
-
Adjust pH: Adjust the pH of the buffer solution to 3.0 using phosphoric acid.
-
Mix Mobile Phase: Combine 800 mL of acetonitrile with 200 mL of the pH-adjusted KH₂PO₄ buffer.
-
Degas: Degas the mobile phase using sonication or vacuum filtration before use.
Stock Standard Solution (1 mg/mL)
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Dissolve the standard in a 10 mL volumetric flask using acetonitrile as the diluent.
-
Sonicate for 5 minutes to ensure complete dissolution.
-
This stock solution can be stored at -70°C for up to 3 months.
Working Standard Solutions
-
Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase.
-
A typical calibration curve range is 2.5 - 40 µg/mL. For higher sensitivity applications, a range of 56 - 3585 ng/mL can be used.
-
Filter each working standard solution through a 0.45 µm filter before injection.
Sample Preparation
The sample preparation method may vary depending on the matrix (e.g., plasma, cottonseed oil, plant tissue). A general protocol for protein precipitation from plasma is provided below.
Plasma Sample Preparation
-
To a 300 µL aliquot of plasma sample in a microcentrifuge tube, add 600 µL of cold acetonitrile.
-
Vortex the mixture for 30 seconds to precipitate proteins.
-
Centrifuge the sample at 13,000 rpm for 10 minutes at 4°C.
-
Carefully collect the supernatant.
-
Inject an aliquot (e.g., 100 µL) directly into the HPLC system.
Note: Gossypol can be unstable in plasma at room temperature. It is recommended to add antioxidants like reduced glutathione (20 mM) and ascorbic acid (1%) to plasma samples to improve stability, especially if analysis is not immediate.
HPLC Analysis Workflow
The following diagram illustrates the logical workflow for the HPLC analysis of gossypol.
Caption: Workflow for Gossypol HPLC Analysis.
Results and Data Presentation
System Suitability
Before sample analysis, the chromatographic system should be evaluated to ensure it is suitable for the intended analysis. Inject the medium-concentration standard solution five times and evaluate the parameters.
| Parameter | Acceptance Criteria | Typical Result |
| Tailing Factor (T) | ≤ 2.0 | 1.1 |
| Theoretical Plates (N) | ≥ 2000 | > 5000 |
| Relative Standard Deviation (RSD%) of Peak Area | ≤ 2.0% | < 1.5% |
| Relative Standard Deviation (RSD%) of Retention Time | ≤ 1.0% | < 0.5% |
Method Performance Characteristics
The performance of this HPLC method has been validated according to established guidelines. The results are summarized below.
| Parameter | Result |
| Linearity Range | 56 - 3585 ng/mL |
| Correlation Coefficient (R²) | ≥ 0.999 |
| Limit of Detection (LOD) | 28 ng/mL |
| Limit of Quantification (LOQ) | 56 ng/mL |
| Precision (Intra- and Inter-assay RSD%) | < 15% |
| Accuracy (Bias %) | -7.4% to 7.0% |
| Recovery | > 94% |
| Retention Time | Approximately 12.5 min |
Note: The retention time can vary based on the specific column, system, and exact mobile phase composition. A retention time of ~7.1 min has also been reported with a mobile phase of methanol and 0.5% acetic acid (90:10 v/v).
Conclusion
The described RP-HPLC-UV method provides a reliable, sensitive, and accurate means for the quantification of this compound in various samples. The protocol is straightforward, utilizing common reagents and instrumentation, making it readily adaptable for most analytical laboratories. This method is well-suited for pharmacokinetic studies, quality control applications, and general research purposes in the field of drug development.
References
Application Notes and Protocols for Utilizing Gossypol Acetic Acid as a Selective Bcl-2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing gossypol acetic acid as a selective Bcl-2 inhibitor in experimental settings. The protocols outlined below are based on established methodologies and offer a framework for investigating the pro-apoptotic effects of this compound.
Introduction to this compound as a Bcl-2 Inhibitor
Gossypol, a naturally occurring polyphenolic aldehyde extracted from cotton plants, has demonstrated potent anticancer properties.[1][2][3] Its acetic acid form is often used in research. Gossypol functions as a small molecule inhibitor of the B-cell lymphoma 2 (Bcl-2) family of anti-apoptotic proteins, which are key regulators of the intrinsic pathway of apoptosis.[4][5] Overexpression of anti-apoptotic proteins like Bcl-2 and Bcl-xL is a common mechanism by which cancer cells evade programmed cell death, contributing to tumor progression and resistance to conventional therapies.
Gossypol and its enantiomer, AT-101 (R-(-)-gossypol acetic acid), act as BH3 mimetics. They bind to the BH3 groove of anti-apoptotic proteins like Bcl-2 and Bcl-xL, thereby displacing pro-apoptotic "BH3-only" proteins. This disruption of the Bcl-2/pro-apoptotic protein complex leads to the activation of effector proteins Bax and Bak, mitochondrial outer membrane permeabilization (MOMP), release of cytochrome c, and subsequent activation of the caspase cascade, ultimately culminating in apoptosis.
Quantitative Data Summary
The following tables summarize the inhibitory concentrations (IC50) of gossypol and this compound in various cancer cell lines, providing a reference for dose-selection in experimental designs.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (hours) | Reference |
| DU145 | Prostate Cancer | 3-5 | Not Specified | |
| PC3 | Prostate Cancer | 3-5 | Not Specified | |
| LAPC4 | Prostate Cancer | 3-5 | Not Specified | |
| U266 | Multiple Myeloma | 2.4 | 48 | |
| Wus1 | Multiple Myeloma | 2.2 | 48 | |
| RL95-2 | Endometrial Carcinoma | 1.3 - 18.9 | Not Specified | |
| SKOV-3 | Ovarian Carcinoma | 1.3 - 18.9 | Not Specified | |
| TT | Medullary Thyroid Carcinoma | 1.3 - 18.9 | Not Specified | |
| NCI-H295R | Adrenocortical Carcinoma | 1.3 - 18.9 | Not Specified | |
| SW-13 | Adrenocortical Carcinoma | 1.3 - 18.9 | Not Specified | |
| Jurkat (Bcl-2 overexpressing) | T-cell Leukemia | 18.1 ± 2.6 | Not Specified | |
| Jurkat (Bcl-xL overexpressing) | T-cell Leukemia | 22.9 ± 3.7 | Not Specified | |
| Jurkat (Vector control) | T-cell Leukemia | 7.0 ± 2.7 | Not Specified |
Table 2: Binding Affinity of Gossypol and its Derivatives to Bcl-2 Family Proteins
| Compound | Target Protein | Binding Affinity (Ki or IC50) | Assay Type | Reference |
| (R)-(-)-Gossypol (AT-101) | Bcl-2 | Ki = 0.32 µM | Cell-free | |
| (R)-(-)-Gossypol (AT-101) | Bcl-xL | Ki = 0.48 µM | Cell-free | |
| (R)-(-)-Gossypol (AT-101) | Mcl-1 | Ki = 0.18 µM | Cell-free | |
| Gossypol | Bcl-xL | IC50 = 0.4 µM | BH3 peptide binding | |
| Gossypol | Bcl-2 | IC50 = 10 µM | BH3 peptide binding | |
| Gossypol (positive control) | Bcl-2 | IC50 = 0.62 ± 0.01 µM | ELISA binding assay |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its evaluation.
Caption: this compound inhibits Bcl-2, leading to apoptosis.
Caption: Workflow for assessing gossypol's anti-cancer effects.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of this compound on cancer cells and to calculate the IC50 value.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 20 mM in DMSO)
-
96-well culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.
-
Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest gossypol concentration).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
-
FACS tubes
-
PBS
Procedure:
-
Cell Treatment: Treat cells with this compound at the desired concentrations and for the appropriate time.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a FACS tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour.
-
Data Interpretation:
-
Annexin V-negative/PI-negative: Viable cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative/PI-positive: Necrotic cells
-
Western Blotting for Bcl-2 Family Proteins and Caspases
This protocol is used to assess the changes in the expression levels of key apoptosis-related proteins following treatment with this compound.
Materials:
-
Treated and control cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bcl-xL, anti-Bax, anti-Bak, anti-cleaved caspase-9, anti-cleaved caspase-3, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the treated and untreated cells in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Add ECL substrate to the membrane and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the relative changes in protein expression.
Troubleshooting Common Issues
-
Low Efficacy/High IC50:
-
Cell Line Resistance: The chosen cell line may have low dependence on Bcl-2 for survival. Consider using a cell line with known high Bcl-2 expression.
-
Drug Inactivity: Ensure the this compound is properly stored and use a fresh stock.
-
-
Inconsistent Results in Apoptosis Assays:
-
Cell Health: Use healthy, log-phase cells for experiments. Stressed or overly confluent cells can show higher background apoptosis.
-
Assay Timing: Caspase activation is an early to mid-stage apoptotic event. Optimize the incubation time with this compound.
-
-
Weak or No Signal in Western Blotting:
-
Insufficient Protein: Ensure adequate protein loading on the gel.
-
Antibody Issues: Use validated antibodies at the recommended dilutions. Include positive and negative controls.
-
By following these detailed application notes and protocols, researchers can effectively utilize this compound as a tool to investigate the role of Bcl-2 in apoptosis and to explore its potential as an anticancer agent.
References
- 1. Induction of apoptosis and antitumor effects of a small molecule inhibitor of Bcl-2 and Bcl-xl, gossypol acetate, in multiple myeloma in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Systematic Review of Gossypol/AT-101 in Cancer Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-activity studies on gossypol in tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]
- 5. Bcl-2 family - Wikipedia [en.wikipedia.org]
Inducing Apoptosis with Gossypol Acetic Acid: An Experimental Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for inducing apoptosis in vitro using gossypol acetic acid. Gossypol, a natural polyphenolic aldehyde derived from the cotton plant (Gossypium species), and its acetic acid form have demonstrated pro-apoptotic effects in various cancer cell lines.[1][2] These protocols are intended to serve as a guide for researchers investigating the apoptotic mechanisms of gossypol and evaluating its potential as a therapeutic agent.
Overview of Gossypol-Induced Apoptosis
This compound initiates apoptosis through multiple signaling pathways, making it a subject of interest in cancer research. The primary mechanisms identified include:
-
Mitochondrial (Intrinsic) Pathway: Gossypol can induce the loss of mitochondrial membrane potential (ΔΨm) and increase the production of reactive oxygen species (ROS).[1][3] This leads to the activation of caspase-9, which in turn activates executioner caspases like caspase-3, culminating in apoptosis.[1] Gossypol is also known to inhibit the anti-apoptotic proteins Bcl-2 and Bcl-xL.
-
Endoplasmic Reticulum (ER) Stress Pathway: In some cell types, such as pancreatic cancer cells, gossypol has been shown to induce apoptosis by upregulating ER stress markers like CHOP (CCAAT/enhancer-binding protein homologous protein).
-
Inhibition of Protein Kinase C (PKC): In spermatocytes, gossypol-induced apoptosis has been correlated with the inhibition of PKC activity.
Quantitative Data Summary
The following tables summarize the effective concentrations of this compound and its impact on apoptosis in various cell lines as reported in the literature.
Table 1: IC50 Values of this compound in Different Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time | IC50 (µM) | Reference |
| U266 | Multiple Myeloma | 48 h | 2.4 | |
| Wus1 | Multiple Myeloma | 48 h | 2.2 | |
| BxPC-3 | Pancreatic Cancer | 24 h | 14 | |
| MIA PaCa-2 | Pancreatic Cancer | 24 h | 15 | |
| BxPC-3 | Pancreatic Cancer | 48 h | 6 | |
| MIA PaCa-2 | Pancreatic Cancer | 48 h | 10 | |
| hMSC (normal) | Mesenchymal Stem Cell | 24 h | 28 | |
| hMSC (normal) | Mesenchymal Stem Cell | 48 h | 30 |
Table 2: Apoptosis Induction by this compound in RAW264.7 Macrophage Cells
| This compound (µmol/L) | Incubation Time | Percentage of Apoptotic Cells | Reference |
| 25 | 24 h | 30.3% | |
| 30 | 24 h | 63.5% | |
| 35 | 24 h | 79.4% | |
| Control | 24 h | 4.7% |
Experimental Protocols
This section outlines the detailed methodologies for inducing and quantifying apoptosis using this compound.
Materials and Reagents
-
This compound (Sigma-Aldrich or equivalent)
-
Cell Culture Medium (e.g., DMEM, RPMI-1640) supplemented with Fetal Bovine Serum (FBS) and antibiotics
-
Phosphate Buffered Saline (PBS)
-
Dimethyl Sulfoxide (DMSO) for stock solution preparation
-
Trypsin-EDTA
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Reagents for Western Blotting (lysis buffer, primary and secondary antibodies for caspases, Bcl-2 family proteins, etc.)
Cell Culture and Treatment
-
Cell Seeding: Plate the desired cancer cell line (e.g., RAW264.7, HT-29, BxPC-3) in appropriate culture vessels (e.g., 96-well plates for MTT assay, 6-well plates for flow cytometry and Western blotting). Allow the cells to adhere and reach 70-80% confluency.
-
Preparation of this compound Stock Solution: Dissolve this compound in DMSO to prepare a high-concentration stock solution (e.g., 10-100 mM). Store the stock solution at -20°C. The final concentration of DMSO in the cell culture medium should be kept below 0.1% to avoid solvent-induced cytotoxicity.
-
Treatment: Dilute the this compound stock solution in fresh cell culture medium to achieve the desired final concentrations (e.g., 2, 5, 10, 25, 35 µM). Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control group treated with the same concentration of DMSO as the highest gossypol concentration group.
-
Incubation: Incubate the cells for the desired period (e.g., 24 or 48 hours) at 37°C in a humidified incubator with 5% CO2.
Assessment of Apoptosis
-
After the treatment period, add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 490 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the control group.
-
Harvest the cells by trypsinization and wash them twice with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry.
-
Live cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
-
Lyse the treated cells in a suitable lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate it with primary antibodies against target proteins (e.g., Caspase-3, Cleaved Caspase-3, Caspase-9, Bcl-2, Bax, CHOP).
-
Incubate with a corresponding HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Signaling Pathways
Caption: Signaling pathways of gossypol-induced apoptosis.
Experimental Workflow
Caption: General experimental workflow for studying gossypol-induced apoptosis.
References
- 1. This compound induces apoptosis in RAW264.7 cells via a caspase-dependent mitochondrial signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound induces apoptosis in RAW264.7 cells via a caspase-dependent mitochondrial signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Cell Viability Assays with Gossypol Acetic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and supporting data for assessing the in vitro cell viability of various cell lines upon treatment with gossypol acetic acid. Gossypol, a naturally occurring polyphenolic aldehyde derived from the cotton plant, and its acetic acid form have demonstrated significant anti-proliferative and pro-apoptotic effects in a range of cancer cell lines.[1][2] This document outlines standard methodologies for quantifying these effects, presents summarized data from various studies, and illustrates the key signaling pathways involved.
Overview of this compound's Mechanism of Action
This compound exerts its cytotoxic effects through multiple mechanisms, primarily by inducing apoptosis.[3] It is known to be a small molecule inhibitor of the anti-apoptotic proteins Bcl-2 and Bcl-xL, which are often overexpressed in cancer cells.[4] By binding to the BH3 domain of these proteins, gossypol disrupts their function, leading to the activation of the intrinsic apoptotic pathway.[3] This process involves the release of cytochrome c from the mitochondria, activation of caspases (like caspase-3 and caspase-9), and subsequent programmed cell death. Additionally, gossypol has been shown to induce the production of reactive oxygen species (ROS), trigger endoplasmic reticulum (ER) stress, and cause cell cycle arrest, contributing to its overall anti-cancer activity.
Data Presentation: IC50 Values of this compound
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. The following table summarizes the IC50 values of this compound in various cancer cell lines as determined by different in vitro assays. These values can vary depending on the cell line, exposure time, and the specific assay used.
| Cell Line | Cancer Type | Assay | Incubation Time (h) | IC50 (µM) | Reference |
| RAW264.7 | Macrophage | MTT | 24 | 32.9 | |
| U266 | Multiple Myeloma | Not Specified | 48 | 2.4 | |
| Wus1 | Multiple Myeloma | Not Specified | 48 | 2.2 | |
| BxPC-3 | Pancreatic Cancer | Not Specified | 48 | ~5 | |
| MIA PaCa-2 | Pancreatic Cancer | Not Specified | >48 | >5 | |
| 4T1 | Mouse Breast Cancer | MTT | 72 | 18.78 | |
| A549 | Human Lung Cancer | MTT | 72 | 1.32 | |
| B16-F10 | Mouse Melanoma | MTT | 72 | 5.54 | |
| SK-mel-19 | Melanoma | MTT | Not Specified | 23-46 | |
| Sihas | Cervix | MTT | Not Specified | 23-46 | |
| H69 | Small Cell Lung | MTT | Not Specified | 23-46 | |
| K562 | Myelogenous Leukemia | MTT | Not Specified | 23-46 | |
| HepG2 | Hepatocellular Carcinoma | Not Specified | 48 | <5.15 | |
| HT-29 | Colon Carcinoma | Not Specified | Not Specified | Not Specified | |
| LoVo | Colon Carcinoma | Not Specified | Not Specified | Not Specified |
Experimental Protocols
Here are detailed protocols for three common in vitro cell viability assays that can be used to assess the effects of this compound.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Metabolically active cells reduce the yellow MTT tetrazolium salt to purple formazan crystals.
Materials:
-
This compound solution (dissolved in a suitable solvent like DMSO)
-
96-well cell culture plates
-
Complete cell culture medium
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 100 µL of DMSO or a solution of 40% (v/v) dimethylformamide in 2% (v/v) glacial acetic acid with 16% (w/v) sodium dodecyl sulfate, pH 4.7)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10^5 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve gossypol).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well for a final concentration of 0.45 mg/mL.
-
Formazan Formation: Incubate the plate for an additional 1 to 4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix thoroughly by gentle shaking or pipetting.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the vehicle control.
Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric assay that estimates cell number by staining total cellular protein with the sulforhodamine B dye.
Materials:
-
This compound solution
-
96-well cell culture plates
-
Complete cell culture medium
-
Trichloroacetic acid (TCA), cold (10% w/v)
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
Acetic acid (1% v/v)
-
Tris base solution (10 mM, pH 10.5)
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Cell Fixation: After the treatment period, gently remove the medium. Add 100 µL of cold 10% TCA to each well to fix the cells. Incubate at 4°C for at least 1 hour.
-
Washing: Carefully remove the TCA and wash the plates four to five times with 1% acetic acid to remove unbound dye. Allow the plates to air-dry completely.
-
SRB Staining: Add 50-100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Washing: Remove the SRB solution and quickly rinse the plates four times with 1% acetic acid to remove unbound dye.
-
Air Dry: Allow the plates to air-dry completely.
-
Solubilization: Add 100-200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye. Shake the plate on an orbital shaker for at least 10 minutes.
-
Absorbance Measurement: Read the absorbance at a wavelength of 510 nm or 540 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the control.
Trypan Blue Exclusion Assay
This assay is based on the principle that viable cells with intact membranes exclude the trypan blue dye, while non-viable cells with compromised membranes take it up and appear blue.
Materials:
-
This compound solution
-
Cell culture plates or flasks
-
Complete cell culture medium
-
Trypsin-EDTA (for adherent cells)
-
Phosphate-buffered saline (PBS)
-
Trypan Blue solution (0.4%)
-
Hemocytometer or automated cell counter
-
Microscope
Protocol:
-
Cell Culture and Treatment: Culture cells in appropriate flasks or plates and treat with various concentrations of this compound for the desired time.
-
Cell Harvesting: For adherent cells, wash with PBS and detach using Trypsin-EDTA. For suspension cells, collect them by centrifugation.
-
Cell Suspension: Resuspend the cell pellet in a known volume of serum-free medium or PBS. It is important to use a serum-free solution as serum proteins can be stained by trypan blue.
-
Staining: Mix a small aliquot of the cell suspension with an equal volume of 0.4% trypan blue solution (1:1 ratio). Incubate at room temperature for 3-5 minutes.
-
Counting: Load 10 µL of the mixture onto a hemocytometer.
-
Microscopic Examination: Under a light microscope, count the number of viable (unstained) and non-viable (blue) cells in the central grid of the hemocytometer.
-
Data Analysis: Calculate the percentage of viable cells using the following formula: % Viability = (Number of viable cells / Total number of cells) x 100.
Visualization of Pathways and Workflows
Signaling Pathways of this compound-Induced Apoptosis
This compound primarily induces apoptosis through the intrinsic mitochondrial pathway by inhibiting Bcl-2 family proteins.
Caption: Gossypol-induced apoptotic signaling pathway.
General Experimental Workflow for Cell Viability Assays
The following diagram illustrates a typical workflow for performing in vitro cell viability assays with this compound.
Caption: Experimental workflow for cell viability assays.
References
- 1. Systematic Review of Gossypol/AT-101 in Cancer Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxic effect of gossypol on colon carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The potential roles of gossypol as anticancer agent: advances and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Induction of apoptosis and antitumor effects of a small molecule inhibitor of Bcl-2 and Bcl-xl, gossypol acetate, in multiple myeloma in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Antimicrobial Susceptibility Testing of Gossypol Acetic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gossypol, a naturally occurring polyphenolic aldehyde derived from the cotton plant (Gossypium species), and its acetic acid form have demonstrated significant antimicrobial properties.[1][2][3][4] This document provides detailed protocols for determining the antimicrobial susceptibility of various microorganisms to gossypol acetic acid. The primary methodologies covered are broth microdilution for determining the Minimum Inhibitory Concentration (MIC) and agar disk diffusion as a preliminary screening method. These protocols are based on established standards with modifications suitable for natural products.[5]
This compound exerts its antimicrobial effect, particularly against Gram-positive bacteria, by targeting and inhibiting the essential cell division protein FtsZ. This interference with FtsZ polymerization and GTPase activity leads to a blockage of bacterial cell division. While its efficacy against Gram-negative bacteria is limited by the outer membrane, this can be overcome by using a permeabilizing agent like Polymyxin B nonapeptide (PMBN).
Data Presentation: Minimum Inhibitory Concentration (MIC) of this compound
The following table summarizes the reported MIC values of this compound against various bacterial strains. This data is crucial for selecting appropriate concentration ranges for susceptibility testing.
| Microorganism | Strain | MIC (µg/mL) | Notes |
| Bacillus subtilis | 168 | 4 | Gram-positive model organism. |
| Staphylococcus aureus (MSSA) | 29213 | 8 | Methicillin-sensitive strain. |
| Staphylococcus aureus (MRSA) | 8 | Methicillin-resistant strain. | |
| Streptococcus pyogenes | 125 | MIC for gossypol, not specified as acetic acid. | |
| Edwardsiella ictaluri | 3 | Complete inhibition on agar plates. | |
| Escherichia coli | 25922 | >64 | Ineffective without a permeabilizer. |
| Escherichia coli | 25922 | 64 | In the presence of 20 µg/mL PMBN. |
Experimental Protocols
Broth Microdilution Method for MIC Determination
This method is considered the gold standard for quantitative antimicrobial susceptibility testing.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or other appropriate broth for specific microorganisms (e.g., Tryptic Soy Broth).
-
Sterile 96-well microtiter plates.
-
Bacterial inoculum standardized to 0.5 McFarland turbidity.
-
Positive control antibiotic (e.g., ampicillin).
-
Negative control (broth only) and growth control (broth + inoculum).
-
Plate reader (optional, for spectrophotometric reading).
-
Resazurin or 2,3,5-triphenyl tetrazolium chloride (TTC) (optional, as a viability indicator).
Procedure:
-
Stock Solution Preparation: Dissolve this compound in DMSO to a high concentration (e.g., 10 mg/mL). Further dilutions should be made in the appropriate broth. Ensure the final DMSO concentration in the assay does not exceed a level that affects microbial growth (typically ≤1%).
-
Preparation of Bacterial Inoculum: From a fresh culture (18-24 hours), pick several colonies and suspend them in sterile saline or broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension in the test broth to achieve a final inoculum density of 5 x 10⁵ CFU/mL in the wells.
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add 100 µL of the this compound stock solution (at 2x the highest desired final concentration) to the first column of wells.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate to the tenth column. Discard the final 100 µL from the tenth column.
-
The eleventh column will serve as the growth control (no this compound), and the twelfth column as the sterility control (no inoculum).
-
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to each well from column 1 to 11. The final volume in each well will be 200 µL.
-
Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours under appropriate atmospheric conditions.
-
Determination of MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm using a plate reader. The use of viability indicators like resazurin can aid in determining the MIC.
Agar Disk Diffusion Method
This method is a qualitative or semi-quantitative preliminary screening test.
Materials:
-
This compound
-
Ethanol or other suitable solvent.
-
Sterile filter paper disks (6 mm in diameter).
-
Mueller-Hinton Agar (MHA) plates.
-
Bacterial inoculum standardized to 0.5 McFarland turbidity.
-
Positive control antibiotic disks.
-
Solvent control disks.
Procedure:
-
Preparation of Disks: Dissolve this compound in a suitable solvent (e.g., ethanol) to a desired concentration. Aseptically impregnate sterile filter paper disks with a specific volume (e.g., 20 µL) of the this compound solution. Allow the solvent to evaporate completely in a sterile environment.
-
Inoculation of Agar Plates: Dip a sterile cotton swab into the standardized bacterial suspension (0.5 McFarland). Remove excess fluid by pressing the swab against the inside of the tube. Swab the entire surface of the MHA plate evenly in three directions to ensure confluent growth.
-
Application of Disks: Using sterile forceps, place the prepared this compound disks, a positive control antibiotic disk, and a solvent control disk onto the inoculated agar surface. Press gently to ensure complete contact with the agar.
-
Incubation: Invert the plates and incubate at 35-37°C for 18-24 hours.
-
Measurement of Inhibition Zones: Measure the diameter of the zone of complete inhibition around each disk in millimeters. The size of the zone is proportional to the susceptibility of the microorganism to the compound.
Mandatory Visualizations
Signaling Pathway of this compound's Antimicrobial Action
Caption: Mechanism of gossypol's antimicrobial action via inhibition of FtsZ.
Experimental Workflow for Broth Microdilution MIC Assay
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
References
- 1. Gossypol acetate: A natural polyphenol derivative with antimicrobial activities against the essential cell division protein FtsZ - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Gossypol acetate: A natural polyphenol derivative with antimicrobial activities against the essential cell division protein FtsZ [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Gossypol acetate : a natural polyphenol derivative with antimicrobial activities against the essential cell division protein FtsZ | PolyU Institutional Research Archive [ira.lib.polyu.edu.hk]
- 5. ICI Journals Master List [journals.indexcopernicus.com]
Best Practices for Gossypol Acetic Acid Administration in Animal Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the best practices for the administration of gossypol acetic acid in animal studies. This document includes detailed protocols, quantitative data summaries, and visualizations of associated signaling pathways to aid in the design and execution of robust and reproducible experiments.
Introduction
Gossypol, a polyphenolic compound naturally occurring in the cotton plant (Gossypium species), has been investigated for a range of biological activities, including its antifertility and potential anticancer properties. This compound is a more stable, crystalline complex of gossypol and acetic acid, making it a more suitable form for experimental studies. Proper administration and handling of this compound are critical for obtaining reliable and interpretable results in animal models. This document outlines key considerations and standardized protocols for its use.
Data Presentation: Quantitative Summary of In Vivo Studies
The following tables summarize the dosages, administration routes, and observed effects of this compound in various animal models as reported in the scientific literature.
Table 1: this compound Administration in Rodent Models
| Animal Model | Dosage | Administration Route | Duration | Key Findings |
| Rat (Sprague-Dawley) | 5 mg/kg/day | Oral | - | No-effect level for testicular pathology.[1] |
| Rat (Sprague-Dawley) | 25 mg/kg/day | Oral | - | Marked suppression of body weight gain and testicular pathology.[1] |
| Rat (Male) | 10 mg/kg/day | Oral | 15 days | Significant reduction in the intestinal uptake of glucose, alanine, leucine, and calcium.[2] |
| Rat (Male) | 7.5 mg/rat/day | Oral | 10 weeks (6 days/week) | Infertility after 9 weeks; all spermatozoa non-motile after 10 weeks.[3] |
| Rat (Male) | 5 mg/kg | Intraperitoneal (i.p.) | - | Decreased epididymal sperm count.[4] |
| Rat (Female) | 20 mg/kg/day | Oral | 60 days | Irregular estrous cycles and reduced body weight gain. |
| Rat (Female) | 30-120 mg/kg/day | Oral | Days 1-5 post-coitum | Blocked pregnancy at higher doses (90 and 120 mg/kg/day). |
| Hamster (Male) | 5 or 10 mg/kg/day | Oral | 12 weeks | Induced sterility. |
Table 2: this compound Administration in Other Animal Models
| Animal Model | Dosage | Administration Route | Duration | Key Findings |
| Rabbit (Male) | 1.25 - 10 mg/kg/day | Oral | 5-14 weeks | Did not significantly affect sperm count or pregnancy rates in mated females. |
| Monkey (Cynomolgus) | 25 mg/kg/day | - | 13 weeks | Induced death and pathology in the heart, liver, kidney, and testes. |
| Goslings (Male) | 25 and 50 mg/kg BW | Oral | 14 days | Suppressed body weight, altered serum parameters, and impaired intestinal health. |
| Zebrafish (Larvae) | 0.8 µM | Exposure in medium | 6 to 120 hours post-fertilization | Significantly reduced locomotor activity. |
Experimental Protocols
Preparation of this compound Solution
Materials:
-
This compound (analytical grade)
-
Vehicle (e.g., corn oil, Dimethyl sulfoxide (DMSO), 0.9% saline)
-
Sterile tubes
-
Vortex mixer
-
Sonicator (optional)
Protocol for Oral Administration (Suspension in Corn Oil):
-
Weigh the required amount of this compound based on the desired dosage and the number of animals to be treated.
-
In a sterile tube, add the weighed this compound.
-
Add the appropriate volume of corn oil to achieve the final desired concentration.
-
Vortex the mixture vigorously for 2-3 minutes to ensure a homogenous suspension.
-
If necessary, sonicate the suspension for 5-10 minutes to aid in dispersion.
-
Store the suspension at room temperature, protected from light, and re-vortex before each administration to ensure uniformity.
Protocol for Intraperitoneal Administration (Solution in DMSO and Saline):
-
Weigh the required amount of this compound.
-
Dissolve the this compound in a small volume of DMSO.
-
Once fully dissolved, add 0.9% saline to reach the final desired concentration. The final concentration of DMSO should be kept to a minimum to avoid toxicity.
-
Mix the solution thoroughly.
-
Filter the solution through a 0.22 µm syringe filter for sterilization before injection.
Administration to Animals
Oral Gavage:
-
Gently restrain the animal.
-
Measure the required volume of the this compound suspension based on the animal's body weight.
-
Use a proper-sized gavage needle attached to a syringe.
-
Carefully insert the gavage needle into the esophagus and deliver the suspension directly into the stomach.
-
Monitor the animal for any signs of distress after administration.
Intraperitoneal Injection:
-
Properly restrain the animal, exposing the lower abdominal quadrant.
-
Draw the calculated volume of the sterile this compound solution into a syringe with an appropriate gauge needle.
-
Lift the animal's hindquarters slightly to allow the abdominal organs to shift forward.
-
Insert the needle into the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder or major blood vessels.
-
Aspirate to ensure the needle has not entered a blood vessel or organ before injecting the solution.
-
Withdraw the needle and monitor the animal.
Visualization of Signaling Pathways and Experimental Workflow
Signaling Pathways
This compound has been shown to induce its effects through various signaling pathways, primarily related to oxidative stress and apoptosis.
Caption: Signaling pathways of this compound leading to apoptosis and antioxidant response.
Experimental Workflow
The following diagram illustrates a typical workflow for an in vivo study investigating the effects of this compound.
Caption: General experimental workflow for in vivo studies with this compound.
Safety and Handling Precautions
-
This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn.
-
Refer to the Material Safety Data Sheet (MSDS) for detailed information on handling, storage, and disposal.
-
Care should be taken to avoid inhalation of the powder or contact with skin and eyes.
By adhering to these best practices, researchers can ensure the safe and effective use of this compound in animal studies, leading to high-quality and reproducible data.
References
- 1. This compound Prevents Oxidative Stress-Induced Retinal Pigment Epithelial Necrosis by Regulating the FoxO3/Sestrin2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (PDF) this compound Prevents Oxidative [research.amanote.com]
- 3. (PDF) this compound induces apoptosis in RAW264.7 cells via a caspase-dependent mitochondrial signaling pathway. (2013) | Sijun Deng | 25 Citations [scispace.com]
- 4. mdpi.com [mdpi.com]
Application Notes and Protocols for Gossypol Acetic Acid in Male Contraception Research
Introduction
Gossypol, a polyphenolic compound naturally occurring in the cotton plant (Gossypium species), has been extensively investigated for its potential as a male contraceptive agent. Its acetic acid form is commonly used in research due to its stability. Gossypol's primary mechanism of action involves the inhibition of key enzymes required for spermatogenesis and sperm motility, making it a valuable tool for studying the intricacies of male fertility. These notes provide an overview of its application, protocols for experimental use, and a summary of its effects.
Mechanism of Action
Gossypol exerts its antifertility effects through multiple pathways. The most well-documented mechanism is the non-competitive inhibition of lactate dehydrogenase C4 (LDH-C4), an enzyme uniquely abundant in testes and sperm cells. LDH-C4 is crucial for the energy metabolism required for spermatogenesis and sperm motility. By inhibiting this enzyme, gossypol disrupts the glycolytic pathway, leading to ATP depletion and subsequent impairment of sperm function.
Additionally, gossypol has been shown to:
-
Uncouple oxidative phosphorylation in sperm mitochondria.
-
Inhibit other key sperm-specific enzymes.
-
Induce structural damage to spermatids and spermatocytes within the seminiferous tubules.
Quantitative Data Summary
The following table summarizes the effects of gossypol acetic acid as observed in various preclinical and clinical studies. This data provides a comparative overview of effective dosages and outcomes across different models.
| Model Organism | Dosage | Duration of Treatment | Effect on Sperm Count | Effect on Sperm Motility | Key Findings & Reported Toxicity |
| Rat (Sprague-Dawley) | 20-30 mg/kg/day (oral) | 6-12 weeks | Significant decrease; azoospermia | Significant decrease; asthenospermia | Effective antifertility; testicular atrophy and recovery is dose/duration-dependent. |
| Hamster | 5-10 mg/kg/day (oral) | 6-8 weeks | Significant reduction | Significant reduction | High sensitivity to gossypol; used to study effects on late-stage spermatids. |
| Rabbit | 15-20 mg/kg/day (oral) | 10-12 weeks | Azoospermia achieved | Severe asthenospermia | Studies demonstrated dose-dependent antifertility effects. |
| Monkey (Macaca) | 5-10 mg/kg/day (oral) | 16-20 weeks | Gradual decline to azoospermia | Significant reduction | Antifertility effect demonstrated, but concerns about hypokalemia and reversibility arose. |
| Human | 20 mg/day (loading dose), 50-60 mg/week (maintenance) | 12 weeks (loading), >6 months (maintenance) | Azoospermia in ~99% of subjects | Profoundly reduced | High efficacy but abandoned due to irreversible infertility in ~20% of subjects and risk of hypokalemic paralysis. |
Experimental Protocols
Protocol 1: Evaluation of Contraceptive Efficacy in a Rodent Model (Rat)
-
Animal Selection: Use healthy, adult male Sprague-Dawley rats (8-10 weeks old, 250-300g). House animals under standard conditions (12h light/dark cycle, 22±2°C) with ad libitum access to food and water.
-
Grouping: Divide animals into a control group and at least two gossypol-treated groups (e.g., low dose: 15 mg/kg/day; high dose: 30 mg/kg/day).
-
Drug Preparation & Administration:
-
Prepare this compound suspension in a vehicle (e.g., 0.5% carboxymethyl cellulose with a drop of Tween 80).
-
Administer the suspension daily via oral gavage for 8-12 weeks. The control group receives the vehicle only.
-
-
Monitoring: Record body weight weekly. Observe for any signs of toxicity (e.g., lethargy, poor grooming).
-
Fertility Testing (Optional): After 8 weeks, cohabitate each male with two proven fertile females for one week. Monitor females for pregnancy and litter size.
-
Sample Collection: At the end of the treatment period, euthanize animals. Collect blood via cardiac puncture for hormone analysis. Excise testes and epididymides for histopathology and sperm parameter analysis.
Protocol 2: Sperm Parameter Analysis
-
Sperm Collection: Isolate the cauda epididymis. Make several small incisions and place it in 1 mL of pre-warmed (37°C) buffer (e.g., Ham's F10 or PBS). Allow sperm to disperse for 15 minutes.
-
Sperm Motility Assessment:
-
Place a 10 µL drop of the sperm suspension on a pre-warmed slide.
-
Observe under a microscope at 400x magnification.
-
Count at least 200 spermatozoa and classify them as motile or immotile. Express motility as a percentage.
-
-
Sperm Count:
-
Dilute the sperm suspension (e.g., 1:20) in a solution that immobilizes sperm (e.g., 1% formalin in saline).
-
Load the diluted sample into a hemocytometer.
-
Count the number of sperm heads in the central grid. Calculate the concentration based on the dilution factor and chamber volume.
-
-
Sperm Morphology Assessment:
-
Prepare a smear of the sperm suspension on a glass slide and allow it to air dry.
-
Stain with Eosin-Nigrosin or perform Papanicolaou staining.
-
Observe under oil immersion (1000x) and classify at least 200 spermatozoa based on morphology (e.g., normal, head defects, tail defects).
-
Protocol 3: Histopathological Analysis of Testes
-
Tissue Fixation: Immediately fix one testis in Bouin's solution or 10% neutral buffered formalin for 24 hours.
-
Processing and Embedding: Dehydrate the fixed tissue through a graded series of ethanol, clear with xylene, and embed in paraffin wax.
-
Sectioning: Cut 5 µm thick sections using a microtome.
-
Staining: Mount sections on slides and stain with Hematoxylin and Eosin (H&E).
-
Microscopic Examination: Examine the stained sections under a light microscope. Assess the integrity of the seminiferous tubules, the presence of different stages of germ cells (spermatogonia, spermatocytes, spermatids), and the condition of Leydig and Sertoli cells. Look for signs of damage such as vacuolization, sloughing of germ cells, and tubular atrophy.
Visualizations
Experimental Workflow
Caption: Workflow for evaluating gossypol's antifertility effects in a rodent model.
Proposed Signaling Pathway for Gossypol's Action
Caption: Proposed mechanism of gossypol's impact on sperm energy metabolism.
Application Notes and Protocols: Gossypol Acetic Acid in Preclinical Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gossypol, a naturally occurring polyphenolic aldehyde derived from the cotton plant (Gossypium species), has garnered significant interest in preclinical cancer research. Its acetic acid form is often used for improved stability.[1] Gossypol and its enantiomer, AT-101 (R-(-)-gossypol acetic acid), have demonstrated potent anti-proliferative and pro-apoptotic effects across a wide range of cancer cell lines and in various animal models.[2][3][4][5] These application notes provide a comprehensive overview of the preclinical applications of gossypol acetic acid, its mechanisms of action, and detailed protocols for key experimental assays.
Mechanism of Action
This compound is a multi-target agent, with its primary mechanism of action being the inhibition of anti-apoptotic proteins of the Bcl-2 family.
-
BH3 Mimetic: Gossypol acts as a BH3 mimetic, binding to the BH3-binding groove of anti-apoptotic proteins such as Bcl-2, Bcl-xL, Bcl-W, and Mcl-1. This prevents their heterodimerization with pro-apoptotic Bcl-2 family members like Bax and Bak, leading to the activation of the intrinsic apoptotic pathway.
-
Induction of Apoptosis: By inhibiting the anti-apoptotic Bcl-2 proteins, gossypol facilitates the release of cytochrome c from the mitochondria into the cytoplasm. This, in turn, activates caspase-9 and the downstream executioner caspase-3, culminating in programmed cell death. Apoptosis induction by gossypol is characterized by typical morphological changes, DNA ladder formation, and an increase in the sub-G1 cell population.
-
Other Mechanisms: Beyond its role as a Bcl-2 inhibitor, gossypol has been shown to induce apoptosis through other pathways, including the upregulation of the death receptor DR5, activation of p53, and induction of endoplasmic reticulum (ER) stress. It can also induce autophagy and cause cell cycle arrest.
Data Presentation: In Vitro Efficacy of this compound
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines, demonstrating its broad-spectrum anti-cancer activity.
| Cancer Type | Cell Line | IC50 (µM) | Incubation Time (h) | Assay | Reference(s) |
| Multiple Myeloma | U266 | 2.4 | 48 | MTT | |
| Multiple Myeloma | Wus1 | 2.2 | 48 | MTT | |
| Lung Cancer | A549 | 1.32 | 72 | MTT | |
| Melanoma | B16-F10 | 5.54 | 72 | MTT | |
| Breast Cancer | 4T1 | 18.78 | 72 | MTT | |
| Pancreatic Cancer | BxPC-3 | ~5 | 48 | Cell Viability | |
| Pancreatic Cancer | MIA PaCa-2 | >5 | 48 | Cell Viability | |
| Melanoma | SK-mel-19 | 23-46 | Not Specified | MTT | |
| Cervical Cancer | Sihas | 23-46 | Not Specified | MTT | |
| Small Cell Lung Cancer | H69 | 23-46 | Not Specified | MTT | |
| Myelogenous Leukemia | K562 | 23-46 | Not Specified | MTT |
Signaling Pathway Diagrams
The following diagrams illustrate the key signaling pathways modulated by this compound in cancer cells.
Caption: Intrinsic apoptosis pathway induced by this compound.
Caption: ER stress-mediated apoptosis by this compound.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effect of this compound on cancer cells.
Materials:
-
This compound
-
Cancer cell line of interest
-
Complete culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of this compound in complete culture medium.
-
After 24 hours, remove the medium and add 100 µL of the diluted this compound to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used to dissolve gossypol).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
Apoptosis Assay (Annexin V/Propidium Iodide Staining by Flow Cytometry)
This protocol is for quantifying apoptosis induced by this compound.
Materials:
-
This compound
-
Cancer cell line of interest
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound for the desired time (e.g., 24 or 48 hours).
-
Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Western Blot Analysis for Apoptosis-Related Proteins
This protocol is for detecting changes in the expression of key apoptotic proteins following treatment with this compound.
Materials:
-
This compound
-
Cancer cell line of interest
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., against Bcl-2, Bax, cleaved caspase-3, PARP)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels
-
PVDF membrane
-
ECL Western Blotting Substrate
-
Chemiluminescence imaging system
Procedure:
-
Treat cells with this compound as desired.
-
Lyse the cells in RIPA buffer and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an ECL substrate and a chemiluminescence imaging system.
Experimental Workflow Diagram
Caption: General experimental workflow for preclinical evaluation.
Conclusion
This compound is a promising natural compound with significant anti-cancer properties demonstrated in a multitude of preclinical studies. Its ability to target the Bcl-2 family of proteins and induce apoptosis makes it an attractive candidate for further investigation, both as a monotherapy and in combination with other cancer treatments. The protocols and data presented here provide a valuable resource for researchers and drug development professionals interested in exploring the therapeutic potential of this compound in oncology.
References
- 1. color | Graphviz [graphviz.org]
- 2. Gossypol Induces Apoptosis of Human Pancreatic Cancer Cells via CHOP/Endoplasmic Reticulum Stress Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Systematic Review of Gossypol/AT-101 in Cancer Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
techniques to improve gossypol acetic acid solubility in aqueous media
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in solubilizing gossypol acetic acid in aqueous media.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in dissolving this compound in aqueous solutions?
This compound is a polyphenolic compound with poor aqueous solubility, which limits its preclinical and clinical development.[1][2][3] The presence of two bulky naphthalene rings in its structure contributes to its hydrophobic nature, making it practically insoluble in water.[4][5]
Q2: What are the most effective techniques to improve the aqueous solubility of this compound?
Several formulation strategies can significantly enhance the aqueous solubility of this compound. These include:
-
Inclusion Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic central cavity that can encapsulate gossypol, thereby increasing its solubility in water.
-
Nanoparticle Formulation: Encapsulating this compound into nanoparticles, such as polymeric nanoparticles or solid lipid nanoparticles, can improve its solubility, stability, and bioavailability.
-
Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix can enhance its dissolution rate by reducing particle size and improving wettability.
-
pH Adjustment: The solubility of gossypol, a weakly acidic compound, is pH-dependent. Increasing the pH of the aqueous medium can increase its solubility.
-
Salt Formation: Converting this compound to a more soluble salt form can be an effective strategy.
Q3: How does pH affect the solubility of this compound?
As a polyphenolic compound with acidic hydroxyl groups, the solubility of this compound is expected to increase as the pH of the aqueous medium becomes more alkaline. At higher pH values, the hydroxyl groups deprotonate, forming a more soluble phenolate salt.
Q4: What is the mechanism behind cyclodextrin-mediated solubility enhancement of gossypol?
Cyclodextrins have a truncated cone-like structure with a hydrophobic inner cavity and a hydrophilic outer surface. The nonpolar gossypol molecule can be included within the hydrophobic cavity of the cyclodextrin, forming a host-guest inclusion complex. This complex has a hydrophilic exterior, which allows it to be readily dissolved in aqueous media, thereby increasing the apparent solubility of gossypol.
Troubleshooting Guides
Issue 1: Low Solubility of this compound in Neutral Aqueous Buffers
Problem: You are observing very low solubility of this compound when trying to prepare solutions in phosphate-buffered saline (PBS) at pH 7.4.
Possible Causes & Solutions:
| Cause | Solution |
| Inherent Poor Solubility | This compound is known to be practically insoluble in neutral aqueous solutions. |
| Aggregation | The hydrophobic nature of the molecule can lead to aggregation in aqueous media. |
Recommended Actions:
-
Utilize a Co-solvent: Initially, dissolve the this compound in a small amount of a water-miscible organic solvent like DMSO or ethanol before adding it to the aqueous buffer. Note that the final concentration of the organic solvent should be kept low to avoid toxicity in biological assays.
-
pH Adjustment: Increase the pH of the buffer to a more alkaline value (e.g., pH 8-9) to facilitate the formation of the more soluble phenolate form of gossypol.
-
Formulate with Solubilizing Agents: Employ techniques such as cyclodextrin complexation or nanoparticle encapsulation as detailed in the experimental protocols below.
Issue 2: Precipitation of Gossypol-Cyclodextrin Complex Upon Dilution
Problem: You have successfully dissolved this compound using a cyclodextrin, but the compound precipitates out when you dilute the solution.
Possible Causes & Solutions:
| Cause | Solution |
| Reversible Complexation | The inclusion complex is in equilibrium with free gossypol and cyclodextrin. Dilution can shift the equilibrium towards the dissociated, less soluble form. |
| Insufficient Cyclodextrin Concentration | The concentration of cyclodextrin in the diluted solution may be below the critical concentration required to maintain gossypol in solution. |
Recommended Actions:
-
Maintain Cyclodextrin Concentration: When diluting, use a diluent that already contains the same concentration of cyclodextrin as the stock solution to maintain the equilibrium.
-
Optimize Drug-to-Cyclodextrin Ratio: Perform a phase solubility study to determine the optimal ratio of gossypol to cyclodextrin that provides the desired solubility and stability upon dilution. A 1:2 stoichiometry for the gossypol:beta-cyclodextrin complex has been reported.
Quantitative Data Summary
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility ( g/100 mL) | Temperature (°C) |
| Water | Insoluble | Room Temperature |
| DMSO | 25 mg/mL (with sonication) | Room Temperature |
| Ethanol | Soluble | Not Specified |
| Isopropyl Alcohol | Soluble | Not Specified |
| Acetic Acid | Soluble | Not Specified |
| Ethyl Acetate | Soluble | Not Specified |
| Chloroform | Soluble | Not Specified |
Data compiled from product data sheets and literature.
Table 2: Properties of Gossypol-Cyclodextrin Inclusion Complexes
| Cyclodextrin Type | Stoichiometry (Gossypol:CD) | Association Constant (Ka) |
| Beta-cyclodextrin | 1:2 | 4462 M-1 |
| Beta-cyclodextrin | 1:2 | 3203 M-1 |
Data from spectroscopic studies.
Experimental Protocols
Protocol 1: Preparation of Gossypol-Beta-Cyclodextrin Inclusion Complex
Objective: To prepare a water-soluble inclusion complex of this compound with beta-cyclodextrin using the microwave irradiation method.
Materials:
-
This compound
-
Beta-cyclodextrin (β-CD)
-
Distilled water
-
Microwave oven
-
Beaker
-
Magnetic stirrer
Methodology:
-
Molar Ratio: Determine the required amounts of this compound and beta-cyclodextrin for a 1:2 molar ratio.
-
Dissolution: Dissolve the beta-cyclodextrin in a minimal amount of distilled water in a beaker with stirring.
-
Addition of Gossypol: Add the this compound to the beta-cyclodextrin solution.
-
Microwave Irradiation: Place the beaker in a microwave oven and irradiate at a low power setting for a short duration (e.g., 1-2 minutes). Monitor the mixture closely to avoid boiling over.
-
Cooling and Precipitation: Allow the solution to cool to room temperature. The inclusion complex may precipitate out.
-
Isolation: Collect the precipitate by filtration.
-
Drying: Dry the collected solid to obtain the gossypol-β-CD inclusion complex powder.
Protocol 2: Formulation of Gossypol-Loaded Polymeric Nanoparticles
Objective: To prepare gossypol-loaded nanoparticles using the emulsification-volatilization method.
Materials:
-
(-)-Gossypol
-
Poly(ethylene glycol)-maleimide (mPEG-Mal) or other suitable polymer
-
Dichloromethane (DCM)
-
Polyvinyl alcohol (PVA) solution (e.g., 1% w/v)
-
Ultrasonicator
-
Magnetic stirrer
-
Rotary evaporator
Methodology:
-
Organic Phase Preparation: Dissolve (-)-gossypol and the polymer (e.g., mPEG-Mal) in dichloromethane.
-
Aqueous Phase Preparation: Prepare an aqueous solution of a stabilizer, such as polyvinyl alcohol.
-
Emulsification: Add the organic phase to the aqueous phase while stirring at high speed. Sonicate the mixture to form a fine oil-in-water emulsion.
-
Solvent Evaporation: Stir the emulsion at room temperature for several hours or use a rotary evaporator under reduced pressure to remove the dichloromethane.
-
Nanoparticle Collection: As the organic solvent evaporates, the polymer will precipitate, encapsulating the gossypol to form nanoparticles.
-
Purification: Centrifuge the nanoparticle suspension to pellet the nanoparticles. Wash the pellet with distilled water to remove any unencapsulated drug and excess stabilizer.
-
Lyophilization: Freeze-dry the purified nanoparticle pellet to obtain a dry powder.
Visualizations
Caption: Experimental workflows for enhancing this compound solubility.
Caption: Gossypol's interaction with the Bcl-2 apoptotic pathway.
References
assessing the stability of gossypol acetic acid in DMSO at -20°C
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of gossypol acetic acid in Dimethyl Sulfoxide (DMSO) at -20°C.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A1: this compound is soluble in organic solvents such as DMSO, ethanol, and dimethylformamide (DMF). DMSO is commonly used to prepare high-concentration stock solutions for in vitro and in vivo assays.
Q2: What is the general stability of this compound in DMSO?
A2: At room temperature, gossypol in DMSO can undergo tautomeric transformation, existing in aldehyde-aldehyde, lactol-lactol, and ketol-ketol forms. This is a reversible process and does not necessarily indicate degradation. For long-term storage, it is crucial to maintain the solution at -20°C or lower to minimize potential degradation. While specific long-term quantitative data at -20°C is limited in published literature, proper storage conditions are expected to maintain compound integrity for several months.
Q3: Can I store aqueous dilutions of my this compound DMSO stock solution?
A3: It is not recommended to store aqueous solutions of gossypol for more than one day. For maximum solubility and stability in aqueous buffers, it is best to first dissolve gossypol in DMSO and then dilute it with the aqueous buffer of choice immediately before use.
Q4: How many times can I freeze-thaw my this compound stock solution in DMSO?
A4: While several freeze-thaw cycles should not significantly damage many small molecule products, it is best practice to aliquot the stock solution into single-use vials to avoid repeated temperature fluctuations. This minimizes the risk of degradation and moisture absorption by the DMSO.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments with this compound.
Issue 1: I observed a precipitate in my this compound DMSO stock solution after thawing.
-
Question: What could be the cause of the precipitation?
-
Answer: Precipitation upon thawing can be due to several factors:
-
Concentration Exceeds Solubility at Lower Temperatures: The concentration of your stock solution may be too high to remain fully dissolved at -20°C.
-
Moisture Absorption: DMSO is hygroscopic and can absorb moisture from the air, which can reduce the solubility of the compound.
-
Compound Degradation: While less likely at -20°C, degradation into less soluble products could be a possibility over extended periods.
-
-
-
Question: How can I resolve this issue?
-
Answer:
-
Warm the solution: Gently warm the vial to room temperature or slightly above (e.g., 37°C) and vortex or sonicate to redissolve the precipitate.
-
Confirm Concentration: If precipitation persists, consider preparing a new stock solution at a slightly lower concentration.
-
Use Anhydrous DMSO: Always use high-quality, anhydrous DMSO to prepare your stock solutions to minimize moisture-related solubility issues.
-
Proper Storage: Store aliquots in tightly sealed vials with minimal headspace to reduce exposure to air and moisture.
-
-
Issue 2: My experimental results are inconsistent when using the same stock solution.
-
Question: What could be causing the variability in my results?
-
Answer: Inconsistent results can stem from:
-
Incomplete Solubilization: If the compound is not fully dissolved after thawing, the actual concentration in the aliquot used will be lower than expected.
-
Compound Degradation: Over time, even at -20°C, some degradation may occur, leading to a decrease in the active compound concentration.
-
Pipetting Errors: Inaccurate pipetting, especially of viscous DMSO solutions, can lead to variations in the amount of compound added to your assays.
-
-
-
Question: How can I troubleshoot this?
-
Answer:
-
Ensure Complete Dissolution: Always visually inspect your stock solution after thawing to ensure there is no precipitate. Vortex or sonicate as needed.
-
Perform Quality Control: Periodically check the purity and concentration of your stock solution using analytical methods like HPLC or LC-MS.
-
Aliquot Stock Solutions: Prepare single-use aliquots to avoid repeated freeze-thaw cycles and ensure consistent concentration for each experiment.
-
Proper Pipetting Technique: Use positive displacement pipettes or reverse pipetting techniques for accurate handling of DMSO solutions.
-
-
Data Presentation: Stability of this compound in DMSO at -20°C
| Time Point | Storage Condition | Purity (%) by HPLC | Concentration (mM) | Observations (e.g., color change, precipitation) |
| T = 0 | -20°C | |||
| 1 Month | -20°C | |||
| 3 Months | -20°C | |||
| 6 Months | -20°C | |||
| 12 Months | -20°C |
Experimental Protocols
Protocol for Assessing the Stability of this compound in DMSO
This protocol outlines a method to determine the long-term stability of this compound in a DMSO stock solution stored at -20°C.
Materials:
-
This compound
-
Anhydrous DMSO (high purity)
-
Amber glass vials with screw caps
-
Analytical balance
-
Vortex mixer
-
Sonicator
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or Mass Spectrometry)
-
Volumetric flasks and pipettes
Procedure:
-
Stock Solution Preparation:
-
Accurately weigh a sufficient amount of this compound.
-
Dissolve it in anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM). Ensure complete dissolution by vortexing and/or sonicating.
-
-
Aliquoting and Storage:
-
Dispense small, equal volumes of the stock solution into multiple amber glass vials.
-
Tightly cap the vials to prevent moisture absorption and solvent evaporation.
-
Label the vials clearly with the compound name, concentration, date, and time point (T=0, 1 month, 3 months, etc.).
-
Store the vials at -20°C, protected from light.
-
-
Time-Zero (T=0) Analysis:
-
Immediately after preparation, take one vial for the initial analysis.
-
Allow the vial to come to room temperature.
-
Prepare a suitable dilution of the stock solution in an appropriate solvent for HPLC analysis.
-
Analyze the sample by HPLC to determine the initial purity and concentration. This will serve as the baseline.
-
-
Subsequent Time Points:
-
At each scheduled time point (e.g., 1, 3, 6, and 12 months), remove one vial from the -20°C storage.
-
Allow the vial to equilibrate to room temperature.
-
Visually inspect the solution for any changes (e.g., color, precipitation).
-
Prepare and analyze the sample by HPLC using the same method as the T=0 analysis.
-
-
Data Analysis:
-
For each time point, calculate the purity of this compound based on the peak area in the chromatogram.
-
Compare the purity at each time point to the initial purity at T=0 to determine the extent of degradation.
-
Record all data and observations in the stability table.
-
Visualizations
Signaling Pathways
Gossypol is known to induce apoptosis (programmed cell death) in cancer cells through multiple mechanisms, primarily by targeting the Bcl-2 family of proteins.
Caption: Apoptotic signaling pathway induced by gossypol.
Experimental Workflow
The following diagram illustrates the general workflow for assessing the stability of a compound in DMSO.
identifying potential off-target effects of gossypol acetic acid in cellular assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with gossypol acetic acid in cellular assays. Our goal is to help you identify and understand potential off-target effects to ensure the accuracy and validity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target mechanism of this compound?
This compound is primarily known as a BH3 mimetic. It binds to the BH3-binding groove of anti-apoptotic Bcl-2 family proteins, such as Bcl-2 and Bcl-xL, inhibiting their function. This disruption of the Bcl-2/pro-apoptotic protein interaction leads to the activation of the intrinsic apoptotic pathway.[1]
Q2: I'm observing significant cytotoxicity at concentrations lower than the reported IC50 for my cell line. What could be the cause?
Several factors could contribute to this observation:
-
Cell Line Sensitivity: IC50 values can vary significantly between different cell lines due to their unique genetic and proteomic profiles.[2][3] Some cell lines may have lower expression of Bcl-2 family proteins or be more susceptible to gossypol's off-target effects.
-
Off-Target Effects: Gossypol is known to have multiple off-target effects that can induce cytotoxicity, including inhibition of various dehydrogenase enzymes, induction of reactive oxygen species (ROS), and disruption of mitochondrial function.[4][5] These effects might be more pronounced in your specific cell line.
-
Experimental Conditions: Factors such as cell density, passage number, and media composition can influence cellular response to gossypol.
Q3: My cell viability assay (e.g., MTT) results are inconsistent with direct cell counting or visual observation of cell death. Why?
This discrepancy can arise from gossypol's interference with the assay itself. The MTT assay measures mitochondrial dehydrogenase activity, which can be directly inhibited by gossypol. Therefore, a decrease in MTT signal may reflect direct enzyme inhibition rather than a true reduction in cell viability. Consider using an alternative viability assay that is not based on dehydrogenase activity, such as a trypan blue exclusion assay or a crystal violet staining assay.
Q4: How can I distinguish between on-target apoptosis induction and off-target cytotoxicity?
This is a critical question when working with a multi-target compound like gossypol. Here are some strategies:
-
Rescue Experiments: Overexpression of Bcl-2 or Bcl-xL should rescue cells from gossypol-induced apoptosis if it is an on-target effect. If the cells still die, off-target mechanisms are likely at play.
-
Caspase Inhibition: Use a pan-caspase inhibitor, like Z-VAD-FMK, to see if it blocks gossypol-induced cell death. If cell death is not prevented, it may be occurring through a caspase-independent pathway or necroptosis.
-
Mechanistic Assays: Perform specific assays to investigate off-target effects, such as measuring ROS production, mitochondrial membrane potential, or the activity of specific dehydrogenases.
Q5: I'm observing cell death, but it doesn't look like classic apoptosis (e.g., no membrane blebbing, DNA laddering). What other forms of cell death could be occurring?
Gossypol can induce other forms of cell death besides apoptosis:
-
Caspase-Independent Apoptosis: This can be mediated by the release of Apoptosis Inducing Factor (AIF) from the mitochondria.
-
Necroptosis: Some studies have shown that gossypol can induce necroptotic cell death, which is a form of programmed necrosis. This can be investigated by using inhibitors of necroptosis, such as necrostatin-1.
-
Autophagy: Gossypol has also been shown to induce autophagy in some cell lines.
Troubleshooting Guides
Problem: Unexpectedly High Cytotoxicity
Symptoms:
-
Cell death is observed at much lower concentrations than anticipated based on literature.
-
Rapid and widespread cell death occurs shortly after treatment.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| High Cell Line Sensitivity | Review literature for IC50 values in your specific cell line. If unavailable, perform a dose-response curve to determine the IC50 in your system. |
| Off-Target Mitochondrial Toxicity | Assess mitochondrial health using a JC-1 assay to measure mitochondrial membrane potential. A rapid decrease in potential suggests mitochondrial dysfunction. |
| Induction of ROS | Measure intracellular ROS levels using a fluorescent probe like DCFDA. Co-treatment with an antioxidant (e.g., N-acetylcysteine) may mitigate cytotoxicity if ROS is the primary driver. |
| Inhibition of Key Dehydrogenases | If your cell line is highly dependent on specific metabolic pathways, gossypol's inhibition of dehydrogenases (e.g., lactate dehydrogenase, malate dehydrogenase) could be highly toxic. |
Problem: Inconsistent Results Across Experiments
Symptoms:
-
High variability in cell viability or apoptosis rates between experimental replicates.
-
Difficulty in reproducing published findings.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Variability in Cell Culture Conditions | Standardize cell passage number, seeding density, and ensure consistent media and supplement quality. |
| Gossypol Solution Instability | Prepare fresh this compound solutions for each experiment. Gossypol can be unstable in solution over time. |
| Differential Response Based on Cell Cycle | Synchronize cells in a specific phase of the cell cycle before treatment to reduce variability in response. |
Quantitative Data Summary
The following table summarizes the reported IC50 values for this compound in various cell lines to highlight its range of activity and potential for off-target effects.
| Cell Line | Cell Type | IC50 (µM) | Reference |
| Cancer Cell Lines | |||
| RL95-2 | Endometrial Carcinoma | 1.3 | |
| SW-13 | Adrenocortical Carcinoma | 1.3 | |
| H295r | Adrenocortical Carcinoma | 2.9 | |
| U266 | Multiple Myeloma | 2.4 (48h) | |
| Wus1 | Multiple Myeloma | 2.2 (48h) | |
| SK-mel-19 | Melanoma | 23-46 (racemic) | |
| Sihas | Cervix Carcinoma | 23-46 (racemic) | |
| H69 | Small Cell Lung Cancer | 23-46 (racemic) | |
| K562 | Myelogenous Leukemia | 23-46 (racemic) | |
| SKOV-3 | Ovarian Carcinoma | 18.9 | |
| TT | Medullary Thyroid Carcinoma | 18.9 | |
| COLO 225 | Colon Carcinoma | >10 (24h) | |
| Non-Cancer Cell Lines | |||
| Bovine Kidney (BK) cells | Normal Kidney | More sensitive than HeLa |
Experimental Protocols
MTT Cell Viability Assay
Principle: This assay measures the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases of viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat cells with various concentrations of this compound and appropriate vehicle controls.
-
Incubation: Incubate for the desired treatment period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
Annexin V/Propidium Iodide (PI) Apoptosis Assay
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine exposed on the outer leaflet of the plasma membrane in apoptotic cells, while PI enters and stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).
Protocol:
-
Cell Treatment: Treat cells with this compound as required.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Washing: Wash cells twice with cold PBS.
-
Resuspension: Resuspend cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (100 µg/mL) to 100 µL of the cell suspension.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer and analyze immediately by flow cytometry.
JC-1 Mitochondrial Membrane Potential Assay
Principle: The JC-1 dye exhibits potential-dependent accumulation in mitochondria. In healthy cells with high mitochondrial membrane potential (ΔΨm), JC-1 forms aggregates that fluoresce red. In apoptotic or unhealthy cells with low ΔΨm, JC-1 remains in its monomeric form and fluoresces green.
Protocol:
-
Cell Treatment: Treat cells with this compound. Include a positive control for mitochondrial depolarization (e.g., CCCP).
-
Staining: Add JC-1 staining solution to the cells and incubate for 15-30 minutes at 37°C.
-
Washing: Wash cells with assay buffer.
-
Analysis: Analyze the fluorescence by flow cytometry or fluorescence microscopy. A shift from red to green fluorescence indicates a loss of mitochondrial membrane potential.
Visualizations
Signaling Pathways
Caption: On-target vs. Off-target pathways of this compound.
Experimental Workflow
Caption: Troubleshooting workflow for unexpected cytotoxicity.
Logical Relationships
Caption: Logical relationships of gossypol-induced cellular events.
References
- 1. Gossypol and Its Natural Derivatives: Multitargeted Phytochemicals as Potential Drug Candidates for Oncologic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Comparative Study of the Cytotoxic Effects and Oxidative Stress of Gossypol on Bovine Kidney and HeLa Cell Lines - Iranian Journal of Toxicology [ijt.arakmu.ac.ir]
- 3. Differential cytotoxic effect of gossypol on human melanoma, colon carcinoma, and other tissue culture cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gossypol induces apoptosis in human PC-3 prostate cancer cells by modulating caspase-dependent and caspase-independent cell death pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Involvement of necroptosis in the selective toxicity of the natural compound (±) gossypol on squamous skin cancer cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
optimizing gossypol acetic acid treatment concentration for maximum apoptosis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with gossypol acetic acid to induce apoptosis.
Troubleshooting Guide
| Question | Possible Cause(s) | Suggested Solution(s) |
| Why am I not observing significant apoptosis after this compound treatment? | 1. Suboptimal Concentration: The concentration of this compound may be too low for your specific cell line. 2. Insufficient Treatment Duration: The incubation time may be too short for apoptosis to be induced and detected. 3. Cell Line Resistance: Some cell lines are inherently more resistant to gossypol-induced apoptosis. 4. Incorrect Detection Method: The chosen apoptosis assay may not be sensitive enough or timed correctly. | 1. Perform a Dose-Response Study: Test a range of concentrations (e.g., 1-50 µM) to determine the optimal concentration for your cell line. Refer to the IC50 values in Table 1 for guidance. 2. Optimize Treatment Time: Conduct a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal treatment duration.[1][2] 3. Verify Bcl-2/Bcl-xL Expression: Gossypol is a known inhibitor of Bcl-2 and Bcl-xL.[3][4][5] Cell lines with low expression of these proteins may be less sensitive. Consider using a different compound if your cells lack these targets. 4. Use Multiple Apoptosis Assays: Confirm results using complementary methods such as Annexin V/PI staining for early/late apoptosis and a functional assay like caspase-3/9 activation. |
| How can I differentiate between apoptosis and necrosis in my gossypol-treated cells? | High Gossypol Concentration: Very high concentrations of gossypol can lead to necrosis instead of apoptosis. | Use Annexin V and Propidium Iodide (PI) Staining: This flow cytometry-based method distinguishes between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells. |
| My cell viability has decreased, but I don't see classic apoptotic morphology. | Cell-Specific Morphological Changes: Not all cell lines exhibit classic apoptotic blebbing. Early Stage of Apoptosis: Morphological changes may not be apparent in the early stages of apoptosis. | Biochemical Assays: Rely on biochemical markers of apoptosis, such as caspase activation, DNA fragmentation (TUNEL assay), or PARP cleavage, to confirm apoptosis. |
Frequently Asked Questions (FAQs)
1. What is the optimal concentration of this compound to induce maximum apoptosis?
The optimal concentration is highly cell-line dependent. A dose-response study is crucial. For example, in RAW264.7 macrophage cells, apoptosis rates increased from 30.3% at 25 µmol/L to 79.4% at 35 µmol/L after 24 hours. In pancreatic cancer cells (BxPC-3 and MIA PaCa-2), treatment with 10 μM gossypol for 48 hours resulted in 84.0% and 72.7% of cells in the apoptotic stage, respectively.
2. What are the typical IC50 values for this compound in cancer cell lines?
IC50 values vary widely among different cell lines. For instance, the IC50 for multiple myeloma cells (U266 and Wus1) is around 2.2-2.4 µM at 48 hours. For prostate cancer cell lines (LAPC4, PC3, and DU145), the IC50 is between 3-5 µM after 72 hours of treatment. A broader range of IC50 values is presented in Table 1.
3. How long should I treat my cells with this compound?
Treatment duration can range from 24 to 72 hours. Time-course experiments are recommended to determine the optimal duration for your specific cell line and experimental goals.
4. What is the primary mechanism of gossypol-induced apoptosis?
This compound primarily induces apoptosis through the mitochondrial (intrinsic) pathway. It acts as a BH3 mimetic, inhibiting anti-apoptotic proteins like Bcl-2 and Bcl-xL. This leads to the activation of pro-apoptotic proteins (e.g., Bax), loss of mitochondrial membrane potential, and subsequent activation of caspase-9 and caspase-3. In some cell types, gossypol can also induce apoptosis via endoplasmic reticulum (ER) stress, involving the upregulation of CHOP.
5. How should I prepare and store this compound?
This compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. Store the stock solution at -20°C or -80°C. When preparing working concentrations, dilute the stock solution in your cell culture medium. Ensure the final DMSO concentration in the culture does not exceed a level that is toxic to your cells (typically <0.1%).
Data Presentation
Table 1: Dose-Response of this compound on Apoptosis and Viability
| Cell Line | Concentration (µM) | Duration (h) | Effect | Reference |
| RAW264.7 | 25 | 24 | 30.3% Apoptosis | |
| RAW264.7 | 30 | 24 | 63.5% Apoptosis | |
| RAW264.7 | 35 | 24 | 79.4% Apoptosis | |
| BxPC-3 | 10 | 48 | 84.0% Apoptosis | |
| MIA PaCa-2 | 10 | 48 | 72.7% Apoptosis | |
| DU145 | 5 | 72 | 26% Apoptosis | |
| DU145 | 10 | 72 | 52% Apoptosis |
Table 2: IC50 Values of this compound in Various Cell Lines
| Cell Line | IC50 (µM) | Duration (h) | Reference |
| U266 (Multiple Myeloma) | 2.4 | 48 | |
| Wus1 (Multiple Myeloma) | 2.2 | 48 | |
| PC3 (Prostate Cancer) | 3 | 72 | |
| LAPC4 (Prostate Cancer) | 4 | 72 | |
| DU145 (Prostate Cancer) | 5 | 72 | |
| A549 (Lung Cancer) | 1.32 | 72 | |
| HT-29 (Colon Cancer) | 23-46 | Not specified | |
| SK-mel-19 (Melanoma) | 23-46 | Not specified |
Experimental Protocols
Cell Viability Assessment (MTT Assay)
This protocol is adapted from studies on RAW264.7 cells.
-
Cell Seeding: Seed cells (e.g., RAW264.7) in a 96-well plate at a density of 1 x 10⁵ cells/well.
-
Incubation: Culture for 24 hours to allow for cell adherence.
-
Treatment: Treat cells with various concentrations of this compound (e.g., 15-40 µmol/L) for 24 hours. Include a vehicle control (medium with DMSO).
-
MTT Addition: Add MTT solution to a final concentration of 5 mg/mL and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Gently remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
Apoptosis Detection (Annexin V-FITC/PI Staining)
This protocol is based on the methodology used for pancreatic cancer cells.
-
Cell Treatment: Seed and treat cells with desired concentrations of this compound for the desired duration (e.g., 24 or 48 hours).
-
Cell Harvesting: Detach cells using trypsin and wash twice with cold PBS.
-
Centrifugation: Centrifuge the cell suspension at 200 x g for 5 minutes and discard the supernatant.
-
Resuspension: Resuspend the cell pellet in 500 µL of 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC conjugate (e.g., 0.1 µg/mL) and propidium iodide (PI) (e.g., 2 µg/mL) to the cell suspension.
-
Incubation: Incubate for 10 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic and necrotic cells.
Visualizations
This compound Experimental Workflow
Caption: A typical experimental workflow for studying gossypol-induced apoptosis.
Signaling Pathway of Gossypol-Induced Apoptosis
Caption: The intrinsic pathway of apoptosis induced by this compound.
References
- 1. Gossypol Induces Apoptosis of Human Pancreatic Cancer Cells via CHOP/Endoplasmic Reticulum Stress Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gossypol induces apoptosis by activating p53 in prostate cancer cells and prostate tumor-initiating cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound induces apoptosis in RAW264.7 cells via a caspase-dependent mitochondrial signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Prevents Oxidative Stress-Induced Retinal Pigment Epithelial Necrosis by Regulating the FoxO3/Sestrin2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Induction of apoptosis and antitumor effects of a small molecule inhibitor of Bcl-2 and Bcl-xl, gossypol acetate, in multiple myeloma in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Investigating Mechanisms of Resistance to Gossypol Acetic Acid in Cancer Cells
Welcome to the technical support center for researchers investigating mechanisms of resistance to gossypol acetic acid in cancer cells. This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation examples to assist you in your research endeavors.
Troubleshooting Guides
This section addresses common problems encountered during experiments aimed at developing and characterizing gossypol-resistant cancer cell lines.
Problem 1: High Variability in Cell Viability Assay (e.g., MTT, CellTiter-Glo®) Results
| Possible Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding Density | Ensure a single-cell suspension before seeding. Use a hemocytometer or automated cell counter for accurate cell counts. Optimize and standardize seeding density for your specific cell line and plate format. |
| Uneven Drug Distribution | Mix the drug-containing medium thoroughly before adding to the wells. When preparing serial dilutions, ensure complete mixing at each step. |
| Edge Effects in Multi-well Plates | Avoid using the outer wells of the plate, as they are more prone to evaporation, leading to changes in drug concentration. Fill the outer wells with sterile PBS or medium to minimize this effect. |
| Contamination (Bacterial, Fungal, or Mycoplasma) | Regularly check cell cultures for any signs of contamination. Perform mycoplasma testing on parental and resistant cell lines. |
| Instability of this compound Solution | Prepare fresh dilutions of this compound from a stock solution for each experiment. Store stock solutions at the recommended temperature and protect from light. |
Problem 2: Failure to Generate a Gossypol-Resistant Cell Line
| Possible Cause | Troubleshooting Steps |
| Initial Drug Concentration is Too High | Start the selection process with a low concentration of this compound, typically around the IC20 (the concentration that inhibits 20% of cell growth). This allows for gradual adaptation.[1] |
| Drug Concentration is Too Low | If cells proliferate at a rate similar to the untreated control, the selective pressure is insufficient. Gradually increase the drug concentration.[1] |
| Insufficient Duration of Drug Exposure | Developing stable resistance is a lengthy process that can take several months.[2] Be patient and continue the dose-escalation protocol. |
| Cell Line Heterogeneity | The parental cell line may lack pre-existing clones with the potential to develop resistance. Consider using a different cancer cell line.[1] |
| Instability of Resistance | To confirm stable resistance, culture the resistant cells in a drug-free medium for several passages and then re-determine the IC50. If the IC50 remains elevated, the resistance is stable. |
Problem 3: Inconsistent Protein Expression in Western Blot Analysis of Resistant Cells
| Possible Cause | Troubleshooting Steps |
| Unequal Protein Loading | Accurately determine the protein concentration of each lysate using a reliable method (e.g., BCA assay). Run a loading control (e.g., GAPDH, β-actin, or β-tubulin) on every gel to ensure equal loading. |
| Poor Antibody Quality | Use validated antibodies specific for your target proteins. Optimize antibody concentrations and incubation times. |
| Protein Degradation | Add protease and phosphatase inhibitors to your lysis buffer. Keep samples on ice or at 4°C throughout the protein extraction process. |
| Passage Number of Cells | High passage numbers can lead to phenotypic and genotypic drift. Use cells within a consistent and low passage range for all experiments. |
Frequently Asked Questions (FAQs)
This section provides answers to common questions related to the mechanisms of gossypol resistance.
Q1: What are the primary known mechanisms of action for this compound?
This compound is a polyphenolic compound derived from cottonseed that exhibits anticancer properties. Its primary mechanism of action is the induction of apoptosis by acting as a BH3 mimetic. It binds to the BH3 groove of anti-apoptotic Bcl-2 family proteins, such as Bcl-2 and Bcl-xL, thereby displacing pro-apoptotic proteins and triggering the mitochondrial apoptotic pathway.
Q2: What are the likely mechanisms by which cancer cells develop resistance to this compound?
Based on resistance mechanisms observed for other BH3 mimetics, resistance to this compound may arise from:
-
Alterations in Bcl-2 Family Proteins:
-
Mutations in the BH3-binding groove of anti-apoptotic proteins like Bcl-2 or Bcl-xL, which prevent gossypol from binding effectively.
-
Upregulation of other anti-apoptotic proteins that are not targeted by gossypol, such as Mcl-1.
-
Mutations or downregulation of pro-apoptotic proteins like BAX or BAK, which are essential for executing apoptosis.
-
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as ABCB1 (MDR1) and ABCG2, which can actively pump gossypol out of the cell, reducing its intracellular concentration.
-
Activation of Bypass Signaling Pathways: Upregulation of pro-survival signaling pathways, such as the MAPK/ERK or PI3K/Akt pathways, can compensate for the pro-apoptotic effects of gossypol.
Q3: How can I confirm that my generated cell line is truly resistant to this compound?
To confirm resistance, you should perform a cell viability assay (e.g., MTT or CellTiter-Glo®) to compare the IC50 (the concentration of a drug that inhibits 50% of cell growth) of the parental and the generated cell line. A significant increase in the IC50 value (typically 5-fold or greater) in the generated cell line indicates the development of resistance. It is also crucial to perform a washout experiment by culturing the resistant cells in a drug-free medium for several passages to ensure the resistance is stable and not a temporary adaptation.
Q4: What molecular biology techniques are essential for investigating the mechanisms of gossypol resistance?
-
Western Blotting: To analyze the expression levels of Bcl-2 family proteins (Bcl-2, Bcl-xL, Mcl-1, BAX, BAK), proteins involved in signaling pathways (e.g., phospho-ERK, phospho-Akt), and ABC transporters.
-
Quantitative PCR (qPCR): To measure the mRNA levels of the genes encoding the proteins mentioned above.
-
Sanger Sequencing or Next-Generation Sequencing (NGS): To identify potential mutations in genes like BCL2, BCL2L1 (encoding Bcl-xL), and BAX.
-
Flow Cytometry: To assess apoptosis (e.g., Annexin V/PI staining) and to measure the activity of drug efflux pumps.
-
Immunofluorescence/Immunohistochemistry: To visualize the subcellular localization and expression of key proteins in parental versus resistant cells.
Data Presentation
Summarize quantitative data in clearly structured tables for easy comparison.
Table 1: IC50 Values of this compound in Parental and Resistant Cancer Cell Lines
| Cell Line | IC50 (µM) ± SD (n=3) | Fold Resistance |
| Parental (e.g., PC-3) | 8.5 ± 1.2 | 1.0 |
| Gossypol-Resistant (PC-3-GR) | 42.8 ± 3.5 | 5.0 |
Table 2: Relative Protein Expression in Parental vs. Gossypol-Resistant Cells
| Protein | Parental (Relative Expression) | Gossypol-Resistant (Relative Expression) | P-value |
| Bcl-2 | 1.00 | 0.95 | >0.05 |
| Bcl-xL | 1.00 | 1.10 | >0.05 |
| Mcl-1 | 1.00 | 3.50 | <0.01 |
| BAX | 1.00 | 0.45 | <0.05 |
| ABCB1 (MDR1) | 1.00 | 4.20 | <0.01 |
| p-ERK/Total ERK | 1.00 | 2.80 | <0.01 |
Experimental Protocols
Protocol 1: Generation of Gossypol-Resistant Cancer Cell Lines
-
Determine the initial IC50: Perform a dose-response experiment to determine the IC50 of this compound in the parental cancer cell line using a cell viability assay (e.g., MTT).
-
Initial Drug Exposure: Culture the parental cells in a medium containing a low concentration of this compound (e.g., IC20).
-
Monitor Cell Growth: Monitor the cells for signs of recovery and proliferation. Initially, a significant portion of the cells may die. The surviving cells will eventually repopulate the culture vessel.
-
Dose Escalation: Once the cells have adapted and are growing steadily, subculture them and gradually increase the concentration of this compound in the culture medium. A common approach is to double the concentration with each subsequent subculture, provided the cells continue to proliferate.
-
Characterize the Resistant Line: Once the cells can proliferate in a significantly higher concentration of this compound (e.g., 5- to 10-fold the initial IC50), perform a new dose-response experiment to determine the new, stable IC50.
-
Stability Check: Culture the resistant cells in a drug-free medium for several passages (e.g., 4-6 weeks) and then re-determine the IC50 to confirm that the resistance phenotype is stable.
Protocol 2: Western Blot Analysis of Key Resistance-Associated Proteins
-
Cell Lysis: Treat parental and gossypol-resistant cells with or without this compound for the desired time. Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bcl-2, Bcl-xL, Mcl-1, BAX, ABCB1, phospho-ERK, total ERK, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify band intensities using densitometry software.
Mandatory Visualization
Caption: Overview of potential mechanisms of resistance to this compound.
Caption: Workflow for generating and characterizing gossypol-resistant cancer cell lines.
Caption: Activation of the MAPK/ERK signaling pathway as a resistance mechanism to gossypol.
References
how to prevent gossypol acetic acid precipitation in cell culture medium
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of gossypol acetic acid in cell culture medium.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating in the cell culture medium?
A1: Precipitation of this compound is a common issue primarily due to its inherent low solubility in aqueous solutions like cell culture media.[1][2][3] The compound is hydrophobic, and when a concentrated stock solution, typically prepared in an organic solvent like DMSO, is rapidly diluted into the aqueous medium, it can "crash out" of solution, forming a precipitate.[4] Other general factors that can contribute to precipitation in cell culture include temperature shifts (such as repeated freeze-thaw cycles), fluctuations in pH, and interactions with components in the medium like salts and proteins.[5]
Q2: What is the recommended solvent for preparing a this compound stock solution?
A2: Dimethyl sulfoxide (DMSO) is a widely used and recommended solvent for preparing stock solutions of gossypol and its acetic acid form for cell culture experiments. It is also soluble in other organic solvents such as ethanol and dimethylformamide (DMF). It is crucial to use a high-purity, anhydrous grade of DMSO to ensure the stability of the stock solution.
Q3: What is the best practice for diluting the this compound stock solution into the cell culture medium?
A3: To prevent precipitation, a gradual dilution process is recommended. Avoid adding the concentrated DMSO stock directly to your final volume of culture medium. A stepwise or serial dilution approach allows the compound to acclimate to the aqueous environment. It is also important to pre-warm the cell culture medium to 37°C and to mix gently after each dilution step. The final concentration of DMSO in the culture medium should be kept to a minimum, ideally at or below 0.1%, as higher concentrations can be cytotoxic.
Q4: Can serum in the culture medium affect the solubility of this compound?
A4: Yes, components within fetal bovine serum (FBS) or other sera can interact with this compound. Serum proteins, such as albumin, can bind to hydrophobic compounds, which may help to keep them in solution. However, in some instances, these interactions can also lead to the formation of insoluble complexes. Some protocols suggest performing an intermediate dilution step in serum-free media before the final dilution in the complete, serum-containing medium to mitigate this.
Q5: Could other factors in my cell culture system be causing precipitation?
A5: Beyond the solubility of this compound itself, other components of the culture system can lead to precipitation. High concentrations of certain salts, like calcium salts, can form insoluble crystals. Instability in the medium's pH or evaporation of water from the culture vessel, which increases the concentration of all solutes, can also promote precipitate formation.
Troubleshooting Guide
This guide provides a structured approach to resolving common issues with this compound precipitation.
| Problem | Probable Cause | Recommended Solution |
| Immediate Precipitation | The compound is rapidly coming out of solution upon dilution. | - Follow the detailed serial dilution protocol provided below.- Ensure the final concentration of DMSO is minimal (ideally ≤ 0.1%).- Consider lowering the final working concentration of this compound. |
| Precipitate Forms Over Time | The compound is slowly precipitating in the incubator. | - Check and maintain the humidity and CO2 levels in your incubator to prevent evaporation and pH shifts.- Minimize the exposure of the medium to light, as gossypol can be light-sensitive.- If using serum, consider an intermediate dilution in serum-free medium. |
| Crystalline Precipitate | Salts from the medium are precipitating. | - Avoid repeated freeze-thaw cycles of your culture medium and supplements.- When preparing media from powder, ensure all components are fully dissolved before use.- Confirm that glassware is thoroughly rinsed with deionized water to remove any residual detergents. |
| Cloudy Medium (Non-crystalline) | This could be a sign of microbial contamination. | - Visually inspect the culture under a microscope for bacteria or yeast.- If contamination is suspected, discard the culture and decontaminate the incubator and hood. |
Data Presentation
Table 1: Solubility of Gossypol in Common Organic Solvents
| Solvent | Approximate Solubility (mg/mL) |
| Dimethylformamide (DMF) | 20 |
| Dimethyl Sulfoxide (DMSO) | 16.7 |
| Ethanol | 14.3 |
| Data sourced from Cayman Chemical product information sheet. |
Experimental Protocols
Protocol for Preparation of this compound Stock and Working Solutions
This protocol details a reliable method for dissolving and diluting this compound to prevent precipitation in cell culture medium.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, pre-warmed (37°C) complete cell culture medium (with serum, if applicable)
-
Sterile, pre-warmed (37°C) serum-free cell culture medium
-
Sterile microcentrifuge tubes or conical tubes
Procedure:
Part 1: Preparation of a 10 mM Stock Solution in DMSO
-
Calculate the mass of this compound needed to prepare your desired volume of a 10 mM stock solution (Molecular Weight: ~578.61 g/mol ).
-
In a sterile tube, dissolve the weighed this compound in the calculated volume of anhydrous DMSO.
-
Vortex the solution until the compound is completely dissolved. Gentle warming to 37°C or brief sonication can be used to aid dissolution if necessary.
-
Visually inspect the solution to ensure no particulate matter remains.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term stability.
Part 2: Dilution to a Final Working Concentration (Example: 10 µM)
-
Thaw an aliquot of the 10 mM stock solution at room temperature.
-
Step A (Intermediate Dilution): In a sterile tube, perform an initial 1:100 dilution by adding 10 µL of the 10 mM stock solution to 990 µL of pre-warmed, serum-free medium. This creates a 100 µM intermediate solution. Mix gently by pipetting.
-
Step B (Final Dilution): Add the required volume of the 100 µM intermediate solution to your pre-warmed complete cell culture medium to achieve the final desired concentration. For a final concentration of 10 µM in 10 mL of medium, add 1 mL of the 100 µM intermediate solution to 9 mL of complete medium.
-
Gently swirl the culture flask or plate to ensure even distribution of the compound.
-
Visually inspect the medium for any signs of precipitation before treating your cells.
Visualizations
Caption: Workflow for preparing this compound working solution.
Caption: Simplified pathway of gossypol-induced apoptosis.
References
troubleshooting inconsistent experimental results with gossypol acetic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges encountered during experiments with gossypol acetic acid.
Troubleshooting Guides & FAQs
This section is designed in a question-and-answer format to directly address specific issues that may lead to inconsistent experimental results.
Issue 1: Variability in Anti-proliferative or Cytotoxic Effects
Q1: My IC50 value for this compound varies significantly between experiments. What could be the cause?
A1: Inconsistent IC50 values are a common issue and can stem from several factors:
-
Purity of this compound: The purity of your compound is critical. Impurities can alter the biological activity. It is recommended to verify the purity of your this compound stock using methods like High-Performance Liquid Chromatography (HPLC).[1][2] Purity can be determined by UV spectrophotometry against a standard.[3]
-
Compound Stability and Storage: this compound is more stable to light and heat than gossypol.[4] However, improper storage can lead to degradation. Stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month in sealed storage, away from moisture.[5] Aqueous solutions are not recommended for storage for more than one day.
-
Solubility Issues: Gossypol is almost insoluble in water but soluble in organic solvents like DMSO, ethanol, and DMF. If the compound precipitates in your culture medium, it will not be available to the cells, leading to variability. Ensure complete dissolution in the initial solvent before further dilution in aqueous media. For maximum solubility in aqueous buffers, it is recommended to first dissolve gossypol in DMF.
-
Enantiomeric Composition: Gossypol exists as two enantiomers, (+)-gossypol and (-)-gossypol. The racemic mixture (±)-gossypol is often used. The (-)-enantiomer (AT-101) is biologically more active and is degraded more slowly than the (+)-enantiomer. Variation in the enantiomeric ratio of your compound will lead to different biological effects.
-
Cell Line Specifics: Different cell lines exhibit varying sensitivity to this compound. For instance, (-)-Gossypol shows greater growth inhibition in UM-SCC-6 and UM-SCC-14A cell lines compared to the racemic mixture or (+)-Gossypol.
Q2: I am observing cell death, but I'm unsure if it's apoptosis. How can I confirm the mechanism?
A2: this compound is known to induce apoptosis through multiple pathways. To confirm if the observed cell death is apoptosis, you can perform the following assays:
-
Caspase Activation: Gossypol induces apoptosis in a caspase-dependent manner. You can measure the activity of initiator caspases (caspase-9) and effector caspases (caspase-3/7). An increase in their activity is a hallmark of apoptosis.
-
Mitochondrial Membrane Potential (ΔΨm): Gossypol can cause a loss of mitochondrial membrane potential. This can be measured using fluorescent dyes like JC-1 or TMRE.
-
Annexin V/PI Staining: This is a standard flow cytometry-based assay to differentiate between viable, apoptotic, and necrotic cells. Gossypol treatment has been shown to increase the percentage of apoptotic cells.
-
Bcl-2 Family Protein Expression: Gossypol acts as a BH3 mimetic, inhibiting anti-apoptotic proteins like Bcl-2 and Bcl-xL. You can assess the expression levels of these and other Bcl-2 family proteins (e.g., Bax, Bak) via Western blotting.
Issue 2: Problems with Compound Preparation and Handling
Q3: My this compound solution sometimes appears cloudy or has precipitates. How can I ensure it's properly dissolved?
A3: Cloudiness or precipitation indicates poor solubility, which will lead to inaccurate dosing and inconsistent results. Here are some tips for proper dissolution:
-
Choice of Solvent: Use an appropriate organic solvent for your stock solution. Gossypol is soluble in DMSO, ethanol, and DMF.
-
Stock Concentration: Prepare a high-concentration stock solution in your chosen organic solvent.
-
Dilution Method: When diluting the stock solution into your aqueous experimental medium (e.g., cell culture media), add the stock solution dropwise while vortexing or stirring the medium to prevent localized high concentrations that can cause precipitation.
-
Final Solvent Concentration: Be mindful of the final concentration of the organic solvent in your experiment. High concentrations of solvents like DMSO can have their own cytotoxic effects. Typically, the final DMSO concentration should be kept below 0.5%.
-
Visual Inspection: Always visually inspect your final solution for any signs of precipitation before adding it to your cells or animals.
Q4: Can I use gossypol and this compound interchangeably?
A4: While related, they are not identical. This compound is a crystalline complex of gossypol and acetic acid, which is generally more stable. The acetic acid can be removed to yield free gossypol. For consistency, it is crucial to use the same form of the compound throughout a study and to specify which form is being used in publications.
Quantitative Data Summary
Table 1: In Vitro Efficacy of Gossypol and its Enantiomers
| Cell Line | Compound | Assay | IC50 / Effect | Reference |
| UM-SCC-6 | (-)-Gossypol | MTT Assay (6 days) | Greater growth inhibition than (±)-Gossypol | |
| UM-SCC-14A | (-)-Gossypol | MTT Assay (6 days) | Greater growth inhibition than (±)-Gossypol | |
| DU145 (Prostate Cancer) | (±)-Gossypol | Annexin V/PI | 52% apoptosis at 10 µM for 72 hrs | |
| SGC-7901 (Gastric Cancer) | This compound | Apoptosis Assay | 13.7% apoptosis at 10 µM | |
| MGC-803 (Gastric Cancer) | This compound | Apoptosis Assay | Increased apoptosis at 10 µM | |
| HCT-116 (Colon Carcinoma) | Gossypol | Cell Viability | ~70-75% reduction in viability at 5 µM after 96 hrs | |
| HT-29 (Colon Carcinoma) | Gossypol | Cell Viability | ~20% reduction in viability at 5 µM after 96 hrs | |
| H9c2 (Cardiomyocytes) | This compound | MTT Assay | No significant cell death at 20 µM or 50 µM |
Experimental Protocols
Protocol 1: Purity Analysis of this compound by HPLC
This protocol provides a general framework for assessing the purity of this compound. Specific parameters may need to be optimized for your system.
-
Standard Preparation: Prepare a standard solution of this compound of known concentration (e.g., 0.5 mg/mL) in a suitable solvent like chloroform or an appropriate mobile phase.
-
Sample Preparation: Dissolve the test sample of this compound in the same solvent as the standard to a similar concentration.
-
HPLC System and Column: Use a reverse-phase C18 column.
-
Mobile Phase: A common mobile phase is a gradient of acetonitrile and water (with 0.1% formic acid or another modifier).
-
Detection: Use a UV detector and monitor the absorbance at a wavelength where gossypol has a strong absorbance, such as 365 nm or 372 nm.
-
Analysis: Inject the standard and sample solutions. The purity of the sample can be determined by comparing the peak area of the this compound in the sample to the total peak area of all components in the chromatogram.
Protocol 2: In Vitro Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Treatment: Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO).
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.
Visualizations
Signaling Pathway of Gossypol-Induced Apoptosis
Caption: this compound induces apoptosis by inhibiting Bcl-2 and Bcl-xL.
Troubleshooting Workflow for Inconsistent Results
Caption: A logical workflow for troubleshooting inconsistent gossypol results.
References
- 1. Analysis of gossypol and gossypol-acetic acid by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 4. This compound induces apoptosis in RAW264.7 cells via a caspase-dependent mitochondrial signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Validation & Comparative
A Comparative Analysis of the Biological Activity of Gossypol Enantiomers: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of the two enantiomers of gossypol, (+)-gossypol and (-)-gossypol. This analysis is supported by experimental data, detailed methodologies for key experiments, and visualizations of relevant signaling pathways.
Gossypol, a polyphenolic compound derived from the cotton plant (Gossypium species), exists as a racemic mixture of two atropisomers, (+)-gossypol and (-)-gossypol, due to restricted rotation around the binaphthyl bond.[1] These enantiomers exhibit distinct biological activities, with the (-)-enantiomer generally demonstrating greater potency in various therapeutic areas, particularly in anticancer and antifertility applications.[2][3] This guide delves into a comparative analysis of their biological effects to inform further research and drug development efforts.
Data Presentation: Quantitative Comparison of Biological Activities
The following tables summarize the quantitative data on the differential biological activities of gossypol enantiomers.
Table 1: Comparative Anticancer Activity (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower IC50 values indicate greater potency. The data consistently shows that (-)-gossypol is a more potent inhibitor of cancer cell growth across various cell lines compared to (+)-gossypol.[4][5]
| Cell Line | Cancer Type | (+)-Gossypol IC50 (µM) | (-)-Gossypol IC50 (µM) | Racemic Gossypol IC50 (µM) | Reference |
| Breast Cancer Epithelial Cells (cEC) | Breast Cancer | No effect | 2.5 - 7.5 | 2.5 - 7.5 | |
| Breast Cancer Stromal Cells (cSC) | Breast Cancer | No effect | 2.0 - 5.0 | 2.0 - 5.0 | |
| Melanoma (SK-mel-19, SK-mel-28) | Melanoma | > 50 | ~20 | 22 | |
| Various Tumor-Derived Cells | Various Cancers | ~10x higher than (-) | - | - |
Note: In some studies, the concentration of the (-)-enantiomer required to produce cytotoxicity was approximately 10% of that required for the (+)-enantiomer.
Table 2: Comparative Antifertility Activity
Studies on the antifertility effects of gossypol enantiomers have shown that (-)-gossypol is the primary active isomer responsible for the observed male infertility.
| Species | Dosage | Duration | Effect of (+)-Gossypol | Effect of (-)-Gossypol | Reference |
| Male Rats | 30 mg/kg/day (oral) | 14 days | No antifertility effect, no toxicity | - | |
| Male Rats | 30 mg/kg/day (oral) | 4 weeks | Slight damage to germinal epithelium | - | |
| Male Rats | 30 mg/kg/day (oral) | 7 days | - | Clear antifertility effect | |
| Male Hamsters | 16 mg/kg/day (oral) | 40 days | Inactive | Active antifertility agent |
Note: One study concluded that the (-)-isomer appears to be about twice as potent as the racemic mixture in its antifertility effects in hamsters.
Table 3: Comparative Binding Affinity to Anti-Apoptotic Bcl-2 Family Proteins (Ki Values)
The inhibitory constant (Ki) is an indication of how potent an inhibitor is; it is the concentration required to produce half-maximum inhibition. The lower the Ki value, the greater the binding affinity and potency. Data indicates that (-)-gossypol is a potent inhibitor of several anti-apoptotic Bcl-2 family proteins.
| Protein | (-)-Gossypol Ki (nM) | Reference |
| Bcl-2 | 290 - <500 | |
| Bcl-xL | 1100 - <500 | |
| Mcl-1 | 260 |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Proliferation Assay ([³H]-Thymidine Uptake)
This assay measures the incorporation of radiolabeled thymidine into newly synthesized DNA, which is a direct measure of cell proliferation.
Materials:
-
Cells to be tested
-
Complete culture medium
-
Gossypol enantiomers (dissolved in a suitable solvent like DMSO)
-
[³H]-Thymidine (tritiated thymidine)
-
Phosphate-buffered saline (PBS)
-
Trichloroacetic acid (TCA), 10%
-
Scintillation fluid
-
Scintillation counter
-
96-well microplates
Procedure:
-
Cell Seeding: Seed cells in a 96-well microplate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Treatment: Treat the cells with various concentrations of (+)-gossypol, (-)-gossypol, or racemic gossypol. Include a vehicle control (solvent only).
-
Incubation: Incubate the treated cells for a specified period (e.g., 24, 48, or 72 hours).
-
Radiolabeling: Add a specific amount of [³H]-thymidine to each well and incubate for an additional 4-24 hours.
-
Harvesting:
-
Aspirate the medium and wash the cells with cold PBS.
-
Precipitate the DNA by adding cold 10% TCA and incubating on ice.
-
Wash the wells with ethanol to remove unincorporated thymidine.
-
Solubilize the precipitated DNA in a lysis buffer (e.g., NaOH).
-
-
Quantification:
-
Transfer the lysate to scintillation vials.
-
Add scintillation fluid to each vial.
-
Measure the radioactivity (counts per minute, CPM) using a scintillation counter.
-
-
Analysis: Calculate the percentage of inhibition of cell proliferation for each treatment compared to the vehicle control.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Materials:
-
Cells to be tested
-
Complete culture medium
-
Gossypol enantiomers
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well microplate and allow them to attach overnight.
-
Treatment: Expose the cells to different concentrations of the gossypol enantiomers and a vehicle control.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.
-
Analysis: Determine the cell viability as a percentage of the control and calculate the IC50 values for each enantiomer.
Reverse Transcription Polymerase Chain Reaction (RT-PCR) for Gene Expression Analysis
This technique is used to measure the amount of a specific RNA. This is used to analyze the expression of genes such as Cyclin D1 and TGF-β.
Materials:
-
Treated and control cells
-
RNA extraction kit
-
Reverse transcriptase enzyme
-
dNTPs
-
Primers for the target gene (e.g., Cyclin D1, TGF-β) and a housekeeping gene (e.g., GAPDH)
-
Taq DNA polymerase
-
PCR tubes or plates
-
Thermal cycler
-
Agarose gel electrophoresis equipment
Procedure:
-
RNA Extraction: Isolate total RNA from the treated and control cells using a commercial RNA extraction kit.
-
Reverse Transcription (RT): Synthesize complementary DNA (cDNA) from the extracted RNA using reverse transcriptase, dNTPs, and random primers or oligo(dT) primers.
-
Polymerase Chain Reaction (PCR):
-
Set up PCR reactions containing the cDNA template, specific primers for the target and housekeeping genes, Taq DNA polymerase, and dNTPs.
-
Perform PCR amplification in a thermal cycler using an appropriate program of denaturation, annealing, and extension steps.
-
-
Analysis:
-
Run the PCR products on an agarose gel containing a DNA stain (e.g., ethidium bromide).
-
Visualize the DNA bands under UV light.
-
Quantify the band intensity and normalize the expression of the target gene to the housekeeping gene to determine the relative change in gene expression.
-
Mandatory Visualization
The following diagrams, created using the Graphviz (DOT language), illustrate key signaling pathways and experimental workflows related to the biological activity of gossypol enantiomers.
Signaling Pathways
Caption: (-)-Gossypol induces apoptosis by inhibiting anti-apoptotic Bcl-2 family proteins.
Caption: (-)-Gossypol inhibits breast cancer cell proliferation via Cyclin D1 and TGF-β.
Experimental Workflow
Caption: Workflow for determining cytotoxicity of gossypol enantiomers using the MTT assay.
Conclusion
The presented data unequivocally demonstrates that the (-)-enantiomer of gossypol is the more biologically active form, exhibiting significantly higher potency in both anticancer and antifertility activities compared to the (+)-enantiomer. Its mechanism of action, particularly as a potent inhibitor of the anti-apoptotic Bcl-2 family of proteins, makes it a compelling candidate for further investigation in cancer therapy. The detailed experimental protocols provided herein offer a foundation for researchers to conduct their own comparative studies and further elucidate the therapeutic potential of this natural compound. The signaling pathway diagrams offer a visual representation of the molecular mechanisms underlying the observed biological effects, aiding in the conceptualization of future research directions. This comprehensive guide serves as a valuable resource for scientists and drug development professionals working on the development of novel therapeutics based on gossypol and its derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. (-)-Gossypol: an active male antifertility agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stereo-specific cytotoxic effects of gossypol enantiomers and gossypolone in tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytotoxicity of enantiomers of gossypol - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Potency of Gossypol Acetic Acid as a BH3 Mimetic: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive validation of gossypol acetic acid's function as a BH3 mimetic compound. Through objective comparisons with other prominent BH3 mimetics, supported by experimental data, this document serves as a critical resource for evaluating its potential in apoptosis-targeted therapies.
Gossypol, a natural polyphenolic aldehyde derived from the cotton plant (Gossypium species), has emerged as a promising small molecule inhibitor of the B-cell lymphoma 2 (Bcl-2) family of anti-apoptotic proteins. By mimicking the BH3 domain of pro-apoptotic proteins, gossypol and its acetic acid form competitively bind to the hydrophobic groove of anti-apoptotic members like Bcl-2, Bcl-xL, and Mcl-1, thereby unleashing the apoptotic cascade. This guide delves into the experimental evidence that substantiates the BH3 mimetic function of this compound, presenting its performance alongside other key players in the field.
Performance Comparison: this compound vs. Alternative BH3 Mimetics
The efficacy of a BH3 mimetic is primarily determined by its binding affinity to the various anti-apoptotic Bcl-2 family members. The following table summarizes the inhibitory constants (Ki) of gossypol and other well-characterized BH3 mimetics, offering a quantitative comparison of their potency. Lower Ki values indicate stronger binding affinity.
| Compound | Bcl-2 Ki (µM) | Bcl-xL Ki (µM) | Bcl-w Ki (µM) | Mcl-1 Ki (µM) | A1 Ki (µM) |
| Gossypol | 0.28 | 3.03 | 1.40 | 1.75 | >10 |
| ABT-737 | 0.12 | 0.064 | 0.024 | >20 | >20 |
| Navitoclax (ABT-263) | <0.001 | <0.0005 | <0.001 | 0.55 | 0.34 |
| TW-37 | 0.12 | 1.10 | ND | 0.26 | ND |
| Obatoclax (GX15-070) | 1.11 | 4.69 | 7.01 | 2.00 | 5.00 |
ND: Not Determined. Data compiled from multiple sources. It is important to note that assay conditions can influence absolute values.[1]
In Vivo Efficacy: Preclinical Xenograft Models
In vivo studies in mouse xenograft models provide crucial insights into the anti-tumor activity of BH3 mimetics. While direct head-to-head comparative studies are limited, individual studies demonstrate the potential of these compounds.
| Compound | Cancer Model | Dosing Regimen | Tumor Growth Inhibition | Reference |
| (-)-Gossypol | Head and Neck Squamous Cell Carcinoma (HNSCC) | 5 and 15 mg/kg daily, intraperitoneal | Significant suppression of tumor growth compared to vehicle control. | [2] |
| Navitoclax | Small Cell Lung Cancer (SCLC) Xenograft | 100 mg/kg daily, oral | Significantly enhanced the efficacy of docetaxel. | [3] |
| AT-101 (R-(-)-gossypol acetic acid) | Prostate Cancer (VCaP) Xenograft | Not specified | Inhibition of tumor growth. | [4] |
Signaling Pathways and Experimental Workflows
To visually represent the underlying mechanisms and experimental procedures, the following diagrams have been generated using the DOT language.
References
- 1. Table 1, Affinity (Ki) of BCL-2 Inhibitors for Different Anti-apoptotic BCL-2-Family Protein Members - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Natural BH3-mimetic (-)-gossypol chemosensitizes human prostate cancer via Bcl-xL inhibition accompanied by increase of Puma and Noxa - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Bcl-2/Bcl-X(L)/Bcl-w inhibitor, navitoclax, enhances the activity of chemotherapeutic agents in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gossypol and Its Natural Derivatives: Multitargeted Phytochemicals as Potential Drug Candidates for Oncologic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Gossypol Acetic Acid and Other Natural Anticancer Compounds
For Researchers, Scientists, and Drug Development Professionals
The search for effective and less toxic cancer therapies has led to a significant focus on natural compounds. Among these, gossypol acetic acid has emerged as a promising candidate with a distinct mechanism of action. This guide provides an objective comparison of this compound with other well-known natural anticancer compounds: curcumin, resveratrol, and paclitaxel. The comparison is based on their cytotoxic efficacy, mechanisms of action, and the experimental methodologies used to evaluate them.
Quantitative Comparison of Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting cancer cell growth. The following tables summarize the IC50 values of this compound and its counterparts in various cancer cell lines, as reported in preclinical studies. It is important to note that IC50 values can vary between studies due to differences in experimental conditions such as cell line passage number, reagent concentrations, and incubation times.
| This compound | ||
| Cell Line | Cancer Type | IC50 (µM) |
| U266 | Multiple Myeloma | 2.4 (48h)[1] |
| Wus1 | Multiple Myeloma | 2.2 (48h)[1] |
| Tca8113 | Tongue Carcinoma | Inhibition observed, specific IC50 not stated[2] |
| Curcumin | ||
| Cell Line | Cancer Type | IC50 (µM) |
| T47D | Breast Cancer (ER+) | 2.07 (24h)[3] |
| MCF-7 | Breast Cancer (ER+) | 1.32 (24h)[3] |
| MDA-MB-415 | Breast Cancer (ER+) | 4.69 (24h) |
| MDA-MB-231 | Breast Cancer (ER-) | 11.32 (24h) |
| MDA-MB-468 | Breast Cancer (ER-) | 18.61 (24h) |
| BT-20 | Breast Cancer (ER-) | 16.23 (24h) |
| Hela | Cervical Cancer | 8.6 (not specified) |
| HepG2 | Liver Cancer | 14.5 (not specified) |
| H460 | Lung Cancer | 5.3 (not specified) |
| A549 | Lung Cancer | 11.2 (not specified) |
| H1299 | Lung Cancer | 6.03 (not specified) |
| HCT-116 | Colon Cancer | 10 (not specified) |
| HL60 | Leukemia | IC50 ratio vs. derivative reported |
| K562 | Leukemia | IC50 ratio vs. derivative reported |
| Resveratrol | ||
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Cancer | 51.18 (24h) |
| HepG2 | Liver Cancer | 57.4 (24h) |
| Seg-1 | Esophageal Cancer | 70-150 (not specified) |
| HCE7 | Esophageal Cancer | 70-150 (not specified) |
| SW480 | Colon Cancer | 70-150 (not specified) |
| HL60 | Leukemia | 70-150 (not specified) |
| U-87 MG | Glioblastoma | 32.56 (48h) |
| HCT-116 | Colon Cancer | 17.43 (not specified) |
| 1301 | Leukemia | 35.39 (not specified) |
| Paclitaxel | ||
| Cell Line | Cancer Type | IC50 (nM) |
| Various (8 lines) | Various | 2.5 - 7.5 (24h) |
| MCF-7 | Breast Cancer | 3500 (not specified) |
| MDA-MB-231 | Breast Cancer | 300 (not specified) |
| SKBR3 | Breast Cancer | 4000 (not specified) |
| BT-474 | Breast Cancer | 19 (not specified) |
| T47D | Breast Cancer | 1577.2 (24h) |
Mechanisms of Anticancer Action: A Comparative Overview
The anticancer activity of these natural compounds stems from their ability to interfere with distinct cellular processes crucial for cancer cell survival and proliferation.
This compound: The primary anticancer mechanism of gossypol is the induction of apoptosis by inhibiting the anti-apoptotic proteins of the Bcl-2 family. Specifically, it acts as a BH3 mimetic, binding to the BH3 groove of Bcl-2 and Bcl-xL, thereby preventing their heterodimerization with pro-apoptotic proteins like Bax and Bak. This disruption leads to the release of cytochrome c from the mitochondria and subsequent activation of the caspase cascade.
Curcumin: Curcumin exerts its anticancer effects through the modulation of multiple signaling pathways. A key target is the transcription factor Nuclear Factor-kappa B (NF-κB), which is constitutively active in many cancers and promotes cell survival and proliferation. Curcumin inhibits NF-κB activation, leading to the downregulation of its target genes involved in inflammation, cell proliferation, and angiogenesis.
Resveratrol: Resveratrol's anticancer activity is linked to its ability to activate Sirtuin 1 (SIRT1), a NAD+-dependent deacetylase. Activation of SIRT1 by resveratrol can modulate various downstream targets, including those involved in cell cycle regulation and apoptosis. It can also inhibit the PI3K/Akt signaling pathway, which is crucial for cancer cell growth and survival.
Paclitaxel: Paclitaxel, a well-established chemotherapeutic agent, functions by stabilizing microtubules. Microtubules are dynamic structures essential for the formation of the mitotic spindle during cell division. By preventing their depolymerization, paclitaxel arrests the cell cycle in the G2/M phase, ultimately leading to apoptotic cell death.
Signaling Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate the key signaling pathways targeted by each compound.
Experimental Protocols
The following are generalized protocols for key experiments commonly used to assess the anticancer properties of these compounds. Specific details may need to be optimized for different cell lines and experimental setups.
MTT Assay for Cytotoxicity
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
Workflow Diagram:
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in different phases of the cell cycle.
Workflow Diagram:
Protocol:
-
Cell Treatment: Treat cells with the compound of interest for a specific duration.
-
Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol to permeabilize the cell membrane.
-
RNAse Treatment: Treat the cells with RNase to prevent the staining of RNA.
-
DNA Staining: Stain the cells with a fluorescent DNA-intercalating agent such as Propidium Iodide (PI).
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to measure the fluorescence intensity of individual cells.
-
Data Analysis: Generate a histogram of DNA content to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis for Apoptosis Markers
This technique is used to detect and quantify specific proteins involved in the apoptotic pathway.
Workflow Diagram:
Protocol:
-
Cell Lysis: Treat cells with the compound, then lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a solution (e.g., non-fat milk or BSA) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific to the apoptosis-related protein of interest (e.g., cleaved caspase-3, PARP, Bcl-2 family members).
-
Secondary Antibody Incubation: Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) or a fluorophore.
-
Signal Detection: Detect the signal using a chemiluminescent or fluorescent imaging system.
-
Analysis: Quantify the band intensities to determine the relative expression levels of the target proteins.
Conclusion
This compound, curcumin, resveratrol, and paclitaxel are all promising natural compounds with significant anticancer potential. They operate through distinct and complex mechanisms, offering multiple avenues for therapeutic intervention. Gossypol's targeted inhibition of the Bcl-2 family, curcumin's broad-spectrum activity centered on NF-κB, resveratrol's modulation of SIRT1, and paclitaxel's disruption of microtubule dynamics highlight the diverse strategies that natural products employ to combat cancer. The quantitative data and experimental protocols provided in this guide offer a foundation for researchers to compare these compounds and design further investigations into their potential as standalone or combination therapies in oncology. Continued research is essential to fully elucidate their mechanisms and translate these preclinical findings into effective clinical applications.
References
- 1. Induction of apoptosis and antitumor effects of a small molecule inhibitor of Bcl-2 and Bcl-xl, gossypol acetate, in multiple myeloma in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. assaygenie.com [assaygenie.com]
- 3. Curcumin inhibits proliferation and promotes apoptosis of breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative In Vitro Study of Gossypol and Its Synthetic Derivatives as Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro anticancer activities of gossypol, a natural polyphenolic compound, and its key synthetic derivatives. Gossypol has garnered significant interest for its potential as a therapeutic agent, and its derivatives have been developed to enhance efficacy and reduce toxicity.[1][2] This document summarizes quantitative data on their cytotoxic effects, details the experimental protocols used for their evaluation, and illustrates the primary signaling pathway involved in their mechanism of action.
Data Presentation: Comparative Cytotoxicity
The in vitro cytotoxic activity of gossypol and its derivatives is typically evaluated by determining the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound that inhibits 50% of cell growth or viability. The following tables summarize the IC50 values of gossypol and its derivatives against various cancer cell lines as reported in the literature. It is important to note that variations in experimental conditions (e.g., cell line passage number, incubation time, assay method) can influence IC50 values.
Table 1: Comparative IC50 Values of Gossypol and its Derivatives in Various Cancer Cell Lines
| Compound/Derivative | Cancer Type | Cell Line | IC50 (µM) | Reference |
| Gossypol | Adrenal Carcinoma | SW-13 | 1.3 - 2.9 | [1] |
| Adrenal Carcinoma | H295r | 1.3 - 2.9 | [1] | |
| Prostate Cancer | DU145 | 5 | [3] | |
| Prostate Cancer | PC3 | 3 | ||
| Prostate Cancer | LAPC4 | 4 | ||
| Apogossypol Hexaacetate | Adrenal Carcinoma | SW-13 | 5.2 - 6.8 | |
| Adrenal Carcinoma | H295r | 5.2 - 6.8 | ||
| (-)-Gossypol (AT-101) | Malignant Mesothelioma | MM-B1 | 9.30 (48h), 5.59 (72h) | |
| Malignant Mesothelioma | H-Meso-1 | 9.24 (48h), 2.66 (72h) | ||
| Malignant Mesothelioma | MM-F1 | 9.32 (48h), 5.10 (72h) | ||
| Malignant Mesothelioma | #40a (murine) | 5.44 (48h), 3.87 (72h) | ||
| Apogossypolone (ApoG2) | Diffuse Large B-cell Lymphoma | WSU-DLCL2 | 0.35 (72h) |
Table 2: Comparative Binding Affinities (Ki) of Gossypol Derivatives to Anti-Apoptotic Bcl-2 Family Proteins
| Compound/Derivative | Bcl-2 (Ki, nM) | Mcl-1 (Ki, nM) | Bcl-xL (Ki, nM) | Reference |
| (-)-Gossypol (AT-101) | 260 ± 30 | 170 ± 10 | 480 ± 40 | |
| Apogossypolone (ApoG2) | 35 ± 14 | 25 ± 10 | 660 ± 62 |
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparison of gossypol and its derivatives are provided below.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of gossypol or its synthetic derivatives. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plates for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a dose-response curve.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining and Flow Cytometry)
This assay is used to detect and quantify apoptosis. In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid binding dye that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with gossypol or its derivatives at the desired concentrations for a specified time.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Live cells are Annexin V-FITC and PI negative. Early apoptotic cells are Annexin V-FITC positive and PI negative. Late apoptotic or necrotic cells are both Annexin V-FITC and PI positive.
Mandatory Visualizations
Signaling Pathway of Gossypol-Induced Apoptosis
Gossypol and its derivatives primarily induce apoptosis by acting as BH3 mimetics. They bind to the BH3 groove of anti-apoptotic Bcl-2 family proteins (such as Bcl-2, Bcl-xL, and Mcl-1), thereby inhibiting their function. This leads to the activation of pro-apoptotic proteins Bax and Bak, resulting in mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation.
Caption: Gossypol-induced apoptosis signaling pathway.
Experimental Workflow for In Vitro Comparative Study
The following diagram illustrates the typical workflow for a comparative in vitro study of gossypol and its synthetic derivatives.
Caption: Experimental workflow for in vitro comparison.
References
- 1. Gossypol and Its Natural Derivatives: Multitargeted Phytochemicals as Potential Drug Candidates for Oncologic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gossypol inhibits 5α-reductase 1 and 3α-hydroxysteroid dehydrogenase: Its possible use for the treatment of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gossypol induces apoptosis by activating p53 in prostate cancer cells and prostate tumor-initiating cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Antifertility Mechanisms of Gossypol Acetic Acid in Rat Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the antifertility effects of gossypol acetic acid in male rat models, offering a comparative perspective with other potential male contraceptive agents. The information is curated to assist researchers in understanding the mechanisms of action, evaluating experimental outcomes, and designing future studies in the field of male reproductive toxicology and contraceptive development.
I. Comparative Efficacy: this compound vs. Alternative Agents
This compound has been extensively studied for its potent antifertility effects in male rats. Its primary mechanism involves the disruption of spermatogenesis and sperm function. For a comprehensive evaluation, its effects are compared here with other investigational male antifertility compounds, Adjudin and Lonidamine, based on data from various studies in rat models.
Table 1: Comparison of Antifertility Effects in Male Rats
| Parameter | This compound | Adjudin | Lonidamine |
| Primary Mechanism | Inhibition of key testicular enzymes (e.g., LDH-X, ATPase), disruption of mitochondrial function, and induction of spermatid damage. | Disrupts the adhesion of elongating spermatids to Sertoli cells, leading to premature release. | Inhibits the metabolic activity of germ cells, particularly spermatocytes and spermatids. |
| Effect on Sperm Motility | Significant reduction to complete immotility.[1][2] | Not the primary target; infertility is due to the absence of mature sperm. | Reduced motility has been observed. |
| Effect on Sperm Count | Significant reduction, leading to oligospermia or azoospermia.[3] | Leads to azoospermia due to the sloughing of immature germ cells.[4][5] | Significant reduction in sperm count. |
| Effect on Sperm Morphology | Increased abnormalities, including decapitated sperm and damaged mitochondria. | Not applicable as mature sperm are not produced. | Not a primary reported effect. |
| Effect on Testicular Histology | Damage to seminiferous tubules, vacuolization of Sertoli cells, and degeneration of spermatids and spermatocytes. | Exfoliation of elongating spermatids from the seminiferous epithelium. | Damage to Sertoli cell structure and germ cell exfoliation. |
| Effect on Testosterone Levels | May decrease at higher doses, but results vary. Some studies report no significant change. | No significant change in serum testosterone, FSH, or LH levels. | Can cause a decrease in intratesticular testosterone. |
| Reversibility | Reversible upon cessation of treatment, though recovery may be prolonged and sometimes incomplete. | Fully reversible as it does not affect spermatogonial stem cells. | Reversible upon discontinuation. |
II. Molecular Mechanisms and Signaling Pathways
The antifertility action of this compound is multifactorial, targeting several key cellular processes within the testis.
Key Molecular Targets:
-
Lactate Dehydrogenase-X (LDH-X): Gossypol is a potent inhibitor of this testis-specific isozyme, which is crucial for the energy metabolism of sperm cells. Inhibition of LDH-X disrupts the glycolytic pathway, leading to decreased ATP production and subsequent loss of sperm motility.
-
Mitochondrial Respiration and ATPase: Gossypol uncouples oxidative phosphorylation in sperm mitochondria, further depleting ATP levels necessary for sperm motility and function. It also directly inhibits various ATPases, including dynein ATPase, which is essential for flagellar movement.
-
Hyaluronidase: Some studies have shown that gossypol can inhibit testicular hyaluronidase, an enzyme critical for fertilization.
-
Steroidogenesis: At higher doses, gossypol may directly inhibit testicular steroidogenesis, leading to reduced testosterone levels.
Signaling Pathways:
While the precise signaling cascades are still under investigation, evidence from murine models suggests the involvement of the MAPK and PI3K/Akt signaling pathways . These pathways are critical for regulating cell proliferation, differentiation, and survival of testicular cells. Gossypol-induced disruption of these pathways could contribute to the observed damage to spermatogenic cells and impaired testicular function.
Proposed mechanism of this compound's antifertility action.
III. Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are standard protocols for key assays used in the evaluation of gossypol's antifertility effects in rat models.
A. Animal Treatment and Sample Collection
References
- 1. Studies on the male antifertility agent--gossypol acetic acid. V. Effect of this compound on the fertility of male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Studies of the mechanism of action of gossypol as a male antifertility agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanisms involved in reproductive damage caused by gossypol in rats and protective effects of vitamin E - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Adjudin, a potential male contraceptive, exerts its effects locally in the seminiferous epithelium of mammalian testes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Adjudin disrupts spermatogenesis via the action of some unlikely partners: Eps8, Arp2/3 complex, drebrin E, PAR6 and 14-3-3 - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of the Antimicrobial Action of Gossypol Acetic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antimicrobial performance of gossypol acetic acid against established antibiotic agents. The information is compiled from various independent studies to offer a comprehensive overview of its potential as a novel antimicrobial compound. Detailed experimental methodologies and a summary of quantitative data are presented to support further research and development.
Antimicrobial Performance: A Comparative Analysis
This compound has demonstrated notable antimicrobial activity, particularly against Gram-positive bacteria. Its efficacy, as determined by Minimum Inhibitory Concentration (MIC) values, is comparable to or, in some cases, more potent than standard antibiotics, especially against resistant strains.
Gram-Positive Bacteria
This compound exhibits significant inhibitory effects against various Gram-positive bacteria, including strains of Bacillus subtilis and Staphylococcus aureus. Notably, it has shown potent activity against methicillin-resistant Staphylococcus aureus (MRSA), a major concern in clinical settings.
| Bacterium | This compound MIC (µg/mL) | Methicillin MIC (µg/mL) | Vancomycin MIC (µg/mL) |
| Bacillus subtilis 168 | 4[1] | - | - |
| Staphylococcus aureus 29213 (MSSA) | 8[1] | - | - |
| Staphylococcus aureus BAA 41 (MRSA) | 4-8 | 256-1024 | 1-2[2] |
| Staphylococcus aureus BAA 44 (MRSA) | 4-8 | 256-1024 | 1-2 |
| Staphylococcus aureus ATCC 43300 (MRSA) | 4-8 | 256-1024 | 1-2 |
| Staphylococcus aureus ATCC 33591 (MRSA) | 4-8 | 256-1024 | 1-2 |
| Staphylococcus aureus ATCC 33592 (MRSA) | 4-8 | 256-1024 | 1-2 |
| Staphylococcus aureus BAA 1720 (MRSA) | 4-8 | 256-1024 | 1-2 |
Note: Vancomycin MIC values are typical ranges observed in clinical isolates and may vary. The data for this compound and methicillin are from a single comparative study.
Gram-Negative Bacteria
The effectiveness of this compound against Gram-negative bacteria like Escherichia coli is limited due to the protective outer membrane. However, when the outer membrane's permeability is increased using an agent like Polymyxin B nonapeptide (PMBN), this compound demonstrates inhibitory activity.
| Bacterium | Treatment | MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) |
| Escherichia coli 25922 | This compound alone | > 64 | 0.013-0.08 |
| Escherichia coli 25922 | This compound + 20 µg/mL PMBN | 64 | - |
Note: Ciprofloxacin MIC values are typical ranges and can vary between strains.
Mechanism of Action: Inhibition of Bacterial Cell Division
This compound exerts its antimicrobial effect by targeting a crucial protein in bacterial cell division, FtsZ. FtsZ is a prokaryotic homolog of eukaryotic tubulin and is essential for the formation of the Z-ring, a structure that constricts to divide the bacterial cell.
By inhibiting the GTPase activity of FtsZ, this compound disrupts the normal dynamics of FtsZ polymerization and the formation of the Z-ring. This leads to the failure of cell division and ultimately bacterial cell death.
Inhibition of FtsZ by this compound.
Experimental Protocols
The following is a representative protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound using the broth microdilution method, based on established standards.
Preparation of this compound Stock Solution
-
Dissolution: Accurately weigh a sample of this compound and dissolve it in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution (e.g., 10 mg/mL).
-
Sterilization: Sterilize the stock solution by filtering it through a 0.22 µm syringe filter.
Preparation of Bacterial Inoculum
-
Bacterial Culture: From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.
-
Suspension: Suspend the colonies in a sterile saline solution (0.85% NaCl) or Mueller-Hinton Broth (MHB).
-
Standardization: Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Working Inoculum: Dilute the standardized suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
Broth Microdilution Assay
-
Plate Preparation: In a sterile 96-well microtiter plate, add 100 µL of sterile MHB to all wells.
-
Serial Dilution: Add 100 µL of the this compound stock solution to the first well of a row. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard the final 100 µL from the last well.
-
Inoculation: Add 100 µL of the working bacterial inoculum to each well, bringing the final volume to 200 µL.
-
Controls:
-
Growth Control: A well containing 200 µL of MHB and 100 µL of the bacterial inoculum (no this compound).
-
Sterility Control: A well containing 200 µL of sterile MHB only.
-
-
Incubation: Incubate the plate at 35-37°C for 18-24 hours under aerobic conditions.
Determination of MIC
-
Visual Inspection: After incubation, visually inspect the wells for turbidity.
-
MIC Value: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
Broth Microdilution Workflow for MIC Determination.
Conclusion
The available data indicates that this compound is a promising antimicrobial agent, particularly against Gram-positive bacteria, including challenging MRSA strains. Its unique mechanism of action, targeting the essential cell division protein FtsZ, makes it an attractive candidate for further investigation, especially in the context of rising antibiotic resistance. The provided comparative data and experimental protocols serve as a valuable resource for researchers and drug development professionals interested in exploring the therapeutic potential of this compound. Further studies involving a broader range of clinically relevant pathogens and in vivo models are warranted to fully elucidate its efficacy and safety profile.
References
- 1. Gossypol acetate: A natural polyphenol derivative with antimicrobial activities against the essential cell division protein FtsZ - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Increased Vancomycin MICs for Staphylococcus aureus Clinical Isolates from a University Hospital during a 5-Year Period - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Gossypol Acetic Acid
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. The proper disposal of chemical reagents like Gossypol acetic acid is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, ensuring compliance and minimizing risk.
Immediate Safety and Hazard Information
This compound is a hazardous substance that requires careful handling. Key hazards include:
-
Carcinogenicity: Suspected of causing cancer.[1]
-
Reproductive Toxicity: Suspected of damaging fertility or the unborn child.
-
Environmental Hazard: Very toxic to aquatic life with long-lasting effects.
Before handling, it is crucial to read and understand the Safety Data Sheet (SDS) for this compound.
Personal Protective Equipment (PPE)
When handling this compound, especially during disposal procedures, all personnel must wear appropriate Personal Protective Equipment (PPE) to prevent exposure.
| PPE Category | Specification |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). |
| Eye/Face Protection | Safety goggles or a face shield. |
| Skin and Body Protection | Protective clothing, such as a lab coat. An impervious suit may be required for large spills. |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if there is a risk of dust formation or if exposure limits are exceeded. |
Step-by-Step Disposal Procedure
The disposal of this compound must be conducted in a manner that ensures the safety of laboratory personnel and protects the environment.
Step 1: Collection of Waste
-
Collect waste this compound and any contaminated materials (e.g., weighing paper, gloves, and wipes) in a designated, properly labeled, and sealed container.
-
The container should be suitable for hazardous chemical waste and kept closed when not in use.
Step 2: Storage of Waste
-
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.
-
The storage area should be secure and accessible only to authorized personnel.
Step 3: Labeling of Waste Container
-
Clearly label the waste container with "Hazardous Waste," the name "this compound," and a description of the contents.
-
Include the appropriate hazard pictograms (e.g., health hazard, environmental hazard).
Step 4: Arrange for Professional Disposal
-
Contact a licensed chemical waste disposal company to arrange for the collection and disposal of the this compound waste.
-
Provide the disposal company with a copy of the Safety Data Sheet.
-
Never dispose of this compound down the drain or in regular trash. Discharge into the environment must be avoided.
Accidental Release and Spill Cleanup
In the event of a spill, follow these procedures immediately:
-
Evacuate the Area: If the spill is large or in a poorly ventilated area, evacuate all non-essential personnel.
-
Ensure Proper Ventilation: Increase ventilation in the area of the spill.
-
Wear Appropriate PPE: Before attempting to clean up the spill, ensure you are wearing the correct PPE as outlined in Section 2.
-
Contain the Spill: For solid spills, carefully sweep or scoop up the material to avoid creating dust. Place the spilled material into a suitable container for disposal.
-
Decontaminate the Area: Clean the spill area with a suitable solvent or detergent and water. Collect all cleanup materials in a sealed container for disposal as hazardous waste.
-
Prevent Environmental Contamination: Do not allow the spilled material or cleanup solutions to enter drains or waterways.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Gossypol Acetic Acid
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling Gossypol acetic acid, including detailed operational and disposal plans to foster a secure research environment.
This compound, a naturally occurring polyphenol, is a compound of significant interest in various research fields. However, its handling requires strict adherence to safety protocols due to its potential health hazards. This document outlines the necessary personal protective equipment (PPE), handling procedures, and disposal methods to ensure the well-being of laboratory personnel.
Hazard Identification and Personal Protective Equipment
This compound is classified as harmful if swallowed and is suspected of causing cancer[1][2][3]. It is also very toxic to aquatic life with long-lasting effects[4]. Therefore, appropriate PPE is mandatory to minimize exposure.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Item | Specifications |
| Hand Protection | Chemical-resistant gloves | Impervious gloves such as nitrile or butyl rubber are recommended. Avoid cotton or leather gloves.[2] |
| Eye and Face Protection | Safety goggles or face shield | Tightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US) standards should be worn. A face shield may be necessary for splash protection. |
| Skin and Body Protection | Protective clothing | Wear appropriate protective gloves and clothing to prevent skin exposure. An impervious protective suit is recommended. |
| Respiratory Protection | Respirator | A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if exposure limits are exceeded or if irritation is experienced. A dust respirator is recommended. |
Operational Plan for Safe Handling
A systematic approach to handling this compound is crucial to prevent accidental exposure and contamination.
1. Preparation and Engineering Controls:
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Ensure that an eyewash station and safety shower are readily accessible.
-
Remove all sources of ignition as this compound can be combustible.
2. Handling the Compound:
-
Obtain special instructions before use and do not handle until all safety precautions have been read and understood.
-
Avoid contact with skin, eyes, and clothing.
-
Avoid the formation of dust and aerosols.
-
Do not eat, drink, or smoke when using this product.
-
Wash hands thoroughly after handling.
3. Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.
-
Some sources recommend storing in a freezer.
-
Store locked up.
Emergency Procedures
In the event of an exposure, immediate action is critical.
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Get medical attention.
-
Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. If skin irritation persists, call a physician.
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Call a physician or poison control center immediately.
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and potential harm to others.
-
Waste Characterization: Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.
-
Disposal Method: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.
-
Spill Cleanup: For spills, sweep up and shovel into suitable containers for disposal. Avoid generating dust. Use spark-proof tools and explosion-proof equipment.
Workflow for Safe Handling and Disposal
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Safe handling and disposal workflow for this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
